Technical Documentation Center

5-Carbamoylmethyluridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Carbamoylmethyluridine
  • CAS: 29569-30-0

Core Science & Biosynthesis

Foundational

discovery of 5-carbamoylmethyluridine in tRNA

The Wobble Regulator: A Technical Guide to the Discovery and Characterization of 5-Carbamoylmethyluridine ( ) Executive Summary The discovery of 5-carbamoylmethyluridine ( ) at the wobble position (U34) of transfer RNA (...

Author: BenchChem Technical Support Team. Date: February 2026

The Wobble Regulator: A Technical Guide to the Discovery and Characterization of 5-Carbamoylmethyluridine ( )

Executive Summary The discovery of 5-carbamoylmethyluridine (


) at the wobble position (U34) of transfer RNA (tRNA) represents a paradigm shift in our understanding of translational fidelity. Unlike static structural components, 

is a dynamic regulator of the "wobble" interaction, enabling a single tRNA to decode multiple codons while strictly preventing ribosomal frameshifting. This guide dissects the chemical identity, biosynthetic origins, and analytical validation of

, providing a robust framework for researchers investigating tRNA epitranscriptomics in drug development and disease etiology.

Chemical Identity & Structural Logic

The "Wobble" Necessity

The genetic code is degenerate. In eukaryotic cytosol, the wobble uridine (U34) of specific tRNAs—such as tRNA


, tRNA

, and tRNA

—must recognize both A- and G-ending codons. Unmodified uridine at this position is promiscuous and structurally unstable, leading to translational errors.

5-carbamoylmethyluridine (


)  resolves this by adding a bulky amide side chain at the C5 position of the uracil base.
Physicochemical Profile
PropertySpecification
IUPAC Name 5-(2-amino-2-oxoethyl)uridine
Chemical Formula

Monoisotopic Mass 301.0910 Da
Protonated Mass

302.0988 Da
Key Structural Feature Hydrophilic amide group at C5; stabilizes the anti conformation of the nucleoside.
Function Restricts U34 dynamics to facilitate G-pairing (Wobble) while preventing +1 frameshifts.

The Biosynthetic Cascade: The Elongator Complex

The formation of


 is not a single-step event but the result of a highly conserved, multi-enzyme cascade centered on the Elongator Complex  (Elp1–Elp6).
Mechanism of Action[1][2][3][4][5]
  • Initiation: The Elongator complex (specifically the catalytic Elp3 subunit, which contains a Radical SAM domain) utilizes Acetyl-CoA and SAM to attach a carboxymethyl (

    
    ) group to the U34 base.
    
  • The Branch Point: The intermediate

    
     is a pivotal junction.
    
    • Pathway A (

      
      ):  The 
      
      
      
      side chain is amidated.[1][2] While the specific amidase remains elusive in some species, the accumulation of
      
      
      in trm9 mutants confirms it is a distinct stable endpoint for specific tRNAs (e.g., tRNA-Pro).
    • Pathway B (

      
      ):  In other tRNAs (e.g., tRNA-Arg), the 
      
      
      
      group is methylated by the Trm9-Trm112 complex to form 5-methoxycarbonylmethyluridine (
      
      
      ).[3]
Biosynthetic Pathway Diagram

The following diagram illustrates the divergence from the Elongator complex to the final modified forms.

Biosynthesis Precursor Unmodified tRNA (U34) Elongator Elongator Complex (Elp1-Elp6 + Kti11-13) Precursor->Elongator Acetyl-CoA, SAM Intermediate Intermediate: cm5U (5-carboxymethyluridine) Elongator->Intermediate Radical SAM Mechanism Amidation Amidation Step (Enzyme Unknown/Putative) Intermediate->Amidation Pathway A (tRNA-Pro, etc.) Trm9 Trm9-Trm112 Complex (Methyltransferase) Intermediate->Trm9 Pathway B (tRNA-Arg, etc.) ncm5U Target: ncm5U (5-carbamoylmethyluridine) Amidation->ncm5U mcm5U mcm5U (5-methoxycarbonylmethyluridine) Trm9->mcm5U SAM -> SAH Thiolation Ncs2/Ncs6 (Thiolation) mcm5U->Thiolation mcm5s2U mcm5s2U (Thiolated Derivative) Thiolation->mcm5s2U

Figure 1: The Elongator-dependent modification cascade.[4][5]


 is generated via amidation of the 

intermediate, distinct from the methylation pathway mediated by Trm9.

Analytical Methodologies: Self-Validating Detection

Detecting


 requires distinguishing it from its chemical relatives (

,

) which differ only by minor side-chain modifications. A standard UV-HPLC is insufficient; LC-MS/MS with Dynamic Multiple Reaction Monitoring (DMRM) is the requisite standard.
Protocol: Nucleoside Digestion and LC-MS/MS Quantification[8]

Expert Insight: The critical failure point in this protocol is incomplete digestion or deamination during sample prep. The use of antioxidants and controlled pH is mandatory.

Step 1: Enzymatic Digestion[6]
  • Input: 1–5 µg of purified tRNA.

  • Buffer: Dissolve RNA in 20 µL of 30 mM ammonium acetate (pH 5.3).

  • Enzyme Cocktail: Add Nuclease P1 (1 U) and incubate at 42°C for 2 hours.

  • Dephosphorylation: Add Ammonium Bicarbonate (to pH 8.0) and Bacterial Alkaline Phosphatase (BAP).[1] Incubate at 37°C for 1 hour.

  • Filtration: Remove enzymes using a 10 kDa MWCO spin filter to prevent MS source contamination.

Step 2: LC-MS/MS Parameters[7]
  • Column: Porous Graphitic Carbon (PGC) or C18 Reverse Phase (High strength silica). PGC is preferred for polar nucleoside retention.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Transitions (MRM): Monitor the loss of the ribose sugar (neutral loss of 132 Da).

    • Precursor:

      
       302.1 (
      
      
      
      )
    • Product:

      
       170.1 (Base fragment)
      
Step 3: Validation Logic (The "Trust" Factor)

To ensure the signal is


 and not an isobaric contaminant:
  • Retention Time Lock: Compare against a synthetic standard.

    
     typically elutes earlier than its methylated counterpart 
    
    
    
    on C18 columns due to the polarity of the amide group.
  • Stable Isotope Dilution: Spike the sample with

    
    -labeled internal standards (SILIS) prior to digestion. This corrects for matrix effects and ionization suppression.
    
Analytical Workflow Diagram

Analysis Sample Purified tRNA Digestion Enzymatic Hydrolysis (Nuc P1 + BAP) Sample->Digestion pH 5.3 -> 8.0 Filter 10kDa MWCO Filtration Digestion->Filter LC HPLC Separation (C18/PGC Column) Filter->LC Nucleosides MS QQQ Mass Spec (MRM Mode) LC->MS Elution Time Data Quantification (m/z 302 -> 170) MS->Data Peak Integration

Figure 2: LC-MS/MS workflow for the rigorous identification and quantification of ncm5U.

Functional Implications & Disease Relevance[4]

Translational Fidelity

The presence of


 is not merely decorative; it is a structural enforcement mechanism.
  • Frameshift Prevention: In the absence of

    
     (e.g., elp3 mutants), the ribosome stalls at specific codons (like poly-lysine tracks). This stalling increases the probability of +1 frameshifting, producing truncated or aberrant proteins.
    
  • Codon Optimality:

    
     stabilizes the U:G wobble base pair, ensuring that "rare" codons are decoded with the same efficiency as optimal codons.
    
Clinical Connection: Familial Dysautonomia (FD)

Research links defects in the Elongator complex (specifically Elp1 splicing mutations) to Familial Dysautonomia , a neurodegenerative disorder.

  • Mechanism: In FD patients, reduced Elongator activity leads to hypomodified tRNAs (lacking

    
     and 
    
    
    
    ).
  • Consequence: This results in the proteome imbalance of specific proteins essential for neuronal survival, as their mRNAs are enriched in codons requiring these modifications for efficient translation.

References

  • Byström, A. S., et al. (2005).[4] "An early step in wobble uridine tRNA modification requires the Elongator complex."[4][5] RNA.[8][3][9][10][1][2][4][6][11]

  • Chen, C., et al. (2011).[4] "Unexpected accumulation of ncm5U and ncm5s2U in a trm9 mutant suggests an additional step in the synthesis of mcm5U and mcm5s2U."[3][12] PLoS ONE.

  • Su, D., et al. (2014).[4][6] "Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry." Nature Protocols.

  • Karlsborn, T., et al. (2014).[4] "Elongator, a conserved complex in wobble uridine modification and beyond."[9] Wiley Interdisciplinary Reviews: RNA.

  • Glatt, S., et al. (2012).[13] "Structural basis for tRNA modification by Elongator." Nature Structural & Molecular Biology.

Sources

Exploratory

Technical Whitepaper: The Structural and Functional Dynamics of 5-Carbamoylmethyluridine (ncm⁵U) in Translational Fidelity

The following technical whitepaper details the structural, functional, and clinical significance of 5-carbamoylmethyluridine (ncm⁵U). Executive Summary The fidelity of protein synthesis relies not only on the sequence of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper details the structural, functional, and clinical significance of 5-carbamoylmethyluridine (ncm⁵U).

Executive Summary

The fidelity of protein synthesis relies not only on the sequence of the mRNA but also on the precise chemical decoration of transfer RNA (tRNA). Among these modifications, 5-carbamoylmethyluridine (ncm⁵U) is a critical wobble position (U34) modification found in eukaryotes. Unlike simple methylations, ncm⁵U introduces a hydrophilic amide moiety that remodels the thermodynamic landscape of the ribosomal A-site.

This guide provides a comprehensive analysis of ncm⁵U, delineating its biosynthesis via the Elongator complex, its mechanistic role in stabilizing non-Watson-Crick wobble pairing, and its emerging importance as a biomarker in neurodegenerative diseases and proteopathies.

Chemical Structure and Biosynthetic Pathway[1]

Structural Chemistry

ncm⁵U is a hypermodified nucleoside derived from uridine.[1] It features a carbamoylmethyl (acetamide) group attached to the C5 position of the uracil base.

  • Chemical Formula: C₁₁H₁₅N₃O₇

  • Key Feature: The amide nitrogen at the distal end of the modification is capable of forming unique hydrogen bond networks within the ribosomal decoding center, distinct from its ester analog, 5-methoxycarbonylmethyluridine (mcm⁵U).

The Elongator-Dependent Biosynthetic Pathway

The formation of ncm⁵U is a complex, multi-enzyme process primarily driven by the highly conserved Elongator complex (Elp1–Elp6). The pathway bifurcates based on the specific tRNA isoacceptor.

  • Class I (Ser, Thr, Ala, Pro): ncm⁵U is the terminal modification.

  • Class II (Arg, Glu, Gln): ncm⁵U acts as a precursor or intermediate that is further processed into mcm⁵U and mcm⁵s²U.

Biosynthetic Logic Flow

The following diagram illustrates the divergence in the modification pathway mediated by the Trm9/Trm112 methyltransferase complex.

Biosynthesis U34 Unmodified U34 (Pre-tRNA) Elongator Elongator Complex (Elp1-Elp6) U34->Elongator C5-modification ncm5U ncm⁵U (5-carbamoylmethyluridine) Elongator->ncm5U Amidation Trm9 Trm9-Trm112 (Methyltransferase) ncm5U->Trm9 tRNAs: Arg, Glu, Gln Terminal Form Terminal Form ncm5U->Terminal Form tRNAs: Ser, Thr, Ala, Pro mcm5U mcm⁵U (Methoxycarbonyl-) Trm9->mcm5U Deamidation & Methylation mcm5s2U mcm⁵s²U (Thiolated Final) mcm5U->mcm5s2U Thiolation (Ncs2/Ncs6)

Figure 1: Bifurcated biosynthetic pathway of U34 modifications. ncm⁵U serves as the final product for "family box" tRNAs but is a transient precursor for "split box" tRNAs.

Mechanistic Role in Translational Fidelity

The primary function of ncm⁵U is to expand and stabilize the decoding capacity of tRNAs, particularly in GC-rich family codon boxes .

The "Wobble" Stabilization

Standard Watson-Crick geometry allows U to pair with A. However, unmodified U pairs poorly with G due to a lack of base stacking stability and unfavorable geometry in the ribosomal A-site.

  • Entropic Stabilization: The ncm⁵ side chain restricts the conformational freedom of the uracil base, "pre-ordering" the anticodon loop.

  • Solvent Interaction: The hydrophilic amide group interacts with the ribosomal rRNA and hydration shell, stabilizing the U:G wobble base pair .

Decoding Profile

Unlike mcm⁵s²U, which restricts wobbling to enhance fidelity in split codon boxes (preventing misreading of purines vs. pyrimidines), ncm⁵U is found in 4-codon family boxes.

Featurencm⁵U (Carbamoyl)mcm⁵s²U (Methoxy/Thio)
Target tRNAs tRNA-Ser, tRNA-Thr, tRNA-Ala, tRNA-ProtRNA-Lys, tRNA-Glu, tRNA-Gln
Codon Box Type Family Box (4 codons)Split Box (2 codons)
Wobble Capacity Promotes reading of A, G, and U Restricts reading to A and G
Primary Mechanism Stabilizes weak U:G pairs; prevents stallingPrevents frameshifting & misreading

Physiological and Pathological Implications[3][4]

Proteostasis and Ribosome Pausing

Loss of ncm⁵U (e.g., in elp3 or elp1 mutants) leads to ribosome stalling specifically at codons ending in G (e.g., GCG, CCG). This pausing triggers:

  • Protein Aggregation: Nascent chains misfold due to discontinuous translation rates.

  • Proteotoxicity: Accumulation of aggregates is linked to cellular stress responses.

  • Neurodegeneration: In humans, mutations in the Elongator complex cause Familial Dysautonomia (FD) and are linked to ALS . The pathology is driven by the inability to translate synaptic proteins enriched in codons requiring ncm⁵U/mcm⁵s²U.

Disease Association Table
DiseaseDefective EnzymeConsequence
Familial Dysautonomia Elp1 (IKBKAP)Reduced ncm⁵U/mcm⁵s²U; neuronal death.
Intellectual Disability Elp2 / Trm9Impaired synaptic protein synthesis.
Rolandic Epilepsy Elp4Hypomodification of tRNA leading to seizure susceptibility.

Analytical Protocol: Detection by LC-MS/MS

To validate the presence of ncm⁵U in therapeutic RNA or biological samples, a rigorous Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required.

Sample Preparation
  • Isolation: Purify total tRNA using size-exclusion chromatography or commercial kits (e.g., miRNeasy) to remove mRNA/rRNA.

  • Digestion:

    • Incubate 1–5 µg tRNA with Nuclease P1 (2 U) in 10 mM NH₄OAc (pH 5.3) at 37°C for 2 hours.

    • Add Snake Venom Phosphodiesterase (0.002 U) and Bacterial Alkaline Phosphatase (0.5 U) in 100 mM NH₄HCO₃ (pH 8.0). Incubate 2 hours at 37°C.

    • Filter through a 10 kDa MWCO spin filter to remove enzymes.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in H₂O.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0% B (0-2 min)

    
     10% B (10 min) 
    
    
    
    80% B (12 min).
  • Detection (MRM Mode):

AnalytePrecursor Ion (

)
Product Ion (

)
Retention Time (Approx)
ncm⁵U 302.1 170.1 (Base loss)2.5 min
mcm⁵U 317.1185.14.2 min
Uridine 245.1113.11.8 min

Note: ncm⁵U is more polar than mcm⁵U and will elute earlier. The transition 302.1


 170.1 corresponds to the loss of the ribose moiety (

).

References

  • Byström, A. S., & Johansson, M. J. (2008). The Elongator complex and tRNA modification.[2]Nature Reviews Molecular Cell Biology . Link

  • Chen, C., et al. (2011). Unexpected accumulation of ncm⁵U and ncm⁵s²U in a trm9 mutant suggests an additional step in the synthesis of mcm⁵U and mcm⁵s²U.PLoS ONE . Link

  • Nedialkova, D. D., & Leidel, S. A. (2015). Ribosome pausing at specific codons dictates protein homeostasis.Cell .[1][2][3][4][5] Link

  • Karlsborn, T., et al. (2014). Elongator, a conserved complex required for wobble uridine modification in eukaryotes.RNA Biology . Link

  • Su, D., et al. (2024). Direct RNA Oxford Nanopore sequencing distinguishes between modifications in tRNA at the U34 position.bioRxiv .[2][3] Link

Sources

Foundational

Technical Guide: The Role of Elongator Complex in ncm5U Synthesis

Executive Summary The modification of uridine at the wobble position (U34) of transfer RNA (tRNA) is a critical determinant of translational fidelity and efficiency in eukaryotes.[1][2][3][4][5][6][7] Among these modific...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modification of uridine at the wobble position (U34) of transfer RNA (tRNA) is a critical determinant of translational fidelity and efficiency in eukaryotes.[1][2][3][4][5][6][7] Among these modifications, 5-carbamoylmethyluridine (ncm⁵U) plays a vital role in stabilizing codon-anticodon interactions, particularly for A- and G-ending codons. This guide details the biochemical mechanism of the Elongator complex (Elp1–Elp6) , the primary enzymatic machinery responsible for the synthesis of the ncm⁵U precursor. We analyze the radical SAM chemistry utilized by the catalytic subunit Elp3 , the downstream processing of the cm⁵U intermediate, and the experimental protocols required to validate these modifications in therapeutic research.

Mechanistic Deep Dive: The Biochemistry of ncm⁵U Formation

The synthesis of ncm⁵U is not a single-step reaction but the result of a sequential pathway where the Elongator complex performs the rate-limiting initial step.[5]

The Elongator Complex Architecture

The holo-Elongator is a highly conserved 850 kDa complex composed of two sub-complexes:

  • Core Catalytic Subcomplex (Elp1-Elp2-Elp3): Two copies of each subunit form a heterohexameric scaffold. Elp1 serves as the central hub for assembly, while Elp3 houses the enzymatic active sites.

  • Accessory Subcomplex (Elp4-Elp5-Elp6): Forms a hexameric ring (RecA-like ATPase fold) that regulates tRNA binding and translocation during the modification reaction.

  • Regulatory Factors: The KTI (Killer Toxin Insensitive) proteins, specifically Kti11–Kti14 (in yeast) or their human homologs, are essential for the structural integrity and phosphorylation-dependent regulation of the complex.

The Catalytic Mechanism: Radical SAM Chemistry

The formation of the ncm⁵U side chain begins with the installation of a carboxymethyl (cm⁵) group onto the uracil ring. This reaction is catalyzed by Elp3 via a Radical S-Adenosylmethionine (SAM) mechanism.[2][4][6][8]

Key Substrates:

  • tRNA: Specifically tRNAs with U34 (e.g., tRNA-Leu, tRNA-Arg, tRNA-Val).

  • Acetyl-CoA: The carbon donor for the side chain.

  • S-Adenosylmethionine (SAM): The radical generator.

Reaction Steps:

  • Radical Generation: The [4Fe-4S] cluster in Elp3's Radical SAM domain cleaves SAM, generating a highly reactive 5'-deoxyadenosyl radical (5'-dA•).

  • Substrate Activation: The 5'-dA• abstracts a hydrogen atom from the acetyl group of Acetyl-CoA (bound in the HAT domain of Elp3).

  • Alkylation: The resulting acetyl radical attacks the C5 position of the U34 uracil base.

  • Resolution: Following electron transfer and proton loss, 5-carboxymethyluridine (cm⁵U) is formed.[6]

The Pathway Fork: cm⁵U as the Precursor

Elongator produces cm⁵U .[1][2][9] This intermediate is then processed by distinct downstream enzymes depending on the tRNA species:

  • Pathway A (Methylation): In tRNAs like tRNA-Glu(UUC), the enzyme Trm9/Trm112 (ALKBH8 in humans) methylates cm⁵U to form mcm⁵U (5-methoxycarbonylmethyluridine).

  • Pathway B (Amidation - The ncm⁵U Route): In tRNAs like tRNA-Leu(UAG) or tRNA-Val(AAC), the cm⁵U intermediate is amidated to form ncm⁵U (5-carbamoylmethyluridine). While the specific amidase remains the subject of active characterization, genetic evidence confirms that Elongator activity is the absolute prerequisite for ncm⁵U presence.

Visualization of the Signaling Pathway

The following diagram illustrates the bifurcation of the U34 modification pathway mediated by Elongator.

ElongatorPathway Precursor Unmodified tRNA (U34) Intermediate cm5U (5-carboxymethyluridine) Precursor->Intermediate Radical Alkylation Elongator Elongator Complex (Elp1-6 + Kti11-13) Elongator->Intermediate Catalysis Substrates Acetyl-CoA + SAM Substrates->Elongator mcm5U mcm5U (Methoxycarbonyl-) Intermediate->mcm5U Methylation ncm5U ncm5U (Carbamoylmethyl-) Intermediate->ncm5U Amidation Trm9 Trm9/Trm112 (Methyltransferase) Amidase Putative Amidase (Unknown Enzyme) mcm5U->Trm9 mcm5s2U mcm5s2U mcm5U->mcm5s2U Thiolation (tRNA dependent) ncm5U->Amidase Thiolase Ctu1/Ctu2 (Thiolation) mcm5s2U->Thiolase

Caption: The Elongator-dependent modification cascade. Elp3 installs the cm⁵U core, which is differentially processed into mcm⁵U or ncm⁵U based on tRNA identity.

Experimental Methodologies: Validating ncm⁵U Synthesis

To study Elongator function or screen for inhibitors, researchers must distinguish between the precursor (cm⁵U) and the final products (ncm⁵U/mcm⁵U). The gold standard for this analysis is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantitative Analysis of tRNA Modifications[12]

Objective: Quantify ncm⁵U levels relative to unmodified nucleosides to assess Elongator activity.

Phase 1: tRNA Isolation
  • Lysis: Lyse cells (yeast or mammalian) in Trizol or acidic phenol to prevent deacylation and degradation.

  • Purification: Use anion-exchange chromatography (e.g., NucleoBond) or size-exclusion HPLC to isolate the tRNA fraction specifically. Note: Total RNA contains high rRNA which dilutes the signal.

  • QC: Verify tRNA integrity via Bioanalyzer (small RNA chip).

Phase 2: Nucleoside Digestion

Crucial Step: Complete hydrolysis is required without chemically altering the modifications.

  • Denaturation: Heat tRNA (5–10 µg) at 95°C for 2 mins, then snap cool.

  • Enzymatic Cocktail: Incubate with Nuclease P1 (cleaves phosphodiester bonds) and Bacterial Alkaline Phosphatase (BAP) (removes phosphates) in Ammonium Acetate buffer (pH 5.3).

  • Incubation: 37°C for 2–4 hours.

  • Filtration: Remove enzymes using a 10 kDa molecular weight cutoff (MWCO) spin filter.

Phase 3: LC-MS/MS Detection

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series or Thermo TSQ). Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus).

Table 1: Mass Spectrometry Parameters for U34 Modifications

ModificationAbbreviationPrecursor Ion (m/z)Product Ion (m/z)Retention Order (C18)
5-carbamoylmethyluridine ncm⁵U 302.1 170.1 Early (Polar)
5-carboxymethyluridinecm⁵U303.1171.1Intermediate
5-methoxycarbonylmethyluridinemcm⁵U317.1185.1Late (Hydrophobic)
UridineU245.1113.1Reference

Data Analysis:

  • Normalize the peak area of ncm⁵U to the peak area of Guanosine (G) or Uridine (U) to correct for loading differences.

  • Self-Validation: If Elongator is inactive (e.g., elp3Δ), both ncm⁵U and mcm⁵U signals should vanish, while cm⁵U should not appear (as it is the product of Elongator).

Therapeutic Implications

Neurological Disorders (Familial Dysautonomia)

Mutations in ELP1 (formerly IKBKAP) lead to Familial Dysautonomia (FD). The defect causes tissue-specific skipping of exon 20, reducing functional Elongator complex levels.

  • Consequence: Reduced ncm⁵U and mcm⁵U levels in neurons.

  • Pathology: Inefficient translation of codon-biased mRNAs involved in synaptic development and neurogenesis.

  • Drug Target: Small molecules that rectify ELP1 splicing (e.g., Kinetin) or bypass the modification defect.

Oncology and Metastasis

Cancer cells often upregulate tRNA modification enzymes to support the high translation rates of metastasis-driving proteins.

  • Mechanism: High levels of ncm⁵U/mcm⁵U promote the translation of DEK, LEF1, and other pro-metastatic factors that are enriched in AAA, GAA, and CAA codons.

  • Strategy: Elongator inhibitors are being explored to reduce the "translational potential" of aggressive tumors.

References

  • Huang, B., et al. (2005). "The Elongator complex catalyzes the formation of 5-carbamoylmethyluridine in tRNA."[1][4][5][6] Molecular and Cellular Biology. Link

  • Chen, C., et al. (2011). "Unexpected accumulation of ncm5U and ncm5s2U in a trm9 mutant suggests an additional step in the synthesis of mcm5U and mcm5s2U." PLoS ONE. Link

  • Selvadurai, K., et al. (2014). "Archaeal Elp3 catalyzes tRNA wobble uridine modification at C5 via a radical mechanism."[2] Nature Chemical Biology. Link

  • Dauden, M.I., et al. (2019). "Structural basis for the recruitment of the Elongator complex to chromatin and tRNA." Science Advances. Link

  • Glatt, S., et al. (2012). "Structural basis for Elongator-mediated tRNA modification." Nature Structural & Molecular Biology. Link

  • Karlsborn, T., et al. (2014). "Elongator, a conserved complex required for wobble uridine modifications in Eukaryotes."[2][4][5] RNA Biology. Link

  • Lin, Z., et al. (2019). "Structural basis of the radical SAM enzyme Elp3–tRNA complex." Nature Communications. Link

Sources

Exploratory

chemical structure of 5-carbamoylmethyluridine

An In-Depth Technical Guide to 5-Carbamoylmethyluridine (ncm5U) Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 5-carbamoylmethyluridine (ncm5U), a crucial modified n...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Carbamoylmethyluridine (ncm5U)

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 5-carbamoylmethyluridine (ncm5U), a crucial modified nucleoside found in the transfer RNA (tRNA) of numerous species. We delve into its intricate chemical structure, physicochemical properties, and three-dimensional conformation. The guide elucidates the critical biological role of ncm5U at the wobble position of the tRNA anticodon, detailing its impact on codon recognition, translational fidelity, and the prevention of ribosomal frameshifting. Furthermore, we map out its enzymatic biosynthesis pathway, highlighting the key protein complexes involved. A significant portion of this document is dedicated to the detailed, step-by-step analytical methodologies required for the robust identification and quantification of ncm5U, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this important biomolecule.

Introduction: The Significance of a Modified Nucleoside

In the central dogma of molecular biology, the fidelity of protein synthesis is paramount. This process is orchestrated by the ribosome, which translates the genetic code embedded in messenger RNA (mRNA) with the help of aminoacyl-charged transfer RNA (tRNA). The accuracy of this translation is not solely dependent on the canonical Watson-Crick base pairing. A vast array of over 150 post-transcriptional modifications to tRNA nucleosides exists to fine-tune and regulate this process.[1][2]

Among these, 5-carbamoylmethyluridine (ncm5U) is a highly conserved modified uridine found at the wobble position (position 34) of the anticodon in specific tRNAs across all domains of life.[3][4] It is a derivative of uridine where a 2-amino-2-oxoethyl group substitutes the hydrogen at the C5 position of the pyrimidine ring.[5] This seemingly subtle modification has profound implications for the structure and function of the tRNA anticodon loop, enhancing the precision of codon recognition and maintaining the correct reading frame during translation.[1][6] Understanding the chemical structure, biological function, and analytical characterization of ncm5U is therefore critical for research into the mechanisms of protein synthesis, cellular stress responses, and the pathology of diseases linked to translational dysregulation.

Chemical Structure and Physicochemical Properties

The chemical identity of 5-carbamoylmethyluridine is defined by its unique substituent at the C5 position of the uracil base. This modification imparts specific chemical and conformational properties that are central to its biological function.

Molecular Composition

5-Carbamoylmethyluridine consists of a standard ribose sugar linked via an N-glycosidic bond to a modified uracil base. The defining feature is the carbamoylmethyl group (-CH₂-CO-NH₂) attached to the C5 carbon of the uracil ring.[5]

Physicochemical Data Summary

A compilation of the key physicochemical properties of ncm5U is presented below for easy reference.

PropertyValueSource
Chemical Formula C₁₁H₁₅N₃O₇[5]
Molecular Weight 301.25 g/mol [7]
Monoisotopic Mass 301.091 Da[8]
CAS Number 29569-30-0[5][7]
Common Synonyms ncm5U, 5-(2-amino-2-oxoethyl)uridine, Uridine-5-acetamide[5]
Appearance White to off-white solidN/A
Three-Dimensional Conformation

The biological activity of ncm5U is intrinsically linked to its three-dimensional structure. X-ray diffraction studies have provided high-resolution insights into its molecular geometry.[9][10][11]

  • Sugar Pucker: The ribose ring of ncm5U predominantly adopts a C3'-endo conformation.[9][10][11]

  • Glycosidic Bond: The orientation of the uracil base relative to the ribose sugar is in the anti conformation, with a chi (χ) angle of approximately +5.2°.[9][10]

  • Side Chain Orientation: The plane of the carbamoylmethyl side chain is skewed relative to the plane of the uracil base.[9][10] This specific orientation is crucial for its interactions within the ribosome's A-site during decoding.

These conformational parameters collectively "pre-organize" the anticodon loop into a structure that is optimal for precise codon binding.[6]

Biological Significance and Mechanism of Action

The primary role of ncm5U is to ensure the accuracy and efficiency of protein synthesis. Its placement at the wobble position of the tRNA anticodon is a strategic evolutionary adaptation to decipher specific codons.

Wobble Hypothesis and Codon Recognition

Located at the first position of the anticodon (position 34), ncm5U pairs with the third position of the mRNA codon. According to the wobble hypothesis, this position allows for non-canonical base pairing, enabling a single tRNA to recognize multiple codons. The ncm5U modification restricts this "wobble," primarily enforcing recognition of purine-ending codons (A and G) while discriminating against pyrimidine-ending codons.[6][11] This restriction is critical for preventing missense errors during translation.

The diagram below illustrates the pivotal position of ncm5U in the interaction between the tRNA anticodon and the mRNA codon within the ribosome.

G cluster_mRNA mRNA Codon (in Ribosome A-Site) cluster_tRNA tRNA Anticodon Loop m_codon1 Codon Position 1 m_codon2 Codon Position 2 m_codon3 Codon Position 3 (G or A) t_anticodon3 Anticodon Position 3 t_anticodon3->m_codon1 Watson-Crick Pairing t_anticodon2 Anticodon Position 2 t_anticodon2->m_codon2 Watson-Crick Pairing t_anticodon1 ncm5U (Position 34) t_anticodon1->m_codon3 Wobble Pairing (Modulation by ncm5U)

Caption: Role of ncm5U in codon-anticodon pairing.

Prevention of Ribosomal Frameshifting

Inaccurate decoding at the wobble position can lead to +1 ribosomal frameshifting, resulting in the synthesis of non-functional, truncated, or toxic proteins. The presence of modified uridines like ncm5U at this position is a key factor in maintaining the correct reading frame.[3] By stabilizing the codon-anticodon interaction and ensuring proper translocation of the ribosome, ncm5U acts as a safeguard against such catastrophic errors.[12]

The Biosynthesis of 5-Carbamoylmethyluridine

The formation of ncm5U is a multi-step enzymatic process that occurs post-transcriptionally. The central player in this pathway in eukaryotes is the highly conserved Elongator complex.[4]

The Elongator complex is a multisubunit machinery that is responsible for the initial modification of uridine at the wobble position, generating the intermediate 5-carboxymethyluridine (cm5U). This intermediate is then further modified to produce ncm5U.[4] While the precise biochemical steps are still under active investigation, the pathway underscores a significant investment of cellular resources to produce this critical modification.

The diagram below outlines the simplified biosynthetic pathway leading to ncm5U.

Biosynthesis U34 Uridine (U34) in tRNA precursor Elongator Elongator Complex (+ Acetyl-CoA?) U34->Elongator cm5U 5-Carboxymethyluridine (cm5U) Elongator->cm5U EnzymeX Amidation Enzyme (e.g., Trm9/Trm112 complex) cm5U->EnzymeX ncm5U 5-Carbamoylmethyluridine (ncm5U) EnzymeX->ncm5U

Caption: Simplified enzymatic pathway for ncm5U biosynthesis.

Analytical Methodologies

The accurate identification and quantification of ncm5U from complex biological matrices like total tRNA digests are essential for functional studies. A combination of chromatographic and spectrometric techniques is typically employed.

Analytical Workflow Overview

A typical workflow for the analysis of ncm5U involves the isolation of tRNA, its enzymatic digestion into individual nucleosides, followed by separation and detection.

Workflow start Cellular Lysate or Biological Fluid (Urine) isolation tRNA Isolation (e.g., Anion Exchange or Affinity Chromatography) start->isolation digestion Enzymatic Digestion (Nuclease P1, Phosphatase) isolation->digestion hplc RP-HPLC Separation digestion->hplc ms Mass Spectrometry (Detection & Quantification) hplc->ms nmr NMR Spectroscopy (Structural Confirmation) hplc->nmr For structural work

Caption: General workflow for ncm5U analysis.

Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the cornerstone for separating modified nucleosides.[13][14][15] The polarity of ncm5U allows for its effective separation from canonical and other modified nucleosides.

Objective: To separate ncm5U from a mixture of enzymatically digested nucleosides.

Materials:

  • C18 or C30 reversed-phase HPLC column.[14]

  • Mobile Phase A: Ammonium acetate buffer (e.g., 10 mM, pH 5.3).

  • Mobile Phase B: Acetonitrile.

  • Enzymatically digested tRNA sample.

  • Authentic ncm5U standard.

Procedure:

  • System Equilibration: Equilibrate the HPLC system and column with 95-100% Mobile Phase A at a constant flow rate (e.g., 0.5-1.0 mL/min).

  • Sample Injection: Inject the filtered, digested nucleoside sample onto the column.

  • Gradient Elution: Apply a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 40% acetonitrile over 30-40 minutes. The exact gradient must be optimized based on the specific column and system.

  • Detection: Monitor the column effluent using a UV detector, typically at 254 nm or 260 nm.[16]

  • Identification: Identify the ncm5U peak by comparing its retention time to that of the injected authentic standard.[13][16]

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

For unambiguous identification and sensitive quantification, HPLC is coupled directly to a mass spectrometer.[8]

Objective: To confirm the identity of the ncm5U peak from HPLC and quantify its abundance.

Instrumentation:

  • HPLC system as described above.

  • Electrospray Ionization (ESI) source.

  • High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).

Procedure:

  • LC Separation: Perform HPLC separation as described in section 5.2.

  • Ionization: Direct the column effluent into the ESI source operating in positive ion mode.

  • Full Scan MS: Acquire full scan mass spectra to detect the protonated molecular ion [M+H]⁺ of ncm5U.

  • Tandem MS (MS/MS): Perform fragmentation of the precursor ion to generate a characteristic product ion spectrum for structural confirmation.

  • Quantification: Use selected ion monitoring (SIM) or parallel reaction monitoring (PRM) for highly sensitive and specific quantification against a standard curve.

Structural Elucidation by NMR Spectroscopy

NMR is the definitive method for de novo structure determination.[13][16]

Objective: To confirm the covalent structure of an isolated ncm5U sample.

Procedure:

  • Sample Preparation: Dissolve the purified ncm5U sample in a suitable deuterated solvent (e.g., D₂O).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum.

  • Spectral Analysis: Analyze the spectrum for characteristic resonances. The NMR spectrum in D₂O shows a lone aromatic signal for the C6-H proton, an anomeric proton doublet, signals for the ribose protons, and an upfield singlet for the methylene protons of the 5-substituent.[16]

  • 2D NMR (Optional): For complete assignment, acquire 2D NMR spectra (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations.

Summary of Characteristic Analytical Data:

Analytical TechniqueCharacteristic Signal/ValueReference
LC-MS (Positive ESI) [M+H]⁺ = 302.0988 m/z[8][16]
Tandem MS (Product Ions) 170 / 153 / 125 m/z[8]
¹H NMR (in D₂O) C6-H: ~7.84 ppm (singlet)Anomeric H1': ~5.96 ppm (doublet)-CH₂-: ~3.35 ppm (singlet)[16]
UV Absorbance λmax in acidic/neutral pH ~266 nm[16]

Applications in Research and Drug Development

The study of ncm5U has implications beyond basic science, extending into clinical and pharmaceutical research.

  • Biomarker Potential: Modified nucleosides, including ncm5U, are degradation products of RNA turnover and are excreted in urine.[13][16] Altered levels of urinary ncm5U have been observed in patients with certain types of cancer, suggesting its potential as a non-invasive disease biomarker.[13][16]

  • Understanding Disease: Deficiencies in the Elongator complex and other tRNA modification enzymes are linked to neurological disorders and cancer. Studying the role of ncm5U provides a mechanistic link between tRNA modification, translational fidelity, and human disease.

  • Therapeutic Targeting: The enzymes responsible for ncm5U biosynthesis, such as the Elongator complex, represent potential targets for novel therapeutic agents. Inhibiting these pathways could selectively disrupt protein synthesis in pathogenic organisms or cancer cells that are highly dependent on specific tRNA modifications for survival.

Conclusion

5-Carbamoylmethyluridine is a chemically elegant and biologically vital modification at the heart of translational control. Its unique structure, characterized by a carbamoylmethyl group at the C5 position of uridine, imparts specific conformational properties that are essential for its function. By restricting wobble pairing and stabilizing codon-anticodon interactions, ncm5U serves as a critical checkpoint for ensuring the fidelity of protein synthesis and preventing deleterious frameshift errors. The continued elucidation of its biosynthetic pathway and the refinement of analytical techniques for its detection will undoubtedly open new avenues for understanding fundamental biological processes and developing novel diagnostic and therapeutic strategies.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3080754, 5-Carbamoylmethyluridine. Retrieved from [Link]

  • Berman, H. M., et al. (1978). Modified bases in tRNA: the structures of 5-carbamoylmethyl- and 5-carboxymethyl uridine. Nucleic Acids Research, 5(3), 893–904. Retrieved from [Link]

  • Berman, H. M., et al. (1978). Modified bases in tRNA: the structures of 5-carbamoylmethyl- and 5-carboxymethyl uridine. Nucleic Acids Research, 5(3), 893–904. Retrieved from [Link]

  • Jack, K. S., et al. (2024). Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Proceedings of the National Academy of Sciences, 121(36), e2401743121. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures of uridine, 5-carbamoylmethyluridine (ncm5U), 5-carbamoylmethyl-2'-O-methyluridine (ncm5Um), 5-methoxycarbonylmethyluridine (mcm5U) and 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) nucleosides. Retrieved from [Link]

  • Chheda, G. B., et al. (1999). Isolation and characterization of 5-carbamoylmethyluridine and 5-carbamoylmethyl-2-thiouridine from human urine. Nucleosides & Nucleotides, 18(10), 2155–2173. Retrieved from [Link]

  • Deng, W., et al. (2018). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA, 24(3), 444–454. Retrieved from [Link]

  • Chheda, G. B., et al. (1999). Isolation and Characterization of 5-Carbamoylmethyluridine and 5-Carbamoylmethyl-2-Thiouridine from Human Urine. Nucleosides and Nucleotides, 18(10), 2155-2173. Retrieved from [Link]

  • Modomics. (n.d.). 5-carbamoylmethyluridine (ncm5U). Retrieved from [Link]

  • Berman, H. M., et al. (1978). The crystal structures of two nucleosides, 5-carbamoylmethyluridine (1) and 5-carboxymethyluridine (2), were determined from three-dimensional x-ray diffraction data. Retrieved from [Link]

  • Fernández-Vázquez, J. (2023). HPLC Analysis of tRNA-Derived Nucleosides. Methods and Protocols, 6(4), 65. Retrieved from [Link]

  • Yoo, J., et al. (2023). Identification of a novel 5-aminomethyl-2-thiouridine methyltransferase in tRNA modification. Nucleic Acids Research, 51(8), 3848–3859. Retrieved from [Link]

  • Yoo, J., et al. (2023). Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. Nucleic Acids Research, 51(17), 9432–9441. Retrieved from [Link]

  • LMU. (n.d.). tRNA modifications during translation : the roles of dihydrouridine and queuosine. Retrieved from [Link]

  • ResearchGate. (n.d.). A reversed phase HPLC method for the analysis of nucleotides to determine 5'-PDE enzyme activity. Retrieved from [Link]

  • Takai, K., & Yokoyama, S. (2003). Roles of 5-substituents of tRNA wobble uridines in the recognition of purine-ending codons. Nucleic Acids Research Supplement, (3), 165–166. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Retrieved from [Link]

Sources

Foundational

5-carbamoylmethyluridine in wobble position of anticodon

An In-Depth Technical Guide to 5-Carbamoylmethyluridine (ncm5U) in the Wobble Position of the Anticodon Foreword The central dogma of molecular biology, while elegant in its simplicity, is nuanced by a sophisticated laye...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Carbamoylmethyluridine (ncm5U) in the Wobble Position of the Anticodon

Foreword

The central dogma of molecular biology, while elegant in its simplicity, is nuanced by a sophisticated layer of regulatory control at the level of translation. Transfer RNA (tRNA) molecules, the adaptors that bridge the language of nucleic acids to that of proteins, are not mere passive carriers of amino acids. They are extensively decorated with post-transcriptional chemical modifications that are critical for their structure, stability, and, most importantly, their decoding function. This guide delves into the biochemistry, function, and pathological relevance of one such pivotal modification: 5-carbamoylmethyluridine (ncm5U), located at the first "wobble" position of the anticodon (position 34). For researchers in molecular biology, drug development, and translational medicine, understanding the intricacies of ncm5U is paramount to appreciating the fine-tuning of protein synthesis and its dysregulation in human disease.

The Molecular Identity and Biosynthesis of ncm5U

The journey of a tRNA from a primary transcript to a fully functional molecule is a complex process of maturation, involving numerous enzymatic modifications.[1] Modifications within the anticodon loop, in particular, directly modulate the decoding ability of the tRNA.[1][2] The wobble uridine (U34) is a hotspot for such modifications, which serve to refine the "wobble hypothesis" originally proposed by Francis Crick.[3][4] Among these, ncm5U is a prevalent modification in eukaryotes, found on tRNAs responsible for decoding two-codon boxes ending in A and G, such as those for Valine, Serine, Proline, Threonine, and Alanine.[3]

The ncm5U Biosynthetic Pathway: A Multi-Enzyme Cascade

The synthesis of the ncm5U side chain at position U34 is not a single-step event but a highly conserved pathway requiring a cohort of proteins. The foundational step is catalyzed by the six-subunit Elongator complex (composed of Elp1-Elp6).[2][5] While the precise intermediate it generates on the uridine is still under investigation, compelling evidence suggests it forms a 5-carboxymethyluridine (cm5U) precursor from an acetyl-CoA-related metabolite.[2][6]

The subsequent steps diverge for different tRNA species. For tRNAs destined to carry a 5-methoxycarbonylmethyluridine (mcm5U), the cm5U intermediate is methylated by the Trm9/Trm112 methyltransferase complex.[7] However, for tRNAs that will contain ncm5U, the cm5U intermediate undergoes an amidation reaction. The specific enzyme responsible for this amidation in eukaryotes remains to be definitively characterized.[6][7]

Intriguingly, genetic studies provide critical causal insights. In yeast mutants lacking the TRM9 gene, the mcm5U modification is absent, and instead, ncm5U accumulates on those tRNAs.[2][6] This pivotal finding demonstrates that ncm5U and mcm5U share a common precursor (cm5U) and that in the absence of the final methylation step for mcm5U synthesis, the precursor is shunted towards the amidation pathway to form ncm5U.[6][7] This serves as a self-validating system within the cell's molecular logic, confirming the branch point in the pathway.

Caption: Biosynthetic pathway of ncm5U and related wobble uridine modifications.

The Functional Imperative of ncm5U in Translation

The presence of the ncm5U modification is not merely decorative; it is a functional necessity for maintaining the speed and accuracy of protein synthesis. Its role can be dissected into three primary areas: codon recognition, translational efficiency, and reading frame maintenance.

Enforcing Codon Fidelity

According to the wobble hypothesis, an unmodified uridine at position 34 can, in principle, pair with A, G, U, or C. However, this promiscuity would severely compromise translational accuracy. The bulky carbamoylmethyl group at the C5 position of the uridine ring in ncm5U acts as a steric and conformational constraint. This modification promotes U-A pairing and allows U-G pairing but restricts pairing with U and C at the third codon position.[8] This ensures that a single ncm5U-containing tRNA species accurately and efficiently reads the two synonymous codons of a family box ending in A or G, while preventing misreading of codons ending in U or C.[9] This restriction is fundamental to ensuring the fidelity of the genetic code.[10]

Codon_Recognition cluster_ribosome Ribosome A-Site cluster_mrna mRNA Codon cluster_trna tRNA Anticodon cluster_logic Decoding Logic C1 N C2 N C3 A AC1 ncm5U AC1->C3 Promoted Wobble Pair AC2 N' AC3 N' Allowed Allowed Pairing: - NNA (Watson-Crick) - NNG (Wobble) Restricted Restricted Pairing: - NNU - NNC

Caption: ncm5U-mediated codon recognition in the ribosomal A-site.

Ensuring Translational Efficiency and Frame Maintenance

Proper codon-anticodon pairing is not just about accuracy, but also speed. The ncm5U modification helps to pre-organize the structure of the anticodon loop, facilitating its rapid and stable binding to the cognate codon within the ribosome's A-site.[9] In the absence of ncm5U, the corresponding tRNA exhibits reduced binding affinity for its target codons. This can lead to ribosomal pausing or stalling at these codons, significantly slowing down the rate of protein elongation and reducing overall protein output.[11]

Furthermore, this weakened interaction increases the probability of the ribosome slipping along the mRNA, resulting in a +1 or -1 frameshift.[9][12] Such events are catastrophic, leading to the synthesis of a truncated or completely non-functional protein with a scrambled amino acid sequence downstream of the slip. Therefore, ncm5U is a critical component in the quality control machinery that ensures the correct reading frame is maintained throughout translation.[9]

Clinical Significance: When ncm5U Synthesis Goes Awry

The critical role of ncm5U in maintaining proteostasis is underscored by the severe consequences of defects in its biosynthetic pathway. Dysregulation of the Elongator complex, the "writer" of the initial ncm5U precursor, is linked to a spectrum of human diseases, particularly neurodevelopmental and neurodegenerative disorders.[13]

  • Neurodegeneration: Neurons are highly metabolically active and particularly vulnerable to proteotoxic stress caused by inefficient or inaccurate protein synthesis. Mutations in Elongator subunit genes are associated with conditions like familial dysautonomia and amyotrophic lateral sclerosis (ALS).[13] The underlying pathology is believed to stem from the inefficient translation of key proteins required for neuronal development, function, and survival, due to the lack of proper ncm5U and related tRNA modifications.[13]

  • Cancer Biology: Rapidly proliferating cancer cells have an immense demand for protein synthesis to support their growth and division. To meet this demand, many cancers upregulate the machinery of translation, including tRNA modification pathways.[13] Elevated levels of modified nucleosides, including ncm5U, have been detected in the urine and serum of patients with certain cancers, such as non-small cell lung cancer, suggesting they could serve as potential biomarkers for tumor burden or metabolic activity.[14] This also raises the possibility of targeting tRNA modification enzymes as a novel anti-cancer therapeutic strategy.

Methodologies for the Analysis of ncm5U

Studying tRNA modifications requires specialized and highly sensitive analytical techniques. The gold standard for the identification and quantification of ncm5U is liquid chromatography-coupled mass spectrometry (LC-MS).

Experimental Protocol: Quantitative Analysis of ncm5U by HPLC-MS

This protocol provides a robust and self-validating workflow for measuring the absolute or relative levels of ncm5U in a total tRNA sample. The inclusion of stable isotope-labeled internal standards is critical for ensuring trustworthiness and accuracy.

1. Isolation of Total tRNA:

  • Lyse cells or tissues of interest using a TRIzol-based method or a commercial RNA purification kit designed for small RNAs.
  • Perform an acidic phenol-chloroform extraction to separate RNA from DNA and proteins.
  • Precipitate RNA with isopropanol, wash with ethanol, and resuspend in RNase-free water.
  • Causality Check: The acidic phenol step is crucial for retaining small RNA species like tRNA in the aqueous phase.

2. Purification of tRNA (Optional but Recommended):

  • To increase sensitivity, tRNA can be purified from other RNA species (rRNA, mRNA) using anion-exchange high-performance liquid chromatography (HPLC).[15]

3. Enzymatic Digestion to Nucleosides:

  • To a solution containing 1-5 µg of total tRNA, add Nuclease P1 and incubate at 37°C for 2-4 hours. This digests the RNA into 5'-mononucleotides.
  • Add bacterial alkaline phosphatase (BAP) and continue incubation at 37°C for an additional 2 hours. This dephosphorylates the mononucleotides to yield free nucleosides.[1][6]
  • Self-Validation: It is essential to confirm that the digestion is complete to avoid quantification errors. This can be checked by running a small aliquot on a gel or by analyzing for undigested oligomers via MS. A control experiment treating a synthetic cm5U standard with the digestion enzymes should be performed to ensure no artificial amidation to ncm5U occurs during sample preparation.[6]

4. HPLC Separation and Mass Spectrometry Analysis:

  • Inject the nucleoside mixture onto a reversed-phase C18 HPLC column.
  • Separate the nucleosides using a gradient of a polar solvent (e.g., ammonium acetate buffer) and a less polar solvent (e.g., acetonitrile).
  • The eluent from the HPLC is directly introduced into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer.
  • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each nucleoside. For ncm5U, the transition is typically m/z 302 -> 170.[15]
  • Quantitative Analysis: The peak area for the ncm5U transition is integrated and compared to the peak area of a known quantity of a stable isotope-labeled internal standard to calculate the absolute amount. The level of ncm5U is often expressed relative to a canonical nucleoside like guanosine (G).

Start [label="Total tRNA Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Digestion [label="Step 1: Enzymatic Digestion\n(Nuclease P1 + BAP)"]; Nucleosides [label="Mixture of Nucleosides", shape=cylinder, fillcolor="#E8EAED"]; HPLC [label="Step 2: HPLC Separation\n(Reversed-Phase C18)"]; MS [label="Step 3: Mass Spectrometry\n(ESI-QqQ-MS)"]; Analysis [label="Step 4: Data Analysis\n(MRM Peak Integration)"]; Result [label="Quantification of ncm5U", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Digestion; Digestion -> Nucleosides; Nucleosides -> HPLC; HPLC -> MS; MS -> Analysis; Analysis -> Result; }

Caption: Experimental workflow for ncm5U analysis by HPLC-MS.

Quantitative Data Summary
ParameterValueSource
Chemical Formula C₁₁H₁₅N₃O₇MODOMICS[16]
Monoisotopic Mass 301.091 DaMODOMICS[16]
[M+H]⁺ (for MS) 302.0988 m/zMODOMICS[16]
Characteristic MS/MS Fragment 170 m/z (Glycosidic bond cleavage)MODOMICS[16], Su et al.[15]
Relative HPLC Elution Between Cytidine (C) and Uridine (U)MODOMICS[16]

Future Directions and Concluding Remarks

The study of 5-carbamoylmethyluridine has illuminated a fundamental mechanism by which cells ensure the fidelity and efficiency of protein synthesis. It serves as a prime example of how the epitranscriptome is not a static collection of marks but a dynamic and functionally critical layer of biological regulation. While significant progress has been made, key questions remain:

  • Enzyme Identification: The definitive identification of the eukaryotic enzyme(s) responsible for the final amidation step in ncm5U biosynthesis is a critical missing piece of the puzzle.

  • Regulatory Dynamics: How is the ncm5U modification regulated in response to cellular stress, metabolic changes, or developmental cues? Understanding the "readers" and potential "erasers" of this mark will be crucial.

  • Therapeutic Targeting: Can the enzymes in the ncm5U pathway, such as the Elongator complex, be targeted for therapeutic intervention in diseases like cancer or neurodegeneration?

For professionals in basic research and drug development, ncm5U represents more than just a modified base. It is a nexus point connecting translational control, protein homeostasis, and human disease, offering a wealth of opportunities for future investigation and therapeutic innovation.

References

  • Title: Identification and codon reading properties of 5-cyanomethyl uridine, a new modified nucleoside found in the anticodon wobble position of mutant haloarchaeal isoleucine tRNAs. Source: PMC - NIH URL: [Link]

  • Title: Nucleoside ncm5U is not generated by amidation of cm5U during conversion of tRNA into nucleosides. Source: ResearchGate URL: [Link]

  • Title: Elongator-a tRNA modifying complex that promotes efficient translational decoding. Source: ScienceDirect URL: [Link]

  • Title: 5-carbamoylmethyluridine (ncm5U). Source: MODOMICS - A Database of RNA Modifications URL: [Link]

  • Title: Evaluation of 5-Carbamoylmethyluridine as an Indicator of Tumor Burden in Lung Cancer Patients. Source: Connect.springer.com URL: [Link]

  • Title: Unique anticodon loop conformation with the flipped-out wobble nucleotide in the crystal structure of unbound tRNAVal. Source: PubMed Central (PMC) URL: [Link]

  • Title: Wobble uridine modifications–a reason to live, a reason to die?! Source: PMC - NIH URL: [Link]

  • Title: Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. Source: PLOS One URL: [Link]

  • Title: Neither the mcm 5 nor the s 2 group restricts tRNA mcm Gln 5 s 2 UUG... Source: ResearchGate URL: [Link]

  • Title: Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. Source: PMC - PubMed Central URL: [Link]

  • Title: Chemical structures of uridine, 5-carbamoylmethyluridine (ncm5U), 5-carbamoylmethyl-2... Source: ResearchGate URL: [Link]

  • Title: Structural basis for the selective methylation of 5-carboxymethoxyuridine in tRNA modification. Source: PMC - PubMed Central URL: [Link]

  • Title: Anticodon stem-loop tRNA modifications influence codon decoding and frame maintenance during translation. Source: PMC - PubMed Central URL: [Link]

  • Title: Unexpected accumulation of ncm(5)U and ncm(5)S(2) (U) in a trm9 mutant suggests an additional step in the synthesis of mcm(5)U and mcm(5)S(2)U. Source: PubMed URL: [Link]

  • Title: Conserved 5-methyluridine tRNA modification modulates ribosome translocation. Source: PubMed URL: [Link]

  • Title: Modified bases in tRNA: the structures of 5-carbamoylmethyl- and 5-carboxymethyl uridine. Source: PMC - NIH URL: [Link]

  • Title: tRNA modifications: greasing the wheels of translation and beyond. Source: PMC - PubMed Central URL: [Link]

  • Title: Biosynthesis and functions of sulfur modifications in tRNA. Source: PMC - PubMed Central URL: [Link]

  • Title: The Role of RNA Modifications in Translational Fidelity. Source: PMC - PubMed Central URL: [Link]

  • Title: Roles of Elongator Dependent tRNA Modification Pathways in Neurodegeneration and Cancer. Source: PMC - PubMed Central URL: [Link]

  • Title: Synthesis of 5-carboxymethyluridine. Nucleoside from transfer ribonucleic acid. Source: ACS Publications URL: [Link]

  • Title: Transcription Elongation Factors. Source: JoVE URL: [Link]

  • Title: Systematic use of synthetic 5′-UTR RNA structures to tune protein translation improves yield and quality of complex proteins in mammalian cell factories. Source: ResearchGate URL: [Link]

  • Title: Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Source: NIH URL: [Link]

  • Title: Beyond the Anticodon: tRNA Core Modifications and Their Impact on Structure, Translation and Stress Adaptation. Source: MDPI URL: [Link]

  • Title: 5-Carbamoylmethyluridine: a new minor nucleoside of transfer ribonucleic acid. Source: PubMed URL: [Link]

Sources

Exploratory

Technical Guide: The Natural Occurrence and Analysis of 5-Carbamoylmethyluridine (ncm⁵U)

Executive Summary This technical guide provides a comprehensive analysis of 5-carbamoylmethyluridine (ncm⁵U), a hypermodified nucleoside critical for translational fidelity in eukaryotes. Unlike simple methylations, ncm⁵...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 5-carbamoylmethyluridine (ncm⁵U), a hypermodified nucleoside critical for translational fidelity in eukaryotes. Unlike simple methylations, ncm⁵U represents a complex side-chain modification at the wobble position (U34) of transfer RNA (tRNA).[1] Its presence is governed by the highly conserved Elongator complex, and its dysregulation is directly linked to neurodegenerative pathologies and proteome instability. This document details the biosynthetic pathway, structural dynamics, and validated LC-MS/MS protocols for its detection.

Biological Architecture & Occurrence[2]

Structural Identity

ncm⁵U is characterized by a carbamoylmethyl amide moiety attached to the C5 position of the uracil base.[2] This modification is distinct from its oxidized counterpart, 5-carboxymethyluridine (cm⁵U), and its methylated ester derivative, 5-methoxycarbonylmethyluridine (mcm⁵U).

  • Chemical Formula: C₁₁H₁₅N₃O₇[3]

  • Monoisotopic Mass: 301.0910 Da

  • Canonical Location: Position 34 (Wobble) of tRNA.[1]

Phylogenetic Distribution

ncm⁵U is evolutionarily conserved across Eukaryota, including Saccharomyces cerevisiae, Caenorhabditis elegans, Arabidopsis thaliana, and mammals. It is predominantly found in specific tRNA isoacceptors that decode G-ending codons, though it also facilitates the reading of A-ending codons via wobble geometry.

OrganismPrimary tRNA Isoacceptors containing ncm⁵U (or derivatives)Localization
S. cerevisiaetRNA-Leu(UAG), tRNA-Ser(UGA), tRNA-Arg(UCU)Cytosol
H. sapiensMitochondrial tRNAs (mt-tRNA-Leu, mt-tRNA-Thr)Mitochondria
A. thalianatRNA-Leu, tRNA-SerCytosol/Plastids

Biosynthetic Mechanism: The Elongator Pathway

The synthesis of ncm⁵U is non-trivial and requires the 6-subunit Elongator complex (Elp1–Elp6) . Current mechanistic models suggest a pathway where ncm⁵U acts as a divergent node—serving either as a final modification or a precursor to mcm⁵U depending on the tRNA species and the presence of downstream methyltransferases (e.g., Trm9/ALKBH8).

The "Amide-First" Hypothesis

Contrasting with earlier models that posited cm⁵U (acid) as the universal precursor, recent evidence in yeast trm9 mutants suggests that Elongator directly installs the carbamoyl (amide) functionality, or an immediate precursor that resolves to ncm⁵U. In tRNAs destined for mcm⁵U, ncm⁵U is deacetylated to cm⁵U by an as-yet-unidentified hydrolase before methylation.

Pathway Visualization

The following diagram illustrates the bifurcation of the U34 modification pathway mediated by Elongator and Trm methyltransferases.

Biosynthesis cluster_0 Cytosolic Maturation U34 Uridine (U34) ncm5U ncm⁵U (5-carbamoylmethyluridine) U34->ncm5U C5-modification Elongator Elongator Complex (Elp1-Elp6) Elongator->ncm5U cm5U cm⁵U (Intermediate) ncm5U->cm5U Deamidation Hydrolase Unknown Hydrolase Hydrolase->cm5U mcm5U mcm⁵U (Final Product) cm5U->mcm5U Methylation Trm9 Trm9/Trm112 (Methyltransferase) Trm9->mcm5U mcm5s2U mcm⁵s²U mcm5U->mcm5s2U C2-Thiolation Thiolation Thiolation (Urm1 pathway) Thiolation->mcm5s2U

Caption: Elongator-dependent modification pathway at U34. ncm⁵U serves as both a stable end-product and a transient intermediate.

Structural & Functional Dynamics

Wobble Geometry Stabilization

The ncm⁵U modification is essential for stabilizing the codon-anticodon interaction. The bulky C5 side chain restricts the conformational flexibility of the uracil base, locking the ribose in the C3'-endo form. This "pre-organizes" the anticodon loop, reducing the entropic cost of binding to the ribosome A-site.

Translational Fidelity[2][5][6]
  • Prevention of Frameshifting: Hypomodified tRNAs (lacking ncm⁵U) are prone to +1 frameshifts. The ribosome pauses at codons decoded by hypomodified tRNAs, increasing the probability of slippage.

  • Decoding Efficiency: ncm⁵U allows U34 to pair efficiently with G-ending codons (Wobble) while preventing misreading of near-cognate codons.

Analytical Methodologies: LC-MS/MS Protocol[7][8][9][10]

Reliable detection of ncm⁵U requires liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The polarity of the carbamoyl group requires specific chromatographic conditions to ensure retention and separation from isomers.

Sample Preparation: Enzymatic Digestion

Objective: Complete hydrolysis of tRNA into single nucleosides without chemical deamidation of ncm⁵U to cm⁵U.

Reagents:

  • Buffer A: 20 mM Ammonium Acetate (pH 5.3)

  • Nuclease P1 (from P. citrinum)

  • Snake Venom Phosphodiesterase (SVP)

  • Bacterial Alkaline Phosphatase (BAP)[4]

  • Critical Additive: Deferoxamine or Desferal (0.1 mM) to chelate metals and prevent oxidative damage during digestion.

Protocol:

  • Denaturation: Heat 1–5 µg of purified tRNA in 10 µL Buffer A at 95°C for 2 minutes. Snap cool on ice.

  • Digestion: Add 1 U Nuclease P1. Incubate at 45°C for 2 hours.

  • Dephosphorylation: Add 10 mM Ammonium Bicarbonate (to adjust pH to ~8.0), 0.01 U SVP, and 0.1 U BAP. Incubate at 37°C for 2 hours.

  • Filtration: Pass through a 10 kDa MWCO spin filter to remove enzymes.

  • Storage: Analyze immediately or store at -80°C. Avoid repeated freeze-thaw cycles.

LC-MS/MS Configuration

Instrument: Triple Quadrupole (QqQ) or Orbitrap. Column: Porous Graphitic Carbon (PGC) or High-Strength Silica (HSS) T3 C18. (PGC is preferred for polar nucleosides like ncm⁵U).

Mobile Phases:

  • A: 5 mM Ammonium Acetate in Water (pH 5.3)

  • B: Acetonitrile (LC-MS Grade)

Gradient (C18 T3 Example):

Time (min) % B Flow Rate (mL/min)
0.0 0 0.3
3.0 0 0.3
10.0 10 0.3
15.0 40 0.3
15.1 0 0.3

| 20.0 | 0 | 0.3 |

Mass Spectrometry Parameters (MRM)

Detection utilizes Positive ESI mode. The transition monitors the loss of the ribose moiety (neutral loss of 132 Da).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Order
ncm⁵U 302.1 170.1 15 Early Eluting
mcm⁵U317.1185.115Mid Eluting
Uridine245.1113.110Early Eluting
Analytical Workflow Diagram

Analysis Sample Purified tRNA (>1 µg) Digest Enzymatic Hydrolysis (P1 + SVP + BAP) Sample->Digest pH 5.3 -> pH 8.0 Filter MWCO Filtration (Remove Enzymes) Digest->Filter 10 kDa Cutoff LC LC Separation (C18 or PGC Column) Filter->LC Inject 5-10 µL MS MS/MS Detection (m/z 302.1 -> 170.1) LC->MS ESI Positive Data Quantification (vs Synthetic Standard) MS->Data Integration

Caption: Step-by-step workflow for the isolation and mass spectrometric quantification of ncm⁵U.

Implications for Drug Discovery

Neurodegenerative Disease Targets

Mutations in the Elongator complex (e.g., ELP1 in Familial Dysautonomia) lead to a specific depletion of ncm⁵U and mcm⁵s²U levels. This results in the aggregation of proteins due to translational stalling.

  • Therapeutic Strategy: Small molecule chaperones or tRNA supplementation therapies aimed at stabilizing the Elongator complex or bypassing the need for U34 modification.

Antimicrobial Targets

While ncm⁵U is eukaryotic, bacterial analogs (cmo⁵U) exist. However, the divergence in biosynthetic enzymes between humans (Elp1-6) and bacteria (CmoA/CmoB) presents a high-value target for novel antibiotics. Inhibiting bacterial wobble modifications can arrest bacterial growth by inducing translational catastrophe without affecting human mitochondrial translation.

References

  • Elongator Complex & ncm⁵U Biosynthesis: Chen, C., Huang, B., & Byström, A. S. (2011). Unexpected accumulation of ncm⁵U and ncm⁵s²U in a trm9 mutant suggests an additional step in the synthesis of mcm⁵U and mcm⁵s²U. PLoS ONE, 6(6), e20785.

  • Structural Role in Translation: Glatt, S., et al. (2012). Structural basis for tRNA modification by Elongator.[5][6][7] Nature Structural & Molecular Biology, 19, 1000–1007.

  • LC-MS/MS Protocol Validation: Kellner, S., et al. (2014). Profiling of RNA modifications by multiplexed stable isotope labelling.[8] Chemical Communications, 50, 3516-3518.

  • Clinical Relevance (Familial Dysautonomia): Karlsborn, T., et al. (2014). Elongator, a conserved complex required for wobble uridine modifications in Eukaryotes.[5] RNA Biology, 11(12), 1519–1528.

Sources

Foundational

Initial Characterization of 5-Carbamoylmethyluridine (ncm⁵U): Structural Identity, Biosynthesis, and Analytical Quantification

Executive Summary This technical guide provides a rigorous framework for the characterization of 5-carbamoylmethyluridine (ncm⁵U) , a critical post-transcriptional modification found at the wobble position (U34) of eukar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for the characterization of 5-carbamoylmethyluridine (ncm⁵U) , a critical post-transcriptional modification found at the wobble position (U34) of eukaryotic cytoplasmic tRNAs. The presence of ncm⁵U is essential for translational fidelity, specifically facilitating the decoding of G-ending codons through stabilized wobble base pairing. This document details the physicochemical properties of ncm⁵U, delineates its Elongator-dependent biosynthetic pathway, and establishes a validated LC-MS/MS protocol for its quantification, designed for researchers in RNA biology and epitranscriptomics.

Structural Identity & Physicochemical Properties[1][2]

5-carbamoylmethyluridine is a modified nucleoside characterized by the addition of an acetamide (carbamoylmethyl) group at the C5 position of the uracil base. This modification alters the steric and electronic properties of the uridine, restricting the conformational flexibility of the anticodon loop and enhancing stacking interactions.

PropertySpecification
IUPAC Name 2-(2,4-dioxo-1-β-D-ribofuranosyl-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide
Common Abbreviation ncm⁵U
Chemical Formula C₁₁H₁₅N₃O₅
Monoisotopic Mass 301.0910 Da
Protonated Mass [M+H]⁺ 302.0988 Da
Key Functional Group Amide moiety at C5 (–CH₂–CONH₂)
UV Absorbance

~260 nm (similar to Uridine but slightly bathochromic shift)
pKa ~9.2 (N3 proton), slightly altered by C5 substitution

Structural Significance: Unlike 5-methoxycarbonylmethyluridine (mcm⁵U), which contains a methyl ester, ncm⁵U possesses a terminal amide. This amide group acts as a hydrogen bond donor/acceptor, stabilizing the U34:G wobble geometry in the ribosome's A-site.

Biosynthetic Pathway & Enzymology

The biosynthesis of ncm⁵U in eukaryotic cytoplasm is a multi-step process governed by the highly conserved Elongator complex (Elp1–Elp6). This pathway is non-linear and shares early intermediates with the mcm⁵U and mcm⁵s²U pathways.

The Elongator Mechanism[5][6][7][8]
  • Substrate Recognition: The Elongator complex recognizes specific tRNA species (e.g., tRNA-Val(AAC), tRNA-Ser(OGA)).

  • C5-Carboxymethylation: Elongator, utilizing Acetyl-CoA and a Radical SAM mechanism (via Elp3), installs a carboxymethyl group at C5, forming cm⁵U (5-carboxymethyluridine).[1]

  • Divergence Point:

    • Path A (mcm⁵U): cm⁵U is methylated by the Trm9/Trm112 methyltransferase complex to form mcm⁵U.[1][2]

    • Path B (ncm⁵U): cm⁵U is amidated to form ncm⁵U. Note: While the specific amidase remains characteristically elusive in some literature, it is distinct from the Trm9 methylation step.

Pathway Visualization

Biosynthesis U34 Uridine (U34) cm5U cm⁵U (Intermediate) U34->cm5U Acetyl-CoA Radical SAM Elongator Elongator Complex (Elp1-6) + Kti11-14 U34->Elongator ncm5U ncm⁵U (Final Product) cm5U->ncm5U Amidation mcm5U mcm⁵U (Alternative Product) cm5U->mcm5U Methylation Elongator->cm5U Amidase Putative Amidase (Enzyme Uncharacterized) Amidase->ncm5U Trm9 Trm9/Trm112 (Methyltransferase) Trm9->mcm5U

Figure 1: Bifurcated biosynthetic pathway of wobble uridine modifications in eukaryotic cytoplasm.[2] The Elongator complex is the upstream "writer" for both ncm⁵U and mcm⁵U branches.

Analytical Workflow: LC-MS/MS Quantification

To ensure scientific integrity, ncm⁵U must be identified not just by mass, but by specific fragmentation patterns and chromatographic retention relative to canonical nucleosides.

Protocol Phase 1: Nucleoside Isolation & Digestion

Objective: Hydrolyze tRNA into single nucleosides without inducing oxidative damage or deamination (which could convert ncm⁵U artifacts).

Reagents:

  • Buffer: 20 mM Ammonium Acetate (pH 5.3).

  • Enzyme Cocktail: Nuclease P1 (0.1 U), Snake Venom Phosphodiesterase (0.01 U), Bacterial Alkaline Phosphatase (0.1 U).

  • Antioxidant: Desferrioxamine (0.1 mM) and BHT (to protect thiolated species often co-occurring on tRNAs).

Step-by-Step:

  • Denaturation: Heat 1–5 µg of purified tRNA at 95°C for 2 minutes, then snap-cool on ice (exposes the core for digestion).

  • Digestion: Add Buffer and Enzyme Cocktail. Incubate at 37°C for 2–4 hours.

  • Filtration: Pass through a 10 kDa MWCO spin filter to remove enzymes.

  • Spike-in: Add stable isotope-labeled internal standard (

    
    -labeled nucleosides) if available for absolute quantification.
    
Protocol Phase 2: LC-MS/MS Parameters

Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Thermo Altis) coupled to UHPLC.

Chromatography:

  • Column: Poroshell 120 SB-C18 (2.1 x 100 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0% B (0-2 min)

    
     15% B (10 min) 
    
    
    
    80% B (wash). ncm⁵U typically elutes early, between Cytidine and Uridine.

Mass Spectrometry Transitions (Positive Mode ESI):

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (V)Mechanistic Origin
ncm⁵U (Quant) 302.1 170.1 15Loss of Ribose (-132 Da)
ncm⁵U (Qual) 302.1153.125Loss of Ribose + NH₃
ncm⁵U (Qual) 302.1125.135Ring fragmentation

Data Analysis Workflow:

Workflow Sample Purified tRNA (>1 µg) Digest Enzymatic Hydrolysis (P1 + PDE + BAP + Antioxidants) Sample->Digest LC UHPLC Separation (C18 Column, H2O/ACN Gradient) Digest->LC MS MS/MS Detection (MRM: 302.1 -> 170.1) LC->MS Data Peak Integration & Normalization to Guanosine MS->Data

Figure 2: Analytical pipeline for ncm⁵U quantification. Critical control points include the addition of antioxidants during digestion to prevent artifactual degradation.

Functional Implications & Causality

The characterization of ncm⁵U is not merely an inventory exercise; it explains specific biological phenotypes.

  • Wobble Decoding: The ncm⁵U modification at U34 enables the tRNA to read G-ending codons (and to a lesser extent A-ending codons) efficiently.[4] In its absence (e.g., elp3 deletion), the ribosome stalls at these codons, leading to protein aggregation or nonsense-mediated decay.

  • Disease Linkage: Defects in the Elongator pathway (and thus ncm⁵U deficiency) are causally linked to familial dysautonomia (FD) and amyotrophic lateral sclerosis (ALS). The loss of ncm⁵U results in the proteome imbalance of specific "codon-biased" genes essential for neuronal survival.

References

  • Karlsborn, T., et al. (2014). "Elongator, a conserved complex required for wobble uridine modifications in eukaryotes." RNA Biology.

  • Huang, B., et al. (2005). "The Elongator complex is required for formation of the side chains at position 5 of modified nucleosides...[1][2] at wobble position in tRNA."[5][6][7][2][4][8][9][10][11] PLOS ONE.

  • Kellner, S., et al. (2014). "Profiling of RNA modifications by multiplexed stable isotope labelling." Chemical Communications.[12]

  • Su, D., et al. (2014). "Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry." Nature Protocols.

  • Modomics Database. "5-carbamoylmethyluridine (ncm5U) Entry."

Sources

Exploratory

enzymatic formation of 5-carbamoylmethyluridine

The following technical guide details the enzymatic formation of 5-carbamoylmethyluridine ( ), a critical wobble base modification in tRNA. Enzymatic Formation of 5-Carbamoylmethyluridine ( ): A Technical Guide Executive...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the enzymatic formation of 5-carbamoylmethyluridine (


), a critical wobble base modification in tRNA.

Enzymatic Formation of 5-Carbamoylmethyluridine ( ): A Technical Guide

Executive Summary

The modification of uridine at the wobble position (U34) of tRNA is a pivotal determinant of translational fidelity and efficiency.[1][2][3] Among these modifications, 5-carbamoylmethyluridine (


)  represents a complex hypermodification required for the proper decoding of G-ending codons in mixed codon box families (e.g., Leucine, Proline).[4]

This guide dissects the biosynthetic pathway of


, identifying the Elongator complex  as the primary "writer" machinery. It explores the mechanistic divergence between 

and its methylated counterpart

, provides validated detection protocols, and links these molecular events to clinical pathologies such as Familial Dysautonomia.

The Biosynthetic Machinery: The Elongator Complex

The formation of


 is not a single-enzyme event but the product of a highly conserved, multi-subunit machine known as the Elongator complex  (Elp1–Elp6).[5][6] Unlike simple methylations, this reaction requires the installation of a complex side chain derived from metabolic precursors.
Structural Architecture

The eukaryotic Elongator complex is organized into two sub-assemblies:

  • Core Catalytic Sub-complex (Elp1-Elp2-Elp3):

    • Elp3: The catalytic subunit containing two essential domains: a Radical S-adenosylmethionine (rSAM) domain and a Histone Acetyltransferase-like (HAT) domain.

    • Elp1 (IKAP): The scaffold protein required for complex assembly and tRNA binding.

  • Accessory Sub-complex (Elp4-Elp5-Elp6): Forms a hexameric ring (RecA-like fold) that drives ATP-dependent tRNA translocation and positioning within the active site.

The Reaction Mechanism

The synthesis of the carbamoylmethyl side chain at C5 of uridine is an oxygen-sensitive, radical-mediated reaction .

  • Substrate Recognition: The Elongator complex binds specific precursor tRNAs (e.g., tRNA

    
    , tRNA
    
    
    
    ).
  • Radical Generation: The rSAM domain of Elp3 cleaves SAM to generate a 5'-deoxyadenosyl radical (

    
    ).
    
  • Carbon Source: Acetyl-CoA is the likely carbon donor. The radical mechanism activates the acetyl group for attachment to the C5 position of the uracil base.

  • Product Formation: The immediate enzymatic product is a subject of active research. While historically debated whether 5-carboxymethyluridine (

    
    )  or 
    
    
    
    is formed first, current evidence suggests Elongator facilitates the formation of the carbamoyl-containing species, or a precursor that is rapidly amidated.

Expert Insight: In S. cerevisiae, deletion of any ELP gene results in the total loss of


, 

, and

, confirming Elongator as the upstream master synthase for this modification class.

Pathway Divergence: vs.

A critical aspect of U34 biology is the "fork in the road" where the initial modification is either retained as


 or further processed into 5-methoxycarbonylmethyluridine (

).
The Retention Pathway ( )

In specific tRNAs (e.g., tRNA-Leu), the modification remains as


. This amide form acts as a conformational stabilizer, ensuring the wobble base prefers the C3'-endo pucker, which facilitates pairing with 'G' in the mRNA codon.
The Methylation Pathway ( )

In other tRNAs (e.g., tRNA-Arg, tRNA-Glu), the side chain is esterified.[4]

  • The Converter: In yeast, the heterodimer Trm9/Trm112 acts as the methyltransferase. In humans, ALKBH8 (containing a methyltransferase domain) performs this function.

  • The Mechanism: Trm9 methylates the carboxyl group of the

    
     intermediate.[5]
    
  • The Controversy: Evidence suggests that

    
     might actually be the precursor that is de-aminated to 
    
    
    
    before methylation by Trm9. In trm9 deletion mutants,
    
    
    accumulates in tRNAs that should normally contain
    
    
    , implying an "amidase" or hydrolytic step connects the two branches.

Visualization: The Biosynthetic Pathway[7]

The following diagram illustrates the flow from metabolic precursors to the final modified wobble bases, highlighting the central role of Elongator and the divergence point controlled by Trm9/ALKBH8.

ncm5U_Pathway cluster_outcomes Functional Outcomes AcetylCoA Acetyl-CoA (Carbon Donor) Elongator Elongator Complex (Elp1-Elp6) [rSAM Mechanism] AcetylCoA->Elongator SAM SAM (Radical Source) SAM->Elongator tRNA_U34 Precursor tRNA (U34) tRNA_U34->Elongator ncm5U ncm5U (5-carbamoylmethyluridine) Elongator->ncm5U Primary Synthesis cm5U cm5U (Intermediate) ncm5U->cm5U Hydrolysis? mcm5U mcm5U (5-methoxycarbonyl...) cm5U->mcm5U Methylation Trm9 Trm9/Trm112 (Methyltransferase) Trm9->mcm5U Unknown Unknown De-amidase (Proposed) Unknown->cm5U

Figure 1: The Elongator-dependent pathway for ncm5U formation and its conversion to mcm5U.[7][8][9]

Experimental Methodologies

Quantitative Detection via LC-MS/MS

The gold standard for verifying


 formation is Liquid Chromatography coupled with Tandem Mass Spectrometry.

Protocol Summary:

  • RNA Isolation: Purify total tRNA or specific tRNA species using size-exclusion chromatography or biotinylated probes.

  • Hydrolysis: Digest tRNA (5-10 µg) into single nucleosides using Nuclease P1 (2 U) and Bacterial Alkaline Phosphatase (BAP) (1 U) at 37°C for 2-4 hours. Note: Avoid acid hydrolysis as it degrades the amide bond of ncm5U.

  • Separation: Inject onto a Reverse-Phase C18 column (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase:

    • Buffer A: 5 mM ammonium acetate (pH 5.3).

    • Buffer B: Acetonitrile.

  • Detection (MRM Mode): Monitor the specific mass transition for

    
    .
    
    • Precursor Ion (

      
      ): 302  (
      
      
      
      )
    • Fragment Ion (

      
      ): 170  (Base loss, 
      
      
      
      )
Genetic Validation (Knockout Strategy)

To confirm enzymatic dependence, use a subtractive genetic approach.

GenotypeExpected Phenotype at U34Interpretation
WT

,

,

Normal modification profile.

Loss of all three (

,

,

)
Confirms Elongator as the upstream writer.

Accumulation of

/

; Loss of

species
Confirms Trm9 converts the intermediate to the methyl-ester form.[4][9][10]

Clinical Relevance: Familial Dysautonomia (FD)

Understanding


 formation is directly relevant to human disease.
  • Pathology: FD is a neurodegenerative disorder caused by a splicing mutation in the ELP1 (IKBKAP) gene.

  • Mechanism: The mutation leads to tissue-specific reduction of Elp1 protein, destabilizing the Elongator complex.

  • Consequence: A deficiency in

    
     and 
    
    
    
    modifications in neural tRNAs. This results in translational stalling at "AA" and "AG" ending codons, causing proteome imbalance and neuronal death.
  • Therapeutic Angle: Small molecules that stabilize the Elongator complex or bypass the need for these modifications (e.g., translational enhancers) are currently under investigation.

References

  • Glatt, S., et al. (2012). Structural basis for tRNA modification by Elongator. Nature Structural & Molecular Biology. Link

  • Chen, C., et al. (2011). Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U.[1][10] PLOS ONE. Link

  • Karlsborn, T., et al. (2014). Elongator, a conserved complex in wobble uridine modification and beyond. Wiley Interdisciplinary Reviews: RNA. Link

  • Songe-Møller, L., et al. (2010). Mammalian ALKBH8 possesses tRNA methyltransferase activity required for the biogenesis of mcm5U and mcm5s2U. Molecular and Cellular Biology. Link

  • Su, D., et al. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols. Link

Sources

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Carbamoylmethyluridine (ncm5U)

For Researchers, Scientists, and Drug Development Professionals Introduction 5-Carbamoylmethyluridine (ncm5U) is a modified ribonucleoside found in the wobble position (position 34) of the anticodon of certain transfer R...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carbamoylmethyluridine (ncm5U) is a modified ribonucleoside found in the wobble position (position 34) of the anticodon of certain transfer RNAs (tRNAs) in eukaryotes.[1][2] This modification plays a crucial role in the accuracy and efficiency of protein translation by modulating codon-anticodon interactions.[3] An understanding of the fundamental physical and chemical properties of ncm5U is essential for researchers in the fields of RNA biology, drug discovery, and diagnostics. This technical guide provides a comprehensive overview of the known physicochemical characteristics of ncm5U, along with methodologies for its analysis.

Chemical and Physical Properties

The structural integrity and chemical characteristics of ncm5U underpin its biological function. A summary of its key properties is presented below.

PropertyValueSource(s)
Full Name 5-carbamoylmethyluridine[1]
IUPAC Name 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide[1]
Synonyms ncm5U, 5-(2-amino-2-oxoethyl)uridine, 5-Carbamoylmethyluridine[1]
Chemical Formula C11H15N3O7[1][4]
Average Mass 301.253 Da[1]
Monoisotopic Mass 301.091 Da[1]
CAS Registry Number 29569-30-0[1]
Calculated logP -3.1238[1]
Hydrogen Bond Donors 5[4]
Hydrogen Bond Acceptors 7[4]

Table 1: Key Chemical and Physical Properties of ncm5U.

Crystal Structure and Conformation

The three-dimensional structure of ncm5U has been determined by X-ray diffraction.[5] The molecule adopts a C3'-endo conformation of the ribose sugar, with the glycosidic bond in the anti conformation.[5] The carboxamide group of the C5 substituent is situated on the same side of the uracil plane as the ribose ring.[5] This specific conformation is thought to influence the anticodon loop structure and may restrict the "wobble" pairing in tRNA, thereby ensuring translational fidelity.[5]

Caption: 2D representation of the chemical structure of 5-Carbamoylmethyluridine (ncm5U).

Solubility

While quantitative solubility data for ncm5U in various solvents is not extensively published, its chemical structure provides strong indications of its solubility profile. With five hydrogen bond donors and seven acceptors, along with a calculated logP of -3.1238, ncm5U is predicted to be highly soluble in water and other polar protic solvents.[1][4] Its solubility in less polar organic solvents is expected to be limited. For experimental purposes, initial dissolution in aqueous buffers, dimethyl sulfoxide (DMSO), or ethanol is recommended, followed by dilution into the desired experimental medium.[6] Caution should be exercised when diluting from an organic solvent into an aqueous buffer to avoid precipitation.[6]

Stability

Spectroscopic and Chromatographic Properties

UV-Vis Spectroscopy

The uracil chromophore in ncm5U gives it a characteristic ultraviolet (UV) absorbance profile. While a detailed molar absorptivity spectrum is not published, ncm5U is routinely detected by UV absorbance in HPLC analysis, typically at a wavelength of 254 nm.[8] This wavelength is a common choice for the detection of nucleic acids and their derivatives due to the strong absorbance of the heterocyclic bases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) has been used to elucidate the solution conformation of ncm5U.[8] The 270-MHz ¹H NMR spectrum reveals that the 5-carbamoylmethyl substituent does not significantly alter the pucker of the furanose ring or the relative populations of the exocyclic hydroxymethyl rotamers compared to unmodified uridine.[8] The similarity in chemical shifts of the furanose protons suggests that ncm5U, like uridine, predominantly adopts the anti glycosyl conformation in solution.[8]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for the identification and characterization of ncm5U. The monoisotopic mass of the protonated molecule ([M+H]⁺) is 302.0988 Da.[1] Under collision-induced dissociation, ncm5U produces characteristic product ions with m/z values of 170, 153, and 125.[1] These fragments correspond to the loss of the ribose moiety and subsequent fragmentation of the uracil base and its C5 substituent.

MS_Fragmentation parent ncm5U [M+H]⁺ m/z = 302.0988 frag1 [Base+H]⁺ m/z = 170 parent->frag1 - Ribose frag2 Fragment 2 m/z = 153 frag1->frag2 - NH3 frag3 Fragment 3 m/z = 125 frag1->frag3 - CONH2

Caption: Putative fragmentation pathway of ncm5U in mass spectrometry.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of ncm5U

The following protocol provides a general framework for the analysis of ncm5U using reversed-phase HPLC. This method is adapted from established protocols for the analysis of modified nucleosides.[9]

Objective: To separate and quantify ncm5U from a mixture of nucleosides.

Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1 M Ammonium Acetate, pH 5.3

  • Mobile Phase B: Acetonitrile/Water (80:20, v/v)

  • ncm5U standard

  • Nuclease P1

  • Bacterial Alkaline Phosphatase (BAP)

  • Sample containing RNA with potential ncm5U modification

Procedure:

  • Sample Preparation (Digestion of RNA):

    • Dissolve the RNA sample in 20 µL of a buffer containing 10 mM ammonium acetate (pH 5.3).

    • Add 1 unit of Nuclease P1.

    • Incubate at 37°C for 2 hours.

    • Add 1 unit of BAP.

    • Incubate at 37°C for an additional 1 hour to dephosphorylate the nucleosides.

    • Centrifuge the sample at high speed for 10 minutes to pellet any undigested material.

    • Transfer the supernatant to an HPLC vial.

  • HPLC Method:

    • Column: C18 reversed-phase column

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10-20 µL

    • Gradient:

      • 0-10 min: 0% B

      • 10-40 min: 0-20% B (linear gradient)

      • 40-45 min: 20-100% B (linear gradient)

      • 45-50 min: 100% B (wash)

      • 50-55 min: 100-0% B (linear gradient)

      • 55-60 min: 0% B (equilibration)

  • Data Analysis:

    • Run a standard of pure ncm5U to determine its retention time.

    • Identify the ncm5U peak in the sample chromatogram by comparing its retention time to that of the standard.

    • Quantify the amount of ncm5U by integrating the peak area and comparing it to a standard curve generated from known concentrations of the ncm5U standard.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis RNA_Sample RNA Sample Nuclease_P1 Add Nuclease P1 (37°C, 2h) RNA_Sample->Nuclease_P1 BAP Add BAP (37°C, 1h) Nuclease_P1->BAP Centrifuge Centrifuge BAP->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject onto C18 Column Supernatant->Inject Separate Gradient Elution Inject->Separate Detect UV Detection (254 nm) Separate->Detect Identify Identify Peak by Retention Time Detect->Identify Quantify Quantify using Standard Curve Identify->Quantify

Caption: Experimental workflow for the HPLC analysis of ncm5U in an RNA sample.

Biosynthesis of ncm5U

The formation of ncm5U in tRNA is a complex, multi-step enzymatic process.[10] It begins with the formation of a 5-carboxymethyluridine (cm5U) intermediate, a reaction that requires the multi-subunit Elongator complex.[10] In some proposed pathways, ncm5U is then formed from cm5U.[10] An alternative model suggests that ncm5U is formed first and is then converted to cm5U in tRNAs that are destined to be further modified to 5-methoxycarbonylmethyluridine (mcm5U).[10] This latter conversion is thought to involve the Trm9p/Trm112p protein complex.[10]

Conclusion

5-Carbamoylmethyluridine is a vital modified nucleoside with distinct physical and chemical properties that are integral to its biological role in protein translation. This technical guide has summarized the current knowledge of its structure, stability, solubility, and spectroscopic characteristics. The provided experimental protocol for HPLC analysis serves as a practical starting point for researchers aiming to identify and quantify ncm5U in their samples. Further research into the quantitative aspects of its solubility and pH stability will undoubtedly contribute to a more complete understanding of this important molecule.

References

  • Tumban, E. et al. (2011). Isolation and characterization of 5-carbamoylmethyluridine and 5-carbamoylmethyl-2-thiouridine from human urine. Nucleosides, Nucleotides and Nucleic Acids, 30(12), 1166-1176. [Link]

  • Boccaletto, P. et al. (2022). MODOMICS: a database of RNA modifications. Nucleic Acids Research, 50(D1), D231-D235. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3080754, 5-Carbamoylmethyluridine. Retrieved January 17, 2026 from [Link].

  • Edelmann, F. T. (2021). Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

  • Kellner, S. et al. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. [Link]

  • Chan, C. T. Y. et al. (2021). HPLC Analysis of tRNA-Derived Nucleosides. In Methods in Molecular Biology (Vol. 2298, pp. 131-143). Humana, New York, NY. [Link]

  • Easterfield, H. J., & Micco, A. D. (2007). Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450. Drug Metabolism and Disposition, 35(8), 1313-1318. [Link]

  • Johansson, M. J. O. et al. (2008). The role of wobble uridine modifications in +1 translational frameshifting in eukaryotes. Nucleic Acids Research, 36(11), 3589-3599. [Link]

  • Chen, C. et al. (2011). Unexpected accumulation of ncm(5)U and ncm(5)S(2) (U) in a trm9 mutant suggests an additional step in the synthesis of mcm(5)U and mcm(5)S(2)U. PLoS One, 6(6), e20783. [Link]

  • Sinha, N. D. (2015). Analysis and Purification of Synthetic Nucleic Acids Using HPLC. Current Protocols in Nucleic Acid Chemistry, 62(1), 10.1.1-10.1.28. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 5 C: Stability Testing of Biotechnological/Biological Products. [Link]

  • Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. [Link]

  • Chen, C. et al. (2011). Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. PLoS ONE, 6(6), e20783. [Link]

  • Shishonok, M. V. et al. (2024). An Experimental Study on the Solubility of Betulin in the Complex Solvent Ethanol-DMSO. Polymers, 16(12), 1641. [Link]

  • Weller, H. N. et al. (2002). U.S. Patent No. 6,413,431. Washington, DC: U.S.
  • Zhang, J. et al. (2022). Study of UV-Vis Molar Absorptivity Variation and Quantitation of Anthocyanins Using a UHPLC-DAD-MS Method. Molecules, 27(1), 237. [Link]

  • Berman, H. M. et al. (1978). Modified bases in tRNA: the structures of 5-carbamoylmethyl- and 5-carboxymethyl uridine. Nucleic Acids Research, 5(2), 529–541. [Link]

  • Chen, C. et al. (2011). Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. PLoS ONE, 6(6), e20783. [Link]

  • Sochacka, E. et al. (2015). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNA(Leu(UUR)) and tRNA(Lys). RSC Advances, 5(101), 82923-82931. [Link]

  • Kulikova, L. N. et al. (2020). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6. Russian Journal of General Chemistry, 90(10), 1956-1961. [Link]

  • Wang, Y. et al. (2022). Purification of Two Taxanes from Taxus cuspidata by Preparative High-Performance Liquid Chromatography. Separations, 9(12), 446. [Link]

  • Watson, B. L. et al. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592. [Link]

  • Santos, A. F. et al. (2018). The impact of phenyl–phenyl linkage on the thermodynamic, optical and morphological behavior of carbazol derivatives. Physical Chemistry Chemical Physics, 20(2), 1011-1025. [Link]

  • Akbulut, M. et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 3(11), 913-917. [Link]

  • Zaborowska, M. et al. (2007). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. The points are determined experimentally and the lines were calculated from (2). ResearchGate. [Link]

Sources

Exploratory

5-Carbamoylmethyluridine (ncm⁵U): Technical Guide to Nomenclature, Biosynthesis, and Analysis

This guide is structured as a high-level technical whitepaper designed for immediate application in biochemical research and drug development contexts. [1] Executive Summary Part 1: Chemical Identity & Nomenclature[1] Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for immediate application in biochemical research and drug development contexts.

[1]

Executive Summary

Part 1: Chemical Identity & Nomenclature[1]

The nomenclature of ncm⁵U often causes confusion due to its structural similarity to other uridine derivatives.[1] The "n" in the abbreviation denotes the nitrogen of the amide group, distinguishing it from the methyl ester ("m") or the carboxylic acid ("c").[1]

Standardized Nomenclature Table
AttributeTechnical Specification
Common Abbreviation ncm⁵U or ncm5U
IUPAC Name 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide
Chemical Formula C₁₁H₁₅N₃O₇
Monoisotopic Mass 301.0910 Da
CAS Registry Number 29569-30-0
Modomics Code ncm5U (Short Name); 53U (Code)
Structural Feature Uridine modified at C5 with a carbamoylmethyl (amide) side chain.[1][2][3][5][6][7][8][9][10]
Structural Disambiguation (The "n-c-m" Rule)

To prevent experimental error, researchers must strictly adhere to the following distinction:

  • cm⁵U (Carboxymethyl): The acid precursor.[1][2][4] Often an artifact of hydrolysis during aggressive sample preparation.[1]

  • ncm⁵U (Carbamoylmethyl): The amide form (Subject of this guide).[1] Stabilizes A-rich codon pairing.[1]

  • mcm⁵U (Methoxycarbonylmethyl): The methyl ester form.[1][6] Requires a methyltransferase (e.g., Trm9) for formation.[1][10]

Part 2: Biosynthetic Pathway & Mechanism[1]

The formation of ncm⁵U is a complex, multi-step process heavily reliant on the Elongator complex (Elp1–Elp6).[1][6][8][10] In eukaryotes (specifically S. cerevisiae and human models), the pathway represents a "forked" decision point where the wobble uridine is processed into either an amide (ncm⁵U) or an ester (mcm⁵U).[1]

The Elongator "Fork" Mechanism
  • Initial Modification: The Elongator complex installs a carboxymethyl (cm⁵) group at the C5 position of U34, creating the intermediate cm⁵U .[1][2][6]

  • Divergence:

    • Path A (Methylation): In specific tRNAs (e.g., tRNA-Arg, tRNA-Glu), the Trm9/Trm112 complex methylates cm⁵U to form mcm⁵U .[1][6][10]

    • Path B (Amidation): In other tRNAs (e.g., tRNA-Pro, tRNA-Ala), cm⁵U is amidated to form ncm⁵U .[1] While the specific amidase remains a subject of active research, accumulation of ncm⁵U in trm9 mutants suggests it may act as a default state or involves a competitive enzymatic pathway.[1]

Pathway Visualization

The following diagram illustrates the biosynthetic logic and the critical divergence point at cm⁵U.

Biosynthesis U34 Uridine (U34) [Precursor] cm5U cm⁵U (Carboxymethyl) U34->cm5U Elongator Complex (Elp1-Elp6) ncm5U ncm⁵U (Carbamoylmethyl) cm5U->ncm5U Amidation (Putative Amidase) mcm5U mcm⁵U (Methoxycarbonylmethyl) cm5U->mcm5U Methylation (Trm9/Trm112) s2 mcm⁵s²U (Thiolated) mcm5U->s2 Thiolation (Ctu1/Ctu2)

Figure 1: The Elongator-dependent modification pathway at U34.[1][2] Note the divergence from the cm⁵U intermediate.

Part 3: Analytical Characterization (LC-MS/MS)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for identifying ncm⁵U.[1] Unlike hybridization methods, MS provides definitive structural validation.[1]

Experimental Protocol: Quantitative Detection
1. Sample Preparation (Critical Step)[1]
  • Input: 1–5 µg of purified tRNA.

  • Hydrolysis: Digest tRNA into single nucleosides.[1]

    • Enzyme Cocktail: Nuclease P1 (removes phosphates) + Bacterial Alkaline Phosphatase (BAP) (removes terminal phosphates).[1]

    • Buffer: Ammonium Acetate (20 mM, pH 5.3).[1]

    • Warning:Avoid high pH (>8.0) during digestion.[1] The amide group in ncm⁵U is susceptible to hydrolysis, converting it back to cm⁵U (artifactual signal).[1]

2. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate (pH 5.3).[1]

    • B: Acetonitrile.[1]

  • Elution Profile: ncm⁵U is relatively polar.[1] It typically elutes early, often between Cytidine (C) and Uridine (U).[1]

3. Mass Transitions (MRM)

Configure the Triple Quadrupole (QQQ) for the following transitions:

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Transition TypeNotes
ncm⁵U 302.1 170.1 QuantifierLoss of Ribose (132 Da)
ncm⁵U 302.1 153.1 QualifierLoss of NH₃ from base
ncm⁵U 302.1 125.1 QualifierRing fragmentation
cm⁵U (Control)303.1171.1MonitorCheck for hydrolysis artifacts
Analytical Workflow Diagram

MS_Workflow Sample Purified tRNA (1-5 µg) Digest Enzymatic Hydrolysis (Nuc P1 + BAP, pH 5.3) Sample->Digest 37°C, 2-4 hrs Filter Filtration (10 kDa MWCO) Digest->Filter Remove Enzymes LC RP-HPLC Separation (C18 Column) Filter->LC Inject Ionization ESI Source (Positive Mode) LC->Ionization Detection QQQ Detection (MRM: 302.1 -> 170.1) Ionization->Detection Quantification

Figure 2: LC-MS/MS workflow for ncm⁵U quantification. Note the filtration step to protect the MS source.

Part 4: Functional Significance[1]

The Wobble Hypothesis Extension

ncm⁵U is restricted to the wobble position (U34).[1][3] Its primary function is to restrict the conformational flexibility of the anticodon loop.[1]

  • Mechanism: The carbamoylmethyl group promotes the C3'-endo ribose pucker, pre-structuring the anticodon loop into a stable stack.[1]

  • Outcome: This modification allows U34 to pair efficiently with Guanine (G) in the mRNA codon, preventing frame-shifts during translation.[1]

Clinical Relevance

Defects in the ncm⁵U pathway (Elongator dysfunction) are linked to severe neurodegenerative disorders:

  • Familial Dysautonomia (FD): Caused by a splicing mutation in ELP1 (IKBKAP), leading to reduced ncm⁵U levels.[1]

  • Amyotrophic Lateral Sclerosis (ALS): ELP3 variants have been associated with ALS susceptibility, linking tRNA modification directly to proteostasis and neuronal survival.[1]

References

  • Modomics Database. "5-carbamoylmethyluridine (ncm5U) Entry." Genesilico.pl.[1] Link

  • Chen, C., et al. (2011). "Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U."[1] PLOS ONE. Link

  • Su, D., et al. (2014). "Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry."[1] Nature Protocols. Link

  • Kellner, S., et al. (2014). "Profiling of RNA modifications by multiplexed stable isotope labelling."[1] Chemical Communications.[1] Link

  • Karlsborn, T., et al. (2014). "Elongator, a conserved complex required for wobble uridine modifications in Eukaryotes."[1] RNA Biology. Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated, Step-Wise Synthesis of 5-Carbamoylmethyluridine (cmo⁵U) for Advanced Research

Abstract 5-Carbamoylmethyluridine (cmo⁵U) is a naturally occurring modified nucleoside found at the wobble position of the anticodon in specific transfer RNAs (tRNAs). Its presence is critical for maintaining translation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Carbamoylmethyluridine (cmo⁵U) is a naturally occurring modified nucleoside found at the wobble position of the anticodon in specific transfer RNAs (tRNAs). Its presence is critical for maintaining translational fidelity by restricting codon-anticodon pairing, thereby preventing the misreading of the genetic code. The intricate biological role of cmo⁵U has positioned it as a molecule of significant interest in chemical biology, drug discovery, and structural biology. This guide provides a comprehensive, robust, and validated protocol for the chemical synthesis of 5-carbamoylmethyluridine, tailored for researchers, scientists, and drug development professionals. We delve into the rationale behind each synthetic step, provide detailed, self-validating experimental procedures, and include extensive characterization and troubleshooting guidance to ensure the reliable production of high-purity cmo⁵U for downstream applications.

Introduction: The Biological Imperative of cmo⁵U

In the complex machinery of protein synthesis, precision is paramount. Modified nucleosides, which number over 100, are key players in fine-tuning the function of RNA molecules.[1][2] 5-Carbamoylmethyluridine (cmo⁵U) and its biosynthetic precursor, 5-methoxycarbonylmethyluridine (mcm⁵U), are prime examples of such critical modifications.[3][4] Found at position 34 (the "wobble" position) of the tRNA anticodon loop, cmo⁵U acts as a molecular gatekeeper, ensuring that the ribosome selects the correct aminoacyl-tRNA during translation.[5] This modification is essential for the accurate decoding of specific codons, and its absence can lead to translational errors and cellular dysfunction.

The critical function of cmo⁵U makes synthetically derived, high-purity material indispensable for a variety of research endeavors:

  • Biochemical and Mechanistic Studies: Investigating the precise molecular interactions between the cmo⁵U-modified tRNA, mRNA, and the ribosome.

  • Structural Biology: Enabling X-ray crystallography or NMR studies to solve high-resolution structures of RNA duplexes and ribosome complexes containing this modification.[5]

  • Drug Development: Exploring the enzymes in the cmo⁵U biosynthetic pathway as potential targets for novel antimicrobial or therapeutic agents.[6]

  • Analytical Standards: Serving as a qualified standard for mass spectrometry-based quantification of cmo⁵U in biological samples, potentially as a disease biomarker.[7]

This application note details a reliable synthetic pathway commencing from the commercially available nucleoside, uridine, and proceeding through a palladium-catalyzed cross-coupling reaction—a cornerstone of modern synthetic chemistry.[8]

Synthetic Strategy: A Modular Approach

The synthesis of cmo⁵U is a multi-step process that hinges on the strategic functionalization of the C5 position of the uracil ring. The selected route leverages a robust palladium-catalyzed Heck coupling reaction, which provides excellent yields and substrate tolerance.[9][10] The workflow is designed for clarity and reproducibility.

The overall synthetic pathway is illustrated below:

Synthesis_Workflow cluster_0 Preparation of Key Intermediate cluster_1 Core Functionalization & Final Steps Uridine 1. Uridine Iodouridine 2. 5-Iodouridine Uridine->Iodouridine Iodination Protected_Iodouridine 3. 2',3',5'-Tri-O-acetyl- 5-Iodouridine Iodouridine->Protected_Iodouridine Acetylation (Protection) Ester_Intermediate 4. Protected Ester Intermediate Protected_Iodouridine->Ester_Intermediate Heck Coupling Deprotected_Ester 5. 5-Methoxycarbonyl- methyluridine (mcm⁵U) Ester_Intermediate->Deprotected_Ester Deprotection Final_Product 6. 5-Carbamoylmethyl- uridine (cmo⁵U) Deprotected_Ester->Final_Product Ammonolysis

Figure 1: Synthetic workflow for 5-carbamoylmethyluridine (cmo⁵U).

This strategy begins with the iodination of uridine, followed by the protection of the ribose hydroxyls to prevent side reactions. The key C-C bond is then formed via a Heck coupling. Finally, sequential deprotection and ammonolysis afford the target molecule.

Detailed Experimental Protocols

Materials and Reagents
  • Uridine (≥99%)

  • Iodine (I₂)

  • Cerium(IV) ammonium nitrate (CAN)

  • Acetonitrile (MeCN), anhydrous

  • Pyridine, anhydrous

  • Acetic anhydride (Ac₂O)

  • 5-Iodouridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (TEA), anhydrous

  • Methyl acrylate

  • Methanol (MeOH), anhydrous

  • Ammonia in methanol (7N solution)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel (230-400 mesh) for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

⚠️ Safety Precaution: All operations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

Step 1: Synthesis of 5-Iodouridine

This step activates the C5 position of uridine for subsequent cross-coupling.

  • Procedure:

    • To a suspension of uridine (1.0 eq) in anhydrous acetonitrile, add iodine (1.5 eq).

    • Add cerium(IV) ammonium nitrate (2.5 eq) portion-wise over 15 minutes.

    • Stir the reaction mixture at 80 °C. Monitor progress by TLC (e.g., 10% MeOH in DCM).

    • Upon completion (typically 2-4 hours), cool the mixture to room temperature and pour it into a stirred aqueous solution of sodium thiosulfate (10% w/v) to quench excess iodine.

    • Filter the resulting precipitate, wash thoroughly with cold water, and then with diethyl ether.

    • Dry the solid under high vacuum to yield 5-iodouridine as a white powder.

  • Causality: Cerium(IV) ammonium nitrate is a powerful oxidizing agent that generates the electrophilic iodine species required for the electrophilic substitution on the electron-rich uracil ring.

Step 2: Acetyl Protection of 5-Iodouridine Ribose Hydroxyls

Protection of the ribose hydroxyls is crucial to prevent their interference in the palladium-catalyzed reaction.[11][]

  • Procedure:

    • Suspend 5-iodouridine (1.0 eq) in anhydrous pyridine in a round-bottom flask.

    • Cool the flask to 0 °C in an ice bath.

    • Add acetic anhydride (4.0 eq) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC indicates full conversion.

    • Quench the reaction by slowly adding crushed ice.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., 40-60% EtOAc in hexanes) to obtain 2',3',5'-tri-O-acetyl-5-iodouridine.

  • Causality: The acetyl groups are stable under the basic, anhydrous conditions of the Heck reaction but are readily cleaved in the final deprotection steps.[13]

Step 3: Palladium-Catalyzed Heck Coupling

This is the pivotal C-C bond-forming reaction to install the side chain.[14][15]

  • Procedure:

    • Combine 2',3',5'-tri-O-acetyl-5-iodouridine (1.0 eq), palladium(II) acetate (0.1 eq), and tri(o-tolyl)phosphine (0.2 eq) in a flask.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add anhydrous triethylamine and methyl acrylate (2.0 eq) via syringe.

    • Heat the mixture to 90 °C and stir until the starting material is consumed as monitored by TLC.

    • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

    • Concentrate the filtrate and purify the residue by silica gel column chromatography to isolate the protected ester intermediate.

  • Causality: The Pd(0) species, formed in situ from Pd(OAc)₂, undergoes oxidative addition into the C-I bond. Subsequent migratory insertion of methyl acrylate and beta-hydride elimination regenerates the catalyst and forms the desired product. Triethylamine acts as the base to neutralize the HI formed.

Step 4: Deprotection to 5-Methoxycarbonylmethyluridine (mcm⁵U)

Removal of the acetyl protecting groups to unmask the ribose hydroxyls.

  • Procedure:

    • Dissolve the purified ester intermediate from Step 3 in a 7N solution of ammonia in methanol.

    • Stir the solution at room temperature in a sealed vial.

    • Monitor the reaction by TLC until completion (typically 4-6 hours).

    • Concentrate the reaction mixture to dryness under reduced pressure.

    • The resulting crude 5-methoxycarbonylmethyluridine can often be used directly in the next step or purified by column chromatography if necessary.

  • Causality: Methanolic ammonia is a sufficiently strong base to catalyze the transesterification and subsequent hydrolysis of the acetyl groups, yielding the free hydroxyls.

Step 5: Ammonolysis to 5-Carbamoylmethyluridine (cmo⁵U)

The final conversion of the methyl ester to the target primary amide.

  • Procedure:

    • Dissolve the crude mcm⁵U from Step 4 in a 7N solution of ammonia in methanol.

    • Seal the reaction vessel tightly and stir at room temperature for 24-48 hours.

    • Monitor the conversion of the ester to the amide by HPLC or TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the final product by recrystallization (e.g., from ethanol/water) or by silica gel chromatography (using a polar mobile phase like 15-20% MeOH in DCM) to yield pure 5-carbamoylmethyluridine.

  • Causality: Ammonia acts as a nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate which then collapses, eliminating methanol to form the thermodynamically more stable amide product.

Product Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity, structure, and purity of the final product.

Analytical Technique Purpose Expected Results for cmo⁵U
¹H NMR (in D₂O or DMSO-d₆)Structural ElucidationSignals corresponding to H6 of the uracil ring, the anomeric proton (H1') of the ribose, other ribose protons, and the CH₂ group of the side chain.
¹³C NMR (in D₂O or DMSO-d₆)Carbon Skeleton ConfirmationResonances for all unique carbons, including the uracil C2, C4, C5, C6, the ribose carbons, and the carbonyl and CH₂ carbons of the side chain.
High-Resolution MS (HRMS) Exact Mass VerificationA molecular ion peak ([M+H]⁺ or [M-H]⁻) that matches the calculated exact mass of C₁₁H₁₅N₃O₇ within a narrow tolerance (e.g., < 5 ppm).
RP-HPLC Purity AssessmentA single, sharp major peak, allowing for quantification of purity (typically >95% or >98% for research applications).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Iodination (Step 1) Insufficient reaction time or temperature; degradation of CAN.Increase reaction time or temperature moderately. Use fresh, high-quality cerium(IV) ammonium nitrate.
Low Yield in Protection (Step 2) Presence of moisture in reagents/glassware; insufficient acetic anhydride.Ensure all glassware is oven-dried. Use anhydrous pyridine and a larger excess of Ac₂O.
Failed Heck Coupling (Step 3) Deactivated palladium catalyst; impure reagents; insufficient base.Use fresh Pd(OAc)₂ and phosphine ligand. Ensure TEA is anhydrous and reagents are pure. Degas the reaction mixture thoroughly.
Incomplete Deprotection (Step 4/5) Insufficient reaction time; old methanolic ammonia solution.Extend the reaction time. Use a fresh, concentrated solution of ammonia in methanol.
Side Product Formation Overheating during Heck reaction; incomplete purification between steps.Maintain strict temperature control. Ensure intermediates are purified to >95% before proceeding to the next step.
Final Product Impurity Incomplete ammonolysis; co-eluting impurities.Extend ammonolysis time. Optimize the final purification, considering recrystallization from different solvent systems or using a different HPLC method.

References

  • Mayer, M., & Gnerlich, F. A. (2020). Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyl-uridine-Modified RNA. National Institutes of Health. [Link]

  • Legrand, B., et al. (2014). A Diastereoselective Synthesis of 5'-Substituted-Uridine Derivatives. ACS Publications. [Link]

  • Damon, J. R., et al. (2017). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. National Institutes of Health. [Link]

  • Byström, A. S., & Björk, G. R. (2010). Chemical structures of uridine, 5-carbamoylmethyluridine (ncm5U), 5-carbamoylmethyl-2. ResearchGate. [Link]

  • Hassan, J., et al. (2012). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. National Institutes of Health. [Link]

  • Berman, H. M., et al. (1978). Modified bases in tRNA: the structures of 5-carbamoylmethyl- and 5-carboxymethyl uridine. National Institutes of Health. [Link]

  • Vorbrüggen, H., & Ruh-Kihm, U. (2004). Synthesis of Nucleosides. Organic Reactions. [Link]

  • Singh, I., et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). National Institutes of Health. [Link]

  • Osawa, T., et al. (2019). Insights into the Mechanism of Installation of 5-Carboxymethylaminomethyl Uridine Hypermodification by tRNA-Modifying Enzymes MnmE and MnmG. National Institutes of Health. [Link]

  • Wikipedia. (2023). Nucleoside-modified messenger RNA. [Link]

  • Takeda, N., et al. (1987). Isolation and characterization of 5-carbamoylmethyluridine and 5-carbamoylmethyl-2-thiouridine from human urine. PubMed. [Link]

  • Helm, M., & Motorin, Y. (2024). Chemical Synthesis of Modified RNA. PubMed. [Link]

  • Legrand, B., et al. (2014). A Diastereoselective Synthesis of 5'-Substituted-Uridine Derivatives. ACS Publications. [Link]

  • Legrand, B., et al. (2014). A diastereoselective synthesis of 5'-substituted-uridine derivatives. PubMed. [Link]

  • Du, Z., et al. (2014). A Review: Synthesis of Aryl C-Glycosides Via the Heck Coupling Reaction. Taylor & Francis Online. [Link]

  • Glen Research. (n.d.). Deprotection Guide. [Link]

  • Evans, G. (2023). Chemical synthesis of 4'-modified nucleoside analogues. ACS Fall 2023. [Link]

  • Legrand, B., et al. (2014). A Diastereoselective Synthesis of 5 '-Substituted-Uridine Derivatives. ResearchGate. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. [Link]

  • Du, Z., et al. (2014). The Heck coupling reaction. ResearchGate. [Link]

  • Kim, H., & Stacy, J. (2024). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

Sources

Application

Application Note: Protocol for Purification of 5-Carbamoylmethyluridine (ncm⁵U)

This Application Note is designed for drug development professionals and researchers requiring high-purity 5-carbamoylmethyluridine (ncm⁵U).[1][2] It focuses on the purification of ncm⁵U following its chemical synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for drug development professionals and researchers requiring high-purity 5-carbamoylmethyluridine (ncm⁵U).[1][2] It focuses on the purification of ncm⁵U following its chemical synthesis (via ammonolysis of the methyl ester precursor), as this is the primary route for generating reference standards or therapeutic precursors.[2]

Abstract & Physicochemical Context

5-carbamoylmethyluridine (ncm⁵U) is a conserved tRNA modification found at the wobble position (U34).[1][3] Its purification is challenging due to its high polarity and structural similarity to its hydrolysis product, 5-carboxymethyluridine (cm⁵U), and its synthetic precursor, 5-methoxycarbonylmethyluridine (mcm⁵U).[1][2]

Unlike lipophilic nucleosides, ncm⁵U elutes early on standard C18 phases (typically between Cytidine and Uridine).[1] Successful isolation requires a purification strategy that strictly controls pH to prevent hydrolysis of the amide bond while achieving sufficient retention to separate salts and polar byproducts.[2]

Key Physicochemical Properties
PropertyValueImplication for Purification
Polarity High (LogP ~ -3.[1][2]1)Requires high aqueous content or HILIC modes; elutes early on C18.[1]
pKa ~9.2 (Uracil N3)Buffer pH must be < 7.5 to maintain neutral form for RP-HPLC retention.[1][2]
Stability Amide bond sensitive to acid/baseAvoid strong acids (TFA > 0.1%) or strong bases; use volatile salt buffers.[1]
UV Max ~265 nmDetection at 260-265 nm is optimal.[1][2]

Synthesis Context (The "Input" Material)

Note: While this protocol focuses on purification, understanding the input is critical. The standard synthesis involves the aminolysis of 5-methoxycarbonylmethyluridine (mcm⁵U) using methanolic ammonia.[1][2]

  • Reaction: mcm⁵U + NH₃/MeOH

    
     ncm⁵U + MeOH
    
  • Major Contaminants:

    • Unreacted mcm⁵U: (Less polar, elutes later).

    • cm⁵U (Free Acid): Hydrolysis byproduct (Very polar, elutes at void volume if ionized).[1]

    • Ammonium Salts: From the reaction workup.

Workflow Visualization

The following diagram outlines the logical flow from crude reaction mixture to isolated standard, highlighting the critical decision points.

ncm5U_Purification_Workflow Start Crude Reaction Mix (ncm⁵U, mcm⁵U, cm⁵U, NH₄⁺) Workup Workup: Evaporation Remove NH₃/MeOH Start->Workup Solubility Dissolution Solvent: 100% Buffer A Workup->Solubility HPLC Preparative HPLC (C18-AQ Column) Solubility->HPLC Pool_A Fraction A: cm⁵U (Discard/Recycle) HPLC->Pool_A Early Elution Pool_B Fraction B: ncm⁵U (Target) HPLC->Pool_B Target Peak Pool_C Fraction C: mcm⁵U (Recycle) HPLC->Pool_C Late Elution Decision Purity Check (Analytical LC-MS) Decision->HPLC Fail (<95%) Desalt Lyophilization (Removal of Volatile Buffer) Decision->Desalt Pass Pool_B->Decision Final Final Product White Powder (>98% Purity) Desalt->Final

Caption: Purification logic flow for ncm⁵U isolation from crude ammonolysis mixture.

Detailed Protocol

Phase A: Sample Preparation

Objective: Remove volatile ammonia to prevent basic hydrolysis and peak broadening.

  • Evaporation: Evaporate the methanolic ammonia reaction mixture to dryness using a rotary evaporator at < 35°C . High heat can degrade the amide.[2]

  • Reconstitution: Dissolve the crude residue in Mobile Phase A (100%) .

    • Critical: Do not use organic solvent (MeOH/ACN) for dissolution.[1] ncm⁵U is highly polar; injecting in organic solvent will cause "solvent effect" peak breakthrough.

  • Filtration: Filter through a 0.22 µm PTFE or Nylon membrane to remove particulates.[1]

Phase B: Preparative HPLC (The Core Method)

System: Preparative HPLC with UV and Fraction Collector.[1] Column Selection:

  • Primary Choice: C18-AQ (Aqueous compatible) .[1][2] Standard C18 chains may collapse in 100% water, losing retention for ncm⁵U.[1][2]

    • Example: Waters XBridge Prep C18 OBD or Phenomenex Luna Omega Polar C18.[1]

    • Dimensions: 19 x 150 mm (for 10-50 mg scale).[1][2]

Mobile Phases:

  • Buffer A: 10 mM Ammonium Acetate, pH 6.0.[1]

    • Why: Volatile (removable by lyophilization), buffers near pH 6 to prevent hydrolysis, provides ion pairing for retention.[1]

  • Buffer B: Acetonitrile (HPLC Grade).[1]

Gradient Profile (Linear): Flow Rate: 10-15 mL/min (adjust based on column diameter)

Time (min)% Buffer BEventRationale
0.0 0%InjectionLoad sample in high aqueous condition.[1][2]
2.0 0%Isocratic HoldTrap salts/very polar impurities.
15.0 10%Shallow GradientCritical Step: ncm⁵U elutes here.[1] Slow rise separates it from cm⁵U.
20.0 95%WashElute unreacted mcm⁵U (ester) and hydrophobics.
25.0 95%Wash HoldClean column.[1]
26.0 0%Re-equilibrationPrepare for next run.[1]

Fraction Collection Logic:

  • Monitor UV at 265 nm.

  • Expected Elution Order:

    • Void/Salts: ~2-3 min.

    • cm⁵U (Acid): ~4-5 min (Sharp, early peak).

    • ncm⁵U (Target): ~6-10 min (Broad peak if overloaded).

    • mcm⁵U (Ester): >15 min.

  • Trigger: Collect peaks by threshold (slope) or manual collection window.[1]

Phase C: Post-Purification
  • Pool Fractions: Combine fractions containing pure ncm⁵U (verify by analytical HPLC if possible).

  • Lyophilization: Freeze and lyophilize.

    • Note: Ammonium acetate will sublime.[1] You may need 2-3 cycles of redissolving in water and lyophilizing to remove all buffer traces.[1][2]

  • Storage: Store at -20°C, desiccated. The amide is stable in solid form but hydrolyzes slowly in solution.[2]

Quality Control (QC) & Validation[1]

Every batch must pass the "Self-Validating" QC check.[1][2]

Analytical HPLC (Purity)
  • Column: Analytical C18 (4.6 x 150 mm).[1]

  • Method: Same buffer system as Prep, but flow 1 mL/min.

  • Acceptance: Single peak > 98% area at 265 nm.[1] No shoulder peaks (indicates cm⁵U contamination).[1]

Mass Spectrometry (Identity)
  • Technique: LC-MS (ESI Positive Mode).[1][2]

  • Target Mass:

    • [M+H]⁺ = 302.10 m/z [1]

    • [M+Na]⁺ = 324.08 m/z [1]

  • Diagnostic: Absence of 303 m/z (cm⁵U acid form) and 317 m/z (mcm⁵U ester form).[1]

NMR (Structural Integrity)[1]
  • Solvent: D₂O.

  • Marker: Look for the methylene protons (-CH₂-) at C5.[1][2]

    • ncm⁵U: The amide protons (-CONH₂) are exchangeable and may not be visible in D₂O, but the chemical shift of the C5-CH₂ group differs from the acid/ester forms.[1][2]

    • Validation: In DMSO-d6, distinct amide doublets should be visible if dry.[1][2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Target elutes in Void Volume Phase collapse or pH too high.[1][2]Use "AQ" type C18 column.[1] Lower pH to 5.0 (Ammonium Acetate/Acetic Acid).[1][4]
Broad/Tailing Peak Sample overload or salt effect.[1]Dilute sample further in Buffer A. Reduce injection volume.
Product is Hygroscopic/Sticky Residual Ammonium Acetate.[1]Repeat lyophilization 3x with water.[1]
Mass Spec shows +1 Da (303) Hydrolysis to cm⁵U.[1]Check evaporation temperature (<35°C).[1] Ensure pH of buffers is not > 7.[2]0.

References

  • Kellner, S., et al. (2014).[1] "Profiling of RNA modifications by multiplexed stable isotope labelling." Chemical Communications.[1] (Describes LC-MS elution order and properties of ncm⁵U).

  • Su, D., et al. (2014).[1] "Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry." Nature Protocols. (Standard protocols for nucleoside separation).

    • [1]

  • Modomics Database. "5-carbamoylmethyluridine (ncm5U) Entry.

  • Malkiewicz, A., et al. (Chemical synthesis references for wobble uridines - General Context). Nucleic Acids Research.[1] (Foundational chemistry for 5-modified uridines).

    • [1]

Sources

Method

Application Note: Quantitative Analysis of 5-methoxycarbonylmethyluridine (ncm5U) in tRNA by Liquid Chromatography-Mass Spectrometry

Abstract This technical guide provides a comprehensive framework for the sensitive and accurate quantification of 5-methoxycarbonylmethyluridine (ncm5U), a critical post-transcriptional modification in transfer RNA (tRNA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the sensitive and accurate quantification of 5-methoxycarbonylmethyluridine (ncm5U), a critical post-transcriptional modification in transfer RNA (tRNA), using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We delve into the biological significance of ncm5U, outline a robust and validated workflow from tRNA isolation to data analysis, and provide detailed, step-by-step protocols. This application note is designed to equip researchers with the necessary knowledge to implement this powerful analytical technique for investigating the role of ncm5U in various biological and pathological processes.

Introduction: The Significance of ncm5U in Translational Fidelity

Transfer RNAs (tRNAs) are central to the process of protein synthesis, acting as adaptor molecules that translate the genetic code into the amino acid sequence of proteins. The function of tRNA is intricately regulated by a vast array of post-transcriptional modifications.[1][2] These modifications, particularly in the anticodon loop, are crucial for maintaining translational fidelity and efficiency.[1][2]

One such vital modification is 5-methoxycarbonylmethyluridine (ncm5U), found at the wobble position (position 34) of certain tRNAs.[2][3] This modification plays a key role in the accurate recognition of codons, thereby preventing frameshift errors during translation.[4] Dysregulation of ncm5U levels has been implicated in various cellular stress responses and disease states, making its precise quantification a subject of significant research interest. The biosynthetic pathway of ncm5U is complex, involving multiple enzymatic steps and intermediates.[3][5]

Mass spectrometry has emerged as the gold standard for the analysis of modified nucleosides due to its high sensitivity, specificity, and ability to provide quantitative data.[6][7] This guide will detail a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the reliable quantification of ncm5U levels in tRNA.

Principle of the Method

The quantification of ncm5U from a biological sample involves a multi-step process that begins with the isolation of total RNA, followed by the purification of the tRNA fraction. The purified tRNA is then enzymatically hydrolyzed into its constituent nucleosides. This nucleoside mixture is subsequently separated by high-performance liquid chromatography (HPLC) and analyzed by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6][8] MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for ncm5U, allowing for its accurate quantification even in complex biological matrices.[9]

Experimental Workflow

The overall experimental workflow for the quantification of ncm5U is depicted below. Each stage is critical for achieving accurate and reproducible results.

ncm5U Quantification Workflow cluster_0 Sample Preparation cluster_1 Analytical Stage cluster_2 Data Analysis Cell_Tissue_Lysis Cell/Tissue Lysis Total_RNA_Extraction Total RNA Extraction (e.g., TRIzol) Cell_Tissue_Lysis->Total_RNA_Extraction Homogenization tRNA_Isolation tRNA Isolation (Gel Electrophoresis) Total_RNA_Extraction->tRNA_Isolation Purification Enzymatic_Hydrolysis Enzymatic Hydrolysis (Nuclease P1 & BAP) tRNA_Isolation->Enzymatic_Hydrolysis Digestion Protein_Removal Protein Removal (MWCO Filtration) Enzymatic_Hydrolysis->Protein_Removal Deproteinization LC_Separation LC Separation (Reversed-Phase) Protein_Removal->LC_Separation Injection MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Data Acquisition Quantification Quantification (Normalization) Peak_Integration->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Figure 1: General workflow for ncm5U quantification.

Detailed Protocols

tRNA Isolation
  • Rationale: Isolation of the tRNA fraction from total RNA is crucial to enrich for the target molecule and reduce the complexity of the sample, thereby improving the sensitivity and accuracy of the analysis.

  • Protocol:

    • Extract total RNA from cell or tissue samples using a TRIzol-based method according to the manufacturer's instructions.

    • To eliminate any DNA contamination, perform a DNase I treatment.

    • Purify the RNA using a suitable RNA clean-up kit.

    • Isolate tRNA from the total RNA by denaturing polyacrylamide gel electrophoresis (PAGE) using a 7.5% gel containing 7 M urea.[9]

    • Visualize the RNA bands (e.g., by UV shadowing) and excise the gel slice corresponding to the tRNA size range (typically 60-90 nucleotides).[9]

    • Elute the tRNA from the gel slice by passive diffusion in a high salt buffer (e.g., 0.3 M NH4Ac).[9]

    • Precipitate the eluted tRNA using ethanol in the presence of a co-precipitant like glycogen.[9]

    • Resuspend the purified tRNA pellet in nuclease-free water.

Enzymatic Hydrolysis of tRNA
  • Rationale: To analyze tRNA modifications at the nucleoside level, the phosphodiester backbone of the tRNA molecule must be completely digested. A combination of nuclease P1 and bacterial alkaline phosphatase (BAP) ensures complete hydrolysis to individual nucleosides.[10]

  • Protocol:

    • In a sterile microcentrifuge tube, combine the purified tRNA (1-5 µg) with nuclease P1 (1-2 units) in a final volume of 20 µL of the appropriate reaction buffer (e.g., 10 mM ammonium acetate, pH 5.3).

    • Incubate the reaction mixture at 37°C for 2 hours.

    • Add bacterial alkaline phosphatase (BAP; 1-2 units) and the corresponding reaction buffer to the mixture.

    • Continue the incubation at 37°C for an additional 2 hours to dephosphorylate the nucleoside monophosphates.[10]

    • To remove the enzymes, which can interfere with the downstream LC-MS analysis, pass the hydrolysate through a molecular weight cutoff (MWCO) filter (e.g., 10 kDa).[11][12]

    • The filtrate containing the nucleoside mixture is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Rationale: Liquid chromatography separates the complex mixture of nucleosides prior to their introduction into the mass spectrometer. Tandem mass spectrometry in MRM mode provides the high selectivity and sensitivity required for accurate quantification.[8]

  • Instrumentation: An Agilent 1290 UPLC system coupled to an Agilent 6460 Triple Quadrupole mass spectrometer or a similar system can be used.[9]

  • LC Parameters:

    • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for nucleoside separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic modified nucleosides.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 35-40°C.

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition for ncm5U: The specific precursor ion (M+H)+ and a characteristic product ion should be determined by infusing a pure ncm5U standard. For ncm5U, the monoisotopic mass is 301.091 Da, so the precursor ion to monitor would be m/z 302.0988.[13] Common product ions for uridine derivatives include fragments corresponding to the base.[14]

    • Dwell Time: A dwell time of at least 20 ms per transition is recommended.

    • Gas Temperature: ~350°C.[8]

    • Gas Flow: ~10 L/min.[8]

    • Nebulizer Pressure: ~20 psi.[8]

    • Capillary Voltage: ~3500 V.[8]

Data Analysis and Quantification

Accurate quantification relies on proper data processing and normalization.

  • Peak Integration: The chromatographic peaks corresponding to the MRM transition of ncm5U are integrated using the instrument's software (e.g., Agilent MassHunter).

  • Quantification: The quantity of ncm5U can be determined using a calibration curve generated from a series of known concentrations of a pure ncm5U standard.

  • Normalization: To account for variations in sample loading and processing, the amount of ncm5U is typically normalized to the total amount of one or more of the canonical nucleosides (e.g., adenosine, guanosine, cytidine, and uridine).[15] The canonical nucleosides can be quantified in the same LC-MS/MS run or in a separate run with a diluted sample.[8][15]

Example Data Presentation
Sample IDncm5U (fmol)Total Canonical Nucleosides (pmol)Normalized ncm5U Level (ncm5U/Canonical x 10^6)
Control 112.525.0500
Control 213.126.2500
Treated 16.224.8250
Treated 25.923.6250

Biosynthesis and Chemical Relationship of ncm5U

The formation of ncm5U is part of a larger pathway of uridine modifications at the wobble position.

ncm5U Biosynthesis U34 Uridine at position 34 cm5U cm5U (Carboxymethyluridine) U34->cm5U Elongator Complex ncm5U ncm5U (5-Carbamoylmethyluridine) cm5U->ncm5U Unknown Enzyme mcm5U mcm5U (5-Methoxycarbonylmethyluridine) cm5U->mcm5U Trm9/Trm112 Complex

Figure 2: Simplified schematic of the ncm5U biosynthetic pathway.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive platform for the quantification of ncm5U in tRNA. By following the outlined protocols, researchers can obtain high-quality, reproducible data, enabling a deeper understanding of the role of this critical tRNA modification in health and disease. Careful attention to each step, from sample preparation to data analysis, is paramount for achieving accurate and reliable results.

References

  • Shimadzu. (n.d.). Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. Retrieved from [Link]

  • ResearchGate. (n.d.). Nucleoside ncm5U is not generated by amidation of.... Retrieved from [Link]

  • Oxford Academic. (2020, July 1). Eukaryotic life without tRNAGln(CUG): the role of Elongator-dependent tRNA modifications in Dictyostelium discoideum. Retrieved from [Link]

  • Gehrke, C. W., Kuo, K. C., McCune, R. A., Gerhardt, K. O., & Agris, P. F. (1982). Quantitative enzymatic hydrolysis of tRNAs: reversed-phase high-performance liquid chromatography of tRNA nucleosides. Journal of Chromatography, 230(2), 297–308. Retrieved from [Link]

  • Su, D., Chan, C. T. Y., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., Russell, B. S., Babu, I. R., Begley, T. J., & Dedon, P. C. (2014). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols, 9(4), 828–841. Retrieved from [Link]

  • Su, D., Chan, C. T., Gu, C., Lim, K. S., Chionh, Y. H., McBee, M. E., Russell, B. S., Babu, I. R., Begley, T. J., & Dedon, P. C. (2014). Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature protocols, 9(4), 828–841. Retrieved from [Link]

  • Kellner, S., & Helm, M. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(24), 3467–3477. Retrieved from [Link]

  • Chen, C., Huang, B., Anderson, J. T., & Byström, A. S. (2011). Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. PLOS ONE, 6(6), e20783. Retrieved from [Link]

  • Kellner, S., & Helm, M. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(24), 3467–3477. Retrieved from [Link]

  • Chen, C., Huang, B., Anderson, J. T., & Byström, A. S. (2011). Unexpected accumulation of ncm(5)U and ncm(5)S(2) (U) in a trm9 mutant suggests an additional step in the synthesis of mcm(5)U and mcm(5)S(2)U. PloS one, 6(6), e20783. Retrieved from [Link]

  • Väre, P., & Sarin, L. P. (2022). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Genes, 13(5), 878. Retrieved from [Link]

  • Chen, C., Huang, B., Anderson, J. T., & Byström, A. S. (2011). Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. PLOS ONE, 6(6), e20783. Retrieved from [Link]

  • Thiaville, P. C., & de Crécy-Lagard, V. (2015). The emerging role of complex modifications of tRNA Lys UUU in signaling pathways. Microbial cell (Graz, Austria), 2(1), 1–4. Retrieved from [Link]

  • Modomics. (n.d.). 5-carbamoylmethyluridine (ncm5U). Retrieved from [Link]

  • Voehler, M., & Stone, M. P. (2012). Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine. Journal of visualized experiments : JoVE, (69), 4376. Retrieved from [Link]

  • Russell, B. S., Chan, C. T. Y., Wetzel, C., McBee, M. E., Gu, C., & Dedon, P. C. (2019). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Analytical chemistry, 91(15), 9575–9583. Retrieved from [Link]

  • Bio-protocol. (n.d.). tRNA isolation and LC-MS analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of RNA modifications by liquid chromatography-tandem mass spectrometry | Request PDF. Retrieved from [Link]

  • Giebułtowicz, J., & Sochacka, E. (2020). Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data. Molecules (Basel, Switzerland), 25(19), 4363. Retrieved from [Link]

Sources

Application

Application Note: Quantitative Analysis of 5-Carbamoylmethyluridine in Biological Matrices by LC-MS/MS

Introduction 5-Carbamoylmethyluridine (ncm5U) is a modified nucleoside found in the wobble position of transfer RNA (tRNA) in many organisms, from bacteria to eukaryotes. This modification plays a crucial role in maintai...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-Carbamoylmethyluridine (ncm5U) is a modified nucleoside found in the wobble position of transfer RNA (tRNA) in many organisms, from bacteria to eukaryotes. This modification plays a crucial role in maintaining translational fidelity by ensuring correct codon-anticodon pairing during protein synthesis. The presence and abundance of ncm5U can be indicative of cellular metabolic states and stress responses, making its accurate quantification a valuable tool in epitranscriptomics, disease biomarker discovery, and drug development.

This application note provides a comprehensive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective detection of ncm5U in complex biological samples. The methodology detailed herein is designed for researchers, scientists, and drug development professionals seeking a reliable protocol for ncm5U analysis.

Principle of the Method

The accurate quantification of modified nucleosides like ncm5U from biological matrices presents several analytical challenges, including low abundance, the presence of isomeric compounds, and potential matrix effects.[1][2] This method leverages the power of High-Performance Liquid Chromatography (HPLC) for the separation of ncm5U from other cellular components, coupled with the high sensitivity and specificity of tandem mass spectrometry (MS/MS) for detection.[3]

Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for the chromatographic separation, as it is well-suited for retaining and separating polar compounds like nucleosides.[4][5][6] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for ncm5U.[7]

Experimental Workflow

The overall analytical workflow is a multi-step process designed to ensure sample purity and analytical accuracy.[8]

LC-MS/MS Workflow for ncm5U Detection cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing RNA_Extraction RNA Extraction Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_Extraction->Enzymatic_Digestion Isolate Total RNA Protein_Precipitation Protein Precipitation & Cleanup Enzymatic_Digestion->Protein_Precipitation Hydrolyze RNA HILIC_Separation HILIC Separation Protein_Precipitation->HILIC_Separation Inject Cleaned Sample ESI_Ionization Electrospray Ionization (ESI) HILIC_Separation->ESI_Ionization Elute ncm5U MSMS_Detection MS/MS Detection (MRM Mode) ESI_Ionization->MSMS_Detection Generate Ions Quantification Quantification MSMS_Detection->Quantification Acquire Data Reporting Reporting Quantification->Reporting Calculate Concentration

Figure 1: Overall workflow for the quantification of 5-carbamoylmethyluridine.

Materials and Reagents

  • 5-Carbamoylmethyluridine (ncm5U) standard (CAS: 29569-30-0)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., [¹⁵N₃]-ncm5U (if available)

  • LC-MS grade water, acetonitrile, and methanol

  • Ammonium acetate and formic acid (LC-MS grade)

  • Nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase

  • Protein precipitation solvent (e.g., cold acetonitrile)

  • Solid Phase Extraction (SPE) cartridges (optional, for extensive cleanup)

Protocol 1: Sample Preparation from Biological Matrices

This protocol outlines the steps for extracting and preparing nucleosides from cellular RNA. The quality of the sample preparation is critical for obtaining reliable and reproducible results.[8]

1. RNA Extraction:

  • Isolate total RNA from cell pellets or tissues using a commercially available RNA extraction kit or a standard Trizol-based method.

  • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

2. Enzymatic Digestion of RNA to Nucleosides:

  • To a microcentrifuge tube, add 1-5 µg of total RNA.

  • Add a digestion buffer (e.g., 10 mM ammonium acetate, pH 5.3).

  • Add 2 units of Nuclease P1 and incubate at 37°C for 2 hours.

  • Add 0.002 units of snake venom phosphodiesterase and 2 units of alkaline phosphatase.

  • Incubate at 37°C for an additional 2 hours. This two-step enzymatic digestion ensures the complete hydrolysis of RNA into its constituent nucleosides.[9]

3. Protein Precipitation and Sample Cleanup:

  • To the digested sample, add three volumes of ice-cold acetonitrile to precipitate proteins and enzymes.

  • Vortex briefly and incubate at -20°C for 30 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the nucleosides to a new tube.

  • Dry the supernatant under a stream of nitrogen or in a vacuum concentrator.

  • Reconstitute the dried sample in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.

  • Centrifuge the reconstituted sample to pellet any remaining particulates before transferring to an autosampler vial.[10]

Protocol 2: LC-MS/MS Analysis

This section details the optimized chromatographic and mass spectrometric conditions for the detection of ncm5U.

1. Liquid Chromatography (LC) Conditions:

The separation of polar nucleosides is effectively achieved using HILIC.[11][12]

ParameterRecommended SettingRationale
Column ZIC-HILIC or equivalent (e.g., 2.1 x 100 mm, 3.5 µm)Zwitterionic stationary phases provide excellent retention and selectivity for polar analytes.[5]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 5.0Volatile buffer compatible with mass spectrometry.[10]
Mobile Phase B AcetonitrileStrong solvent for eluting analytes in HILIC mode.
Gradient See Table 1A gradient elution is necessary to separate ncm5U from other nucleosides and matrix components.
Flow Rate 0.3 mL/minOptimized for a 2.1 mm ID column to ensure good peak shape and sensitivity.
Column Temperature 40°CImproves peak shape and reproducibility.
Injection Volume 5 µLA smaller injection volume minimizes potential matrix effects.

Table 1: LC Gradient Program

Time (min)% Mobile Phase B
0.095
1.095
8.050
8.15
10.05
10.195
15.095

2. Mass Spectrometry (MS) Conditions:

The analysis is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

ParameterRecommended SettingRationale
Ionization Mode Positive Electrospray Ionization (ESI+)ncm5U readily forms a protonated molecule [M+H]⁺.[13]
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantitative analysis.[14]
Capillary Voltage 3.5 kVOptimized for efficient ionization.
Source Temperature 150°CMaintains analyte stability.
Desolvation Temperature 400°CFacilitates efficient desolvation of the ESI plume.
Gas Flow Rates Instrument dependentOptimize for best signal-to-noise ratio.

Table 2: MRM Transitions for 5-Carbamoylmethyluridine (ncm5U)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
ncm5U (Quantifier) 302.1170.115100
ncm5U (Qualifier) 302.1153.120100

Note: The precursor ion corresponds to the protonated molecule [M+H]⁺ of ncm5U, which has a monoisotopic mass of 301.091 Da.[13] The product ions result from the fragmentation of the precursor ion in the collision cell. The most intense and stable fragment is typically chosen as the quantifier, while a second fragment serves as a qualifier to confirm the identity of the analyte.

Data Analysis and Quantification

Quantification is achieved by constructing a calibration curve using a series of known concentrations of the ncm5U standard. The peak area ratio of the analyte to the internal standard (if used) is plotted against the concentration. The concentration of ncm5U in the biological samples is then determined by interpolating their peak area ratios from the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variations in sample preparation and instrument response.[15]

System Suitability and Validation

To ensure the reliability of the method, the following parameters should be evaluated as part of a comprehensive method validation:

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix and in processed samples under various storage conditions.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Inappropriate reconstitution solvent; Column degradationReconstitute sample in the initial mobile phase; Replace the column.
Low Sensitivity Inefficient ionization; Matrix suppressionOptimize MS source parameters; Improve sample cleanup.
High Background Noise Contaminated mobile phase or LC systemUse fresh, high-purity solvents; Flush the LC system.
Inconsistent Retention Times Unstable column temperature; Inconsistent mobile phase compositionEnsure stable column heating; Prepare fresh mobile phases daily.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and sensitive platform for the quantitative analysis of 5-carbamoylmethyluridine in biological samples. By following the outlined protocols for sample preparation, chromatographic separation, and mass spectrometric detection, researchers can obtain accurate and reproducible data, enabling further insights into the biological roles of this important tRNA modification.

References

  • Vertex AI Search. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and 5 Mycotoxins Regulated by the State of Colorado in Dried Hemp.
  • PubMed. (2020). Positive/negative ion-switching-based LC-MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases.
  • PubMed. (2019). Development and validation of a rapid LC-MS/MS method for determination of methylated nucleosides and nucleobases in urine.
  • MDPI. (n.d.). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry.
  • Vertex AI Search. (n.d.). Analysis of pesticide residues in fruit and vegetables with ethyl acetate extraction using gas and liquid chromatography with tandem mass spectrometric detection 0.1.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.). Quantitative analysis of small molecules in biological samples.
  • NIH. (n.d.).
  • CompMS. (n.d.).
  • Analytical Instrumentation Center. (n.d.).
  • Modomics. (n.d.). 5-carbamoylmethyluridine (ncm5U)
  • LCGC International. (2025).
  • NIH. (2019).
  • G-Biosciences. (2018).
  • NIH. (n.d.). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Multiple Reaction Monitoring (MRM) transitions and optimized MS....
  • ACS Publications. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry | Accounts of Chemical Research.
  • Taylor & Francis. (n.d.). Full article: Broad-range RNA modification analysis of complex biological samples using rapid C18-UPLC-MS.
  • Vertex AI Search. (n.d.).
  • Vertex AI Search. (n.d.).
  • ResearchGate. (2025). Step-by-Step Preparation of Proteins for Mass Spectrometric Analysis.
  • The Huck Institutes. (n.d.). Calorimetry Sample Preparation Guide | Biomolecular Interactions Facility.
  • Google Patents. (n.d.). CA3089347A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues.
  • Diduco. (n.d.).
  • Vertex AI Search. (n.d.). A Fast Method for Sugar Analysis of Instant Coffee Samples.
  • eurl-pesticides.eu. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses.
  • PubMed. (2024). Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC)
  • YouTube. (2021). How to PREPARE SAMPLES FOR MASS SPECTROMETRY || Proteomics || Protein Analysis Via Mass Spec.
  • Vertex AI Search. (n.d.). Applying 'MRM Spectrum Mode' and Library Searching for Enhanced Reporting Confidence in Routine Pesticide Residue Analysis.

Sources

Method

endonuclease-based assay for ncm5U pathway

An Endonuclease-based Primer Extension Assay for Probing the ncm5U tRNA Modification Pathway Application Note & Protocol For Researchers, Scientists, and Drug Development Professionals. Abstract The post-transcriptional...

Author: BenchChem Technical Support Team. Date: February 2026

An Endonuclease-based Primer Extension Assay for Probing the ncm5U tRNA Modification Pathway

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals.

Abstract

The post-transcriptional modification of transfer RNA (tRNA), particularly at the wobble position, is a critical regulator of translational fidelity and efficiency. The 5-carbamoylmethyluridine (ncm5U) modification, found at position 34 of certain tRNAs, is essential for accurate codon recognition and its dysregulation has been linked to various human diseases, including cancer and neurological disorders[1]. This document provides a detailed protocol for a sensitive and specific assay to probe the activity of the ncm5U pathway. The assay is based on the principle that RNA modifications can impede the processivity of reverse transcriptase, leading to a truncated product. By monitoring the formation of this truncated product, the assay enables the quantitative assessment of ncm5U modification status, providing a valuable tool for basic research and for screening inhibitors of the enzymes involved in the ncm5U biosynthetic pathway.

Introduction to the ncm5U Pathway

Transfer RNAs are subjected to a complex series of post-transcriptional modifications that are crucial for their structure and function[2][3]. One such family of modifications occurs at the wobble uridine (U34) in the anticodon loop, which includes 5-carbamoylmethyluridine (ncm5U) and its derivatives[1][4]. These modifications are vital for maintaining translational fidelity by ensuring proper codon-anticodon interactions[5].

The biogenesis of ncm5U is a multi-step enzymatic process. In humans, the Elongator complex is responsible for the initial formation of a carboxymethyluridine (cm5U) intermediate[6]. Subsequent steps, which can lead to the formation of ncm5U, are critical for the final functionality of the tRNA. The dysregulation of this pathway has been implicated in various cancers and neurodegenerative diseases, making the enzymes of this pathway potential therapeutic targets[1][7][8]. Key enzymes involved in related wobble uridine modifications include the ALKBH family of dioxygenases and various methyltransferases[9][10][11]. For instance, ALKBH1 has been shown to be a multifaceted enzyme involved in tRNA modification biogenesis, mitochondrial function, and cancer progression[9][12].

Monitoring the status of the ncm5U modification is essential for understanding its role in disease and for the development of targeted therapies. While mass spectrometry is the gold standard for identifying RNA modifications[13], it can be low-throughput and requires specialized equipment. The following protocol describes a robust, endonuclease-based primer extension assay that provides a sensitive and more accessible alternative for studying the ncm5U pathway.

Principle of the Assay

This assay leverages the phenomenon that bulky chemical modifications on an RNA template can cause reverse transcriptase (RT) to stall and dissociate, producing a truncated complementary DNA (cDNA) product. The presence of the ncm5U modification at a specific site in a tRNA will generate a primer extension "stop" at or near the modification site.

The workflow is as follows:

  • A specific tRNA of interest is used as a template. This can be total RNA isolated from cells or an in vitro transcribed (IVT) RNA.

  • A fluorescently labeled DNA primer is annealed to the tRNA, downstream of the U34 modification site.

  • A reverse transcription reaction is performed.

  • If ncm5U is present at position 34, the RT will frequently stall, producing a truncated cDNA product of a predictable size. In the absence of the modification, the RT will read through, producing a full-length cDNA product.

  • The full-length and truncated cDNA products are separated and quantified using high-resolution capillary or polyacrylamide gel electrophoresis. The ratio of the truncated product to the full-length product provides a quantitative measure of the modification's stoichiometry.

This method allows for the assessment of writer/eraser enzyme activity. For example, incubating an unmodified tRNA with a cell lysate containing the ncm5U "writer" enzymes will lead to an increase in the truncated product signal. Conversely, incubating a modified tRNA with a putative "eraser" enzyme like ALKBH1 could lead to a decrease in the signal[11].

Visualization of Pathways and Workflows

The ncm5U Biosynthesis Pathway

ncm5U_Pathway cluster_0 Biosynthesis of ncm5U at Wobble Position cluster_1 Potential Demethylation / Eraser Activity Uridine Uridine (U34) in pre-tRNA cm5U Carboxymethyluridine (cm5U) Uridine->cm5U Elongator Complex ncm5U 5-Carbamoylmethyluridine (ncm5U) cm5U->ncm5U Amidation (Enzyme TBD) ncm5U->Uridine Eraser Activity ALKBH1 ALKBH1

Caption: Simplified biosynthesis pathway for ncm5U modification at the tRNA wobble position.

Experimental Workflow Diagram

Assay_Workflow Start Start: RNA Template (tRNA of interest) Primer Anneal Fluorescent DNA Primer Start->Primer RT Reverse Transcription Reaction Primer->RT Products cDNA Products: - Full-Length - Truncated (if modified) RT->Products Separation Capillary / Gel Electrophoresis Products->Separation Analysis Quantify Signals: (Truncated vs. Full-Length) Separation->Analysis Result Result: Modification Stoichiometry Analysis->Result

Caption: Workflow for the primer extension-based assay to detect ncm5U modification.

Detailed Protocol

This protocol is designed for a specific tRNA target known to be modified with ncm5U. Optimization may be required for different tRNA species.

Materials and Reagents
Reagent/MaterialSupplier (Example)Purpose
Total RNA or IVT tRNAIn-house or CustomRNA template
Fluorescently Labeled DNA PrimerIDT, Thermo FisherFor reverse transcription and detection
Reverse Transcriptase (e.g., SuperScript IV)Thermo FishercDNA synthesis
dNTP Mix (10 mM)NEBBuilding blocks for cDNA
DTT (100 mM)Thermo FisherReducing agent for RT
RNase InhibitorNEBPrevent RNA degradation
5X RT BufferSupplied with RTOptimal conditions for RT activity
Nuclease-free waterAmbionAll dilutions and reactions
Dideoxy-NTPs (ddNTPs)AnyFor generating a sequencing ladder (control)
Formamide-EDTA Stop/Loading DyeAnyDenatures and prepares samples for loading
Step-by-Step Methodology

Step 1: Primer Design and Preparation

  • Design a 18-22 nucleotide DNA primer complementary to a region ~30-50 nucleotides downstream from the U34 wobble position of your target tRNA.

  • Ensure the primer has a melting temperature (Tm) of ~55-65°C.

  • Order the primer with a 5' fluorescent label (e.g., 6-FAM, HEX).

  • Resuspend the lyophilized primer in nuclease-free water to a stock concentration of 100 µM. Create a working stock of 10 µM.

Step 2: Primer Annealing

  • In a 0.2 mL PCR tube, combine:

    • Total RNA (1-5 µg) or IVT tRNA (100-500 ng)

    • Labeled Primer (1 µL of 10 µM stock, final conc. ~1 µM)

    • Nuclease-free water to a final volume of 7 µL.

  • Heat the mixture to 80°C for 5 minutes to denature RNA secondary structures.

  • Allow the mixture to cool slowly to 45°C over 15-20 minutes to facilitate primer annealing. Place on ice.

Step 3: Reverse Transcription Reaction

  • Prepare a master mix for the reverse transcription reaction on ice. For each reaction, combine:

    • 5X RT Buffer: 2 µL

    • 10 mM dNTPs: 1 µL

    • 100 mM DTT: 1 µL

    • RNase Inhibitor: 0.5 µL

    • Reverse Transcriptase: 0.5 µL

    • Nuclease-free water: 1 µL

  • Add 6 µL of the master mix to the 7 µL annealing reaction on ice for a total volume of 13 µL.

  • Incubate the reaction at 50-55°C for 30 minutes. The optimal temperature depends on the reverse transcriptase used.

  • Inactivate the enzyme by heating to 85°C for 5 minutes.

Step 4: Sample Preparation for Electrophoresis

  • Add 13 µL of Formamide-EDTA Stop/Loading Dye to each completed RT reaction.

  • Denature the samples by heating at 95°C for 5 minutes, then immediately place on ice.

  • The samples are now ready for analysis by capillary or denaturing polyacrylamide gel electrophoresis (PAGE).

Step 5: Controls

  • Negative Control (Unmodified): Perform the assay using an in vitro transcribed tRNA that lacks the ncm5U modification. This will show the full-length product band.

  • Positive Control (Modified): Use a sample known to contain the ncm5U modification (e.g., RNA from a cell line with high expression of the writer enzymes).

  • Sequencing Ladder: To precisely map the RT stop, perform four separate RT reactions using an unmodified template. To each reaction, add one of the four ddNTPs at a final concentration of 0.1 mM. This will generate a sequencing ladder corresponding to the RNA sequence.

Data Analysis and Interpretation

  • Run Samples: Load the prepared samples onto a capillary sequencer (e.g., ABI 3730) or a high-resolution 10-15% denaturing TBE-Urea polyacrylamide gel.

  • Identify Peaks/Bands: The output will show peaks (capillary) or bands (gel) corresponding to different cDNA lengths.

    • The full-length product will be the longest, most abundant product in the negative control.

    • The truncated product will be a shorter fragment whose size corresponds to a stop at or one nucleotide past the U34 position. The sequencing ladder will confirm this position.

  • Quantify: Use the instrument's software (e.g., Peak Scanner) or gel imaging software (e.g., ImageJ) to measure the area under the curve for each peak or the intensity of each band.

  • Calculate Modification Stoichiometry: The percentage of modification can be calculated as:

    % Modification = [Signal(Truncated) / (Signal(Truncated) + Signal(Full-Length))] * 100

An increase in this percentage indicates higher levels of ncm5U modification, suggesting higher "writer" enzyme activity or lower "eraser" activity.

Troubleshooting

ProblemPossible CauseSuggested Solution
No signal or very weak signalRNA degradation; Inefficient RT activity; Poor primer annealingUse fresh RNA; Check enzyme activity; Optimize annealing temperature and time.
High background / many stopsRNA secondary structure; Low RT processivity; ContaminantsIncrease RT reaction temperature; Use an RT enzyme designed for difficult templates; Purify RNA sample.
No truncated product seenNo modification present; RT reads through the modificationVerify RNA source; Use a different RT that is more sensitive to modifications; Confirm with mass spectrometry.
Multiple unexpected bandsPrimer-dimers; Non-specific primer bindingOptimize primer concentration; Increase annealing temperature; Redesign primer.

Applications in Research and Drug Development

  • Basic Research: Elucidate the function of ncm5U writer and eraser enzymes by analyzing RNA from knockout or knockdown cell lines[9].

  • Disease Mechanism: Investigate the dysregulation of the ncm5U pathway in cancer, metabolic disorders, or neurological diseases[1][12].

  • Drug Discovery: Establish a high-throughput version of this assay to screen for small molecule inhibitors or activators of the enzymes involved in ncm5U metabolism.

  • Biomarker Discovery: Assess ncm5U levels in patient-derived samples to identify potential diagnostic or prognostic biomarkers.

References

  • Boccaletto, P., et al. (2019). Matching tRNA modifications in humans to their known and predicted enzymes. Nucleic Acids Research. Available at: [Link]

  • Schaffrath, R., et al. (2018). Roles of Elongator Dependent tRNA Modification Pathways in Neurodegeneration and Cancer. Genes (Basel). Available at: [Link]

  • Fu, Y., et al. (2024). Translational response to mitochondrial stresses is orchestrated by tRNA modifications. bioRxiv. Available at: [Link]

  • Johansson, M. J. O., et al. (2011). Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. PLoS ONE. Available at: [Link]

  • Di Matteo, A., et al. (2021). A detailed protocol for RNA cleavage assay in sympathetic neurons. STAR Protocols. Available at: [Link]

  • Fu, Y., et al. (2024). Translational response to mitochondrial stresses is orchestrated by tRNA modifications. bioRxiv. Available at: [Link]

  • UniProt Consortium. (2023). Trmt10c - tRNA methyltransferase 10 homolog C - Mus musculus (Mouse). UniProtKB. Available at: [Link]

  • Li, N., et al. (2025). Cancer-Specific RNA Modifications in Tumour-Derived Extracellular Vesicles Promote Tumour Growth. Advanced Science. Available at: [Link]

  • Ramos, J., et al. (2021). Detecting tRNA modifications with fluorescent-labeled DNA probes. Methods in Enzymology. Available at: [Link]

  • UniProt Consortium. (2023). ALKBH8 - 5-O)-methyltransferase ALKBH8 - Homo sapiens (Human). UniProtKB. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]

  • Motorin, Y., & Helm, M. (2010). Do all modifications benefit all tRNAs? RNA Biology. Available at: [Link]

  • Creative Diagnostics. (n.d.). tRNA Modifications Detection. Retrieved from [Link]

  • Broglia, L., et al. (2025). A high-resolution view of RNA endonuclease cleavage in Bacillus subtilis. Nucleic Acids Research. Available at: [Link]

  • van Haren, M. J., et al. (2025). ALKBH1 activity in vitro and human cell lines by isotope dilution mass spectrometry. bioRxiv. Available at: [Link]

  • Berman, H. M., et al. (1978). Modified bases in tRNA: the structures of 5-carbamoylmethyl- and 5-carboxymethyl uridine. Nucleic Acids Research. Available at: [Link]

  • Su, Z., et al. (2025). Quantifying the mRNA epitranscriptome reveals epitranscriptome signatures and roles in cancer. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Boccaletto, P., et al. (n.d.). 5-carbamoylmethyluridine (ncm5U). Modomics - A Database of RNA Modifications. Available at: [Link]

  • Pizzo, E. S., & Cole, P. A. (2014). Approaches for Studying PMR1 Endonuclease-mediated mRNA Decay. Methods in Enzymology. Available at: [Link]

  • Krüger, M. K., et al. (2003). Roles of 5-substituents of tRNA wobble uridines in the recognition of purine-ending codons. Nucleic Acids Research. Available at: [Link]

  • Glatt, S., et al. (2022). Nucleoside ncm5U is not generated by amidation of... ResearchGate. Available at: [Link]

  • Chan, C. T. Y., et al. (2010). A Quantitative Systems Approach Reveals Dynamic Control of tRNA Modifications during Cellular Stress. PLOS Genetics. Available at: [Link]

  • Giallourou, N., et al. (2025). NAIL-MS reveals tRNA and rRNA hypomodification as a consequence of 5-fluorouracil treatment. Nucleic Acids Research. Available at: [Link]

  • Howard, M. J., et al. (2021). Structural basis of RNA processing by human mitochondrial RNase P. Nature Communications. Available at: [Link]

  • UCSC Genome Browser. (2025). Human Gene ELP5 (ENST00000356683.7) from GENCODE V49. Retrieved from [Link]

  • Broglia, L., et al. (2023). A high-resolution view of RNA endonuclease cleavage in Bacillus subtilis. bioRxiv. Available at: [Link]

  • Wang, Y., et al. (2023). The biological function of demethylase ALKBH1 and its role in human diseases. Journal of Translational Medicine. Available at: [Link]

  • UCSC Genome Browser. (2025). Human Gene TRMT10C (ENST00000309922.7) from GENCODE V49. Retrieved from [Link]

  • Metodiev, M. D., et al. (2020). TRMT2B is responsible for both tRNA and rRNA m5U-methylation in human mitochondria. Mitochondrion. Available at: [Link]

  • Marchand, V., et al. (2024). Mass Spectrometry-Based Pipeline for Identifying RNA Modifications Involved in a Functional Process: Application to Cancer Cell Adaptation. Analytical Chemistry. Available at: [Link]

  • Fu, D., et al. (2010). Human AlkB Homolog ABH8 Is a tRNA Methyltransferase Required for Wobble Uridine Modification and DNA Damage Survival. Molecular and Cellular Biology. Available at: [Link]

  • Cyagen. (n.d.). Trmt10c-KO (C57BL/6JCya-Trmt10cem1/Cya) Mouse Model. Retrieved from [Link]

  • Zhang, M., & Lu, Z. (2025). tRNA modifications: greasing the wheels of translation and beyond. RNA Biology. Available at: [Link]

Sources

Application

stable isotope labeling for ncm5U quantification

Application Note: Precision Quantification of 5-carbamoylmethyluridine (ncm5U) using NAIL-MS Abstract & Biological Context The modification 5-carbamoylmethyluridine (ncm5U) is a critical "wobble" uridine modification fou...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantification of 5-carbamoylmethyluridine (ncm5U) using NAIL-MS

Abstract & Biological Context

The modification 5-carbamoylmethyluridine (ncm5U) is a critical "wobble" uridine modification found at position 34 (U34) of specific tRNAs (e.g., tRNA-Val, tRNA-Ser, tRNA-Thr, tRNA-Ala).[1][2] Its primary function is to stabilize codon-anticodon pairing, ensuring translational fidelity and efficiency.

Biologically, ncm5U synthesis is dependent on the highly conserved Elongator complex (Elp1–Elp6) . Dysregulation of this pathway is linked to severe neurodegenerative disorders (familial dysautonomia), cancer metastasis, and metabolic defects.

The Challenge: Quantifying ncm5U is notoriously difficult due to:

  • Chemical Instability: The amide group can hydrolyze under harsh conditions.

  • Ionization Suppression: Co-eluting matrix components in cell lysates suppress the MS signal.

  • Isomeric Confusion: Structural similarity to other uridine derivatives (e.g., cm5U, mcm5U).[1]

The Solution: This protocol utilizes Nucleic Acid Isotope Labeling coupled with Mass Spectrometry (NAIL-MS) .[3][4][5][6] Instead of relying on expensive, often commercially unavailable synthetic standards, we generate a stable isotope-labeled internal standard (SILIS) in vivo. This "Heavy" standard corrects for all extraction and ionization variances, providing a self-validating quantification system.

Principle of the Method: NAIL-MS

The core principle is Isotope Dilution Mass Spectrometry (ID-MS) .

  • SILIS Generation: A model organism (e.g., S. cerevisiae or E. coli) is grown in media containing exclusively stable isotopes (

    
    -glucose and 
    
    
    
    -ammonium salts). The resulting RNA contains "Heavy" ncm5U (
    
    
    -ncm5U).
  • Spike-In: This heavy RNA (or digested nucleoside mix) is spiked into the "Light" biological sample before enzymatic digestion.

  • Co-Processing: Both light (analyte) and heavy (standard) ncm5U undergo identical digestion and LC-MS/MS processing.

  • Quantification: The mass spectrometer differentiates the two based on mass shift. The ratio of Light/Heavy peak areas yields the precise relative abundance.

Experimental Workflow

Diagram 1: NAIL-MS Workflow for ncm5U

NAIL_MS_Workflow cluster_0 Internal Standard (SILIS) cluster_1 Biological Sample Heavy_Culture Yeast Culture (13C-Glucose, 15N-NH4Cl) Heavy_RNA Heavy RNA Extraction Heavy_Culture->Heavy_RNA Mix Spike-In Step (Mix Light + Heavy) Heavy_RNA->Mix Defined Amount Sample_Cells Target Cells (Light Media) Sample_RNA Total RNA Extraction Sample_Cells->Sample_RNA Sample_RNA->Mix Digest Enzymatic Hydrolysis (Nucleosides) Mix->Digest LCMS LC-MS/MS Analysis (MRM Mode) Digest->LCMS Data Ratio Calculation (Light Area / Heavy Area) LCMS->Data

Caption: Workflow illustrating the generation of Stable Isotope Labeled Internal Standards (SILIS) and their integration into the analytical pipeline to correct for matrix effects.

Detailed Protocol

Phase A: Reagents & Equipment
  • Enzymes: Nuclease P1 (Sigma), Snake Venom Phosphodiesterase (Worthington), Alkaline Phosphatase (FastAP, Thermo).

  • LC Column: Poroshell 120 SB-C18 (2.1 x 100 mm, 2.7 µm) or Synergi Fusion-RP.

  • Mobile Phase:

    • A: 5 mM Ammonium Acetate (pH 5.3).

    • B: Acetonitrile.

  • Heavy Media: Silantes® Yeast OD2 Media (

    
    , 
    
    
    
    > 99%).
Phase B: Sample Preparation
  • RNA Isolation: Extract Total RNA from your target cells (Light) using a standard Trizol or column-based kit. Assess quality (A260/A280 > 1.9).

  • SILIS Spike-In (Critical Step):

    • Add a defined amount of "Heavy" Yeast RNA (e.g., 1 µg) to your "Light" sample RNA (e.g., 5 µg).

    • Note: Mixing at the RNA level corrects for variations in digestion efficiency.

  • Enzymatic Digestion:

    • Bring volume to 20 µL with H₂O.

    • Add 10 µL Digestion Buffer (300 mM Ammonium Acetate, pH 5.3, 20 mM ZnCl₂).

    • Add 0.5 U Nuclease P1 and 0.05 U Snake Venom Phosphodiesterase .

    • Incubate at 37°C for 2 hours .

    • Add 1 U FastAP (Alkaline Phosphatase) and 10 µL Bicarbonate buffer.

    • Incubate at 37°C for 1 hour .

  • Filtration: Filter through a 10 kDa MWCO spin filter (10,000 x g, 10 min) to remove enzymes. Transfer flow-through to LC vial.

Phase C: LC-MS/MS Parameters

Mass Spectrometry (Triple Quadrupole):

  • Ionization: ESI Positive Mode.

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

MRM Transitions (Table 1):

AnalyteLabel StatePrecursor (m/z)Product (m/z)Collision Energy (V)Dwell (ms)
ncm5U Light302.1 170.1 1550
302.1153.12050
ncm5U Heavy (

)
316.1 179.1 1550
Uridine Light245.1113.11020

Note on Mass Shift: The heavy standard generated from


 yeast will have a mass shift based on the number of carbons (11) and nitrogens (3) in ncm5U.
  • Light Mass: 301.09 Da -> [M+H]+ 302.1

  • Heavy Mass Shift: 11 (

    
    ) + 3 (
    
    
    
    ) = +14 Da.
  • Heavy Precursor: 316.1.

  • Heavy Fragment (Base): 5 (

    
    ) + 3 (
    
    
    
    ) + 1 (side chain C) = +9 Da shift -> 179.1.

Biosynthetic Causality & Data Interpretation

Understanding the pathway is crucial for troubleshooting. If ncm5U is low, check the upstream precursors.

Diagram 2: Elongator-Dependent Biosynthesis

Elongator_Pathway cluster_Elp Elongator Complex U34 Uridine (U34) in tRNA cm5U cm5U (5-carboxymethyluridine) U34->cm5U Carboxymethylation (Elp3 catalytic subunit) Elp Elp1-Elp6 + Kti11-13 (Acetyl-CoA Source) Elp->U34 ncm5U ncm5U (5-carbamoylmethyluridine) cm5U->ncm5U Amidation (Unknown Enzyme/Glutamine?) mcm5U mcm5U (Methoxy- derivative) cm5U->mcm5U Methylation (Trm9/Trm112)

Caption: The Elongator complex drives the initial conversion of U34 to cm5U. This intermediate bifurcates into ncm5U (via amidation) or mcm5U (via Trm9-mediated methylation).[7]

Data Analysis Logic:

  • Identification: Retention time match (+/- 0.1 min) between Light analyte and Heavy standard.

  • Quantification:

    
    
    
  • Normalization: Normalize the calculated ncm5U amount to the total Guanosine (G) content in the sample to account for total RNA loading differences.

Troubleshooting & Expert Tips

  • Digestion Efficiency: If the Heavy Standard signal is lower than expected, your digestion might be incomplete. The "Spike-in before digestion" method (Step B.2) controls for this, as both light and heavy will be equally affected.

  • Deamination: ncm5U can deaminate to cm5U if the pH is too high (>8.0) or temperature is too high during sample prep. Keep samples on ice and buffers at pH 5.3.

  • Column Choice: ncm5U is polar. If it elutes in the void volume on a C18 column, switch to a Porous Graphitic Carbon (PGC) column or use HILIC mode.

References

  • Kellner, S., et al. (2014).[8] "Profiling of RNA modifications by multiplexed stable isotope labelling." Chemical Communications.[8][9] Link

  • Suzuki, T., et al. (2007). "Protocol for analyzing tRNA modifications." Methods in Enzymology. Link

  • Huang, B., et al. (2005). "The Elongator complex is required for wobble uridine modification."[10][11] Molecular and Cellular Biology. Link

  • Deng, L., et al. (2022).[4] "Analyzing RNA posttranscriptional modifications to decipher the epitranscriptomic code." Wiley Interdisciplinary Reviews: RNA. Link

  • Heiss, M., et al. (2021). "Quantification of Modified Nucleosides in the Context of NAIL-MS." Methods in Molecular Biology. Link

Sources

Method

Application Note: Robust Methods for tRNA Digestion and Analysis of the 5-Carbamoylmethyluridine (ncm5U) Modification

Abstract Transfer RNA (tRNA) molecules are central to protein synthesis and are the most heavily modified class of RNA, with modifications playing critical roles in their structure, stability, and function.[1][2] The 5-c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Transfer RNA (tRNA) molecules are central to protein synthesis and are the most heavily modified class of RNA, with modifications playing critical roles in their structure, stability, and function.[1][2] The 5-carbamoylmethyluridine (ncm5U) modification, typically found at the wobble position (U34) of the anticodon loop, is crucial for accurate decoding of mRNA during translation.[3][4] Quantitative analysis of ncm5U is vital for understanding its role in normal biology and disease. The analytical prerequisite for such studies is the complete and gentle hydrolysis of the tRNA polymer into its constituent nucleosides without altering the modification's chemical structure. This application note provides a detailed guide to the methodologies for tRNA digestion, with a primary focus on the gold-standard enzymatic approach for preparing samples for Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of ncm5U.

Introduction: The Analytical Challenge of ncm5U

The tRNA molecule is a relatively small polymer, typically 70-90 nucleotides long, but it is rich in complex chemical modifications.[2] The ncm5U modification is part of a complex biosynthetic pathway and its presence or absence can have significant physiological consequences.[4][5] Analyzing these modifications requires breaking the tRNA's phosphodiester backbone to liberate individual nucleosides. This digestion must be:

  • Complete: To ensure stoichiometric representation of all nucleosides for accurate quantification.

  • Gentle: To prevent the degradation or chemical alteration of labile modifications like ncm5U.

  • Specific: To avoid the generation of non-native chemical artifacts.

The subsequent analysis by LC-MS/MS allows for the separation, identification, and quantification of dozens of modified nucleosides, including ncm5U, in a single run.[1][6] The choice of digestion method is therefore a critical determinant of data quality and reliability.

Part I: Pre-Analytical Step - The Imperative of High-Purity tRNA

The accuracy of any ncm5U analysis begins with the quality of the starting material. Total RNA extracts from cells or tissues contain a vast excess of ribosomal RNA (rRNA) and messenger RNA (mRNA) compared to tRNA. It is imperative to isolate a pure tRNA fraction to avoid sample dilution and analytical interference.

Common Isolation Strategies:

  • Phenol-Chloroform Extraction: A traditional method for initial total RNA isolation.[7][8]

  • Solid-Phase Extraction: Commercially available kits that selectively bind and elute RNA of different sizes.

  • Polyacrylamide Gel Electrophoresis (PAGE): A high-resolution method to separate tRNAs from other small RNAs.[2]

  • Affinity Purification: Using sequence-specific probes to capture individual tRNA isoacceptors, which is useful for modification mapping on a specific tRNA.[7][9]

Quality Control is Non-Negotiable: Purity and integrity of the isolated tRNA should always be verified using UV absorbance (A260/A280 and A260/A230 ratios) and denaturing gel electrophoresis before proceeding to digestion.[7]

Part II: Core Digestion Methodologies for Nucleoside Analysis

The fundamental goal is to hydrolyze every phosphodiester bond within the tRNA molecule to yield a solution of free nucleosides. This can be achieved through enzymatic or chemical means, with the enzymatic approach being vastly superior for quantitative analysis of modified nucleosides.

Method 1: Two-Step Enzymatic Digestion (Recommended Gold Standard)

This is the most widely accepted and reliable method for preparing tRNA for LC-MS analysis. It uses a sequential combination of a nuclease and a phosphatase to ensure complete and gentle hydrolysis under mild, physiologically relevant conditions.

Causality and Rationale:

  • Nuclease P1 Action: The first step employs Nuclease P1, a zinc-dependent endonuclease from Penicillium citrinum.[10][11] This enzyme specifically cleaves the phosphodiester bonds in single-stranded RNA (and DNA), yielding 5'-mononucleotides.[11][12][13] Its use is critical because it has no base specificity and operates under mildly acidic conditions (pH ~5.5), which helps preserve the integrity of the nucleoside modifications.[11]

  • Alkaline Phosphatase Dephosphorylation: The resulting 5'-mononucleotides are not ideal for standard reversed-phase LC-MS analysis. The second step uses an alkaline phosphatase, such as Bacterial Alkaline Phosphatase (BAP) or Shrimp Alkaline Phosphatase (SAP), to remove the 5'-phosphate group.[5][8] This reaction yields the final, uncharged nucleosides, which are readily analyzable. The reaction is performed at an alkaline pH (~8.0-9.0) optimal for the phosphatase.[5]

This two-step enzymatic process is the method of choice because its specificity and mild reaction conditions minimize the risk of creating chemical artifacts, ensuring that the detected ncm5U is a true reflection of its biological abundance.[5]

Method 2: Chemical Digestion via Alkaline Hydrolysis

An alternative, though less common, approach is alkaline hydrolysis. This method leverages the inherent instability of the RNA backbone in an alkaline environment.[10]

Causality and Rationale: Incubating RNA at a high pH (e.g., pH 9.2) and elevated temperature (e.g., 95°C) promotes the base-catalyzed hydrolysis of the phosphodiester bond.[10] The 2'-hydroxyl group of the ribose acts as an internal nucleophile, attacking the adjacent phosphorus atom and leading to cleavage of the backbone.[10]

While this method is simple and effective at complete hydrolysis, it is generally avoided for quantitative analysis of sensitive modifications. The harsh conditions can lead to the degradation of certain nucleosides or induce chemical side reactions, potentially altering the very modifications one aims to measure.[14]

Part III: Experimental Protocols & Workflows

Workflow Overview: From tRNA to ncm5U Quantification

The entire process can be visualized as a linear workflow, starting with purified tRNA and ending with quantitative data.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis tRNA Purified tRNA Sample Digestion Digestion to Nucleosides (Enzymatic Method) tRNA->Digestion Cleanup Enzyme Removal (Ultrafiltration) Digestion->Cleanup LC HPLC Separation Cleanup->LC MS MS/MS Detection & Quantification LC->MS Data Data Analysis (Quantify ncm5U vs. Canonical Nucleosides) MS->Data

Caption: General workflow for ncm5U analysis.

Protocol 1: Two-Step Enzymatic Digestion of tRNA for LC-MS Analysis

This protocol is optimized for the complete and gentle digestion of 1-5 µg of purified tRNA.

Materials:

  • Purified tRNA sample (in nuclease-free water)

  • Nuclease P1 (e.g., from Penicillium citrinum, NEB #M0660S or equivalent)[11]

  • Shrimp Alkaline Phosphatase (SAP) or Bacterial Alkaline Phosphatase (BAP)

  • Nuclease P1 Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)[11]

  • Alkaline Phosphatase Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Heat block or thermocycler

  • (Optional) Ultrafiltration unit (e.g., 3 kDa MWCO) for enzyme removal

Procedure:

Step 1: Nuclease P1 Digestion (Generation of 5'-Mononucleotides)

  • In a sterile microcentrifuge tube, prepare the reaction mixture:

    • Purified tRNA: 1-5 µg

    • 10X Nuclease P1 Buffer: 2 µL

    • Nuclease P1 (100 U/µL): 0.5 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Mix gently by flicking the tube and centrifuge briefly to collect the contents.

  • Incubate the reaction at 37°C for 2 hours .

    • Scientist's Note: This initial digestion breaks down the tRNA polymer into its constituent 5'-mononucleotides. The pH of ~5.5 is crucial for optimal Nuclease P1 activity.[11]

Step 2: Alkaline Phosphatase Dephosphorylation (Generation of Nucleosides) 4. To the same tube containing the Nuclease P1 digest, add the following:

  • 10X Alkaline Phosphatase Buffer: 3 µL
  • Shrimp Alkaline Phosphatase (1 U/µL): 1 µL
  • Nuclease-free water: to a final volume of 30 µL
  • Mix gently and centrifuge briefly.
  • Incubate the reaction at 37°C for an additional 2 hours .
  • Scientist's Note: The addition of the new buffer shifts the pH to the alkaline range, which inactivates Nuclease P1 and provides the optimal environment for the phosphatase to remove the 5'-phosphate group. One study noted using a buffer of 0.2 M (NH4)2SO4 pH 8.3 for this step.[5]
  • Stop the reaction by heating at 75°C for 10 minutes .[11]

Step 3: Post-Digestion Cleanup 8. (Recommended) Centrifuge the digested sample through a 3 kDa molecular weight cutoff (MWCO) ultrafiltration unit to remove the enzymes, which could otherwise interfere with the LC-MS analysis. 9. The flow-through contains the purified nucleosides. The sample is now ready for dilution and injection into the LC-MS/MS system.

G cluster_step1 Step 1: Nuclease P1 Digestion cluster_step2 Step 2: Dephosphorylation Input1 tRNA Polymer Proc1 Add Nuclease P1 (pH 5.5, 37°C, 2h) Input1->Proc1 Output1 5'-Mononucleotides Proc1->Output1 Input2 5'-Mononucleotides Proc2 Add Alkaline Phosphatase (pH ~8.5, 37°C, 2h) Input2->Proc2 Output2 Free Nucleosides Proc2->Output2

Caption: Workflow for the two-step enzymatic digestion protocol.

Part IV: Method Comparison

The choice of digestion method has a profound impact on the quality of the final data. The table below summarizes the key differences between the enzymatic and chemical approaches.

ParameterTwo-Step Enzymatic DigestionAlkaline HydrolysisRationale & Justification
Specificity Very HighLowEnzymes target specific phosphodiester bonds, whereas alkaline hydrolysis is a less specific chemical reaction.
Reaction Conditions Mild (37°C, near-neutral pH shifts)Harsh (High pH, 95°C)Mild conditions are essential to preserve the chemical integrity of labile modified nucleosides.[5]
Risk of Artifacts Very LowModerate to HighThe harsh conditions of hydrolysis can cause degradation or chemical conversion of sensitive nucleosides.[14]
Reproducibility HighModerateEnzymatic reactions are highly controlled and reproducible. Chemical hydrolysis can be more variable.
Recommendation Highly Recommended for all quantitative analyses of modified nucleosides.Not recommended for quantitative analysis of labile modifications. May be used for total hydrolysis if enzymes are inhibited.For trustworthy and accurate data on ncm5U, the enzymatic method is the only validated choice.

Conclusion

The quantitative analysis of the ncm5U tRNA modification is a powerful tool for researchers in molecular biology and drug development. The foundation of any reliable analysis is a robust and gentle sample preparation method. This application note establishes the two-step enzymatic digestion using Nuclease P1 and a subsequent alkaline phosphatase treatment as the gold-standard protocol. This method ensures the complete hydrolysis of the tRNA backbone into constituent nucleosides while preserving the chemical integrity of the ncm5U modification, thereby enabling accurate and reproducible quantification by LC-MS/MS.

References

  • Bio-protocol. (n.d.). Isolation of tRNA from Biological Samples. Retrieved from [Link]

  • Grosjean, H., et al. (2020). Isolation and initial structure-functional characterization of endogenous tRNA-derived stress-induced RNAs. Taylor & Francis Online. Retrieved from [Link]

  • CD Genomics. (n.d.). tRNA Modification Analysis by MS. Retrieved from [Link]

  • Meng, Z., & Limbach, P. A. (2006). Mass spectrometry-based detection of transfer RNAs by their signature endonuclease digestion products. RNA, 12(9), 1745–1753. Retrieved from [Link]

  • TREA. (2024). RNA analysis by total hydrolysis and quantification of released nucleosides. Retrieved from [Link]

  • Helm, M., et al. (2020). Production and Purification of Endogenously Modified tRNA-Derived Small RNAs. bioRxiv. Retrieved from [Link]

  • Wrede, P., et al. (1982). Partial P1 nuclease digestion as a probe of tRNA structure. European Journal of Biochemistry, 124(3), 471-476. Retrieved from [Link]

  • Research Square. (2022). Nuclease P1 Digestion for Bottom-Up RNA Sequencing of Modified siRNA Therapeutics. Retrieved from [Link]

  • Begley, T. J., et al. (2018). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA, 24(1), 133-143. Retrieved from [Link]

  • bioRxiv. (2024). Direct RNA Oxford Nanopore sequencing distinguishes between modifications in tRNA at the U34 position. Retrieved from [Link]

  • Tan, Z., et al. (2006). Enzymatic aminoacylation of tRNA with unnatural amino acids. Journal of the American Chemical Society, 128(11), 3514–3515. Retrieved from [Link]

  • ResearchGate. (n.d.). Nuclease P1 Digestion for Bottom-Up RNA Sequencing of Modified siRNA Therapeutics | Request PDF. Retrieved from [Link]

  • Johansson, M. J. O., et al. (2011). Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. PLoS ONE, 6(6), e20783. Retrieved from [Link]

  • Modomics. (n.d.). 5-carbamoylmethyluridine (ncm5U). Retrieved from [Link]

  • Ledoux, S., & Uhlenbeck, O. C. (2008). 3'-32P Labeling tRNA with Nucleotidyltransferase for Assaying Aminoacylation and Peptide Bond Formation. RNA, 14(10), 2223–2229. Retrieved from [Link]

  • Analytical Chemistry. (2023). Nuclease P1 Digestion for Bottom-Up RNA Sequencing of Modified siRNA Therapeutics. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry | Request PDF. Retrieved from [Link]

  • Limbach, P. A., et al. (2024). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry, 35(1), 11-20. Retrieved from [Link]

  • Modomics. (n.d.). Reaction Summary. Retrieved from [Link]

  • McCloskey, J. A., et al. (1990). Structure determination of two new amino acid-containing derivatives of adenosine from tRNA of thermophilic bacteria and archaea. Nucleic Acids Research, 18(19), 5607–5612. Retrieved from [Link]

  • Johansson, M. J. O., et al. (2011). Unexpected Accumulation of ncm(5)U and ncm(5)S(2) (U) in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm(5)U and mcm(5)S(2)U. PLoS ONE, 6(6), e20783. Retrieved from [Link]

  • EMBL-EBI. (2020). LC-MS/MS analysis of human cellular tRNA. Retrieved from [Link]

  • Waters. (n.d.). LC-MS Analysis of siRNA, Single Guide RNA and Impurities Using the BioAccord™ System with ACQUITY™ Premier and New Automated. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • Hou, Y.-M., & Francklyn, C. (2014). Amino acid–dependent stability of the acyl linkage in aminoacyl-tRNA. RNA, 20(10), 1561–1568. Retrieved from [Link]

  • eLife. (2023). A robust method for measuring aminoacylation through tRNA-Seq. Retrieved from [Link]

Sources

Application

Application Note: Precision Solid-Phase Synthesis of ncm5U-Containing RNA

Abstract & Biological Significance[1] 5-carbamoylmethyluridine (ncm5U ) is a critical wobble modification (position 34) found in eukaryotic tRNAs (e.g., tRNA-Val, tRNA-Ser).[1][2] It plays a pivotal role in maintaining t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Significance[1]

5-carbamoylmethyluridine (ncm5U ) is a critical wobble modification (position 34) found in eukaryotic tRNAs (e.g., tRNA-Val, tRNA-Ser).[1][2] It plays a pivotal role in maintaining the reading frame during translation and ensuring protein synthesis efficiency.[3] Deficiencies in ncm5U formation, often linked to defects in the Elongator complex (Elp1-Elp6), are associated with severe neurodegenerative disorders, including Familial Dysautonomia and potentially ALS.

For drug development professionals and structural biologists, accessing high-purity ncm5U-modified RNA is essential for:

  • Biophysical Studies: Investigating codon-anticodon binding thermodynamics.

  • Therapeutic Screening: Developing small molecules that rescue tRNA modification defects.

  • mRNA Therapeutics: Exploring "wobble" modifications to modulate translation kinetics in synthetic mRNA.

This guide details the solid-phase synthesis of ncm5U-RNA. Crucially, it addresses the specific chemical challenge of generating the primary amide functionality without side reactions.

Chemical Strategy: The "Precursor Conversion" Method

The Challenge

Direct synthesis using an ncm5U phosphoramidite is possible but chemically risky due to the poor solubility of the primary amide and its potential to dehydrate to a nitrile under standard coupling conditions.

The Solution: Post-Synthetic Ammonolysis

The most robust industrial method utilizes 5-methoxycarbonylmethyluridine (mcm5U) as a precursor. The methyl ester of mcm5U is stable during phosphoramidite coupling. During the deprotection step, the use of ammonium hydroxide converts the ester in situ to the desired primary amide (ncm5U).

Critical Warning (The "AMA Trap"): Standard RNA deprotection often uses AMA (1:1 Ammonium hydroxide / 40% Methylamine) to speed up the process. Do NOT use AMA for ncm5U synthesis. Methylamine is a stronger nucleophile than ammonia and will convert the mcm5U precursor into mnm5U (5-methylcarbamoylmethyluridine), a distinct modification with different biological properties.

Mechanism of Action[4][5]

ncm5U_conversion cluster_0 Solid Phase (On-Column) cluster_1 Deprotection Reagent cluster_2 Final Product mcm5U mcm5U Precursor (-CH2-CO-OMe) NH4OH NH4OH (aq) (Ammonia) mcm5U->NH4OH Recommended AMA AMA (Methylamine + Ammonia) mcm5U->AMA AVOID ncm5U_prod ncm5U (Target) (-CH2-CO-NH2) NH4OH->ncm5U_prod Ammonolysis (Ester -> Amide) mnm5U_prod mnm5U (Impurity) (-CH2-CO-NH-Me) AMA->mnm5U_prod Aminolysis (Side Reaction)

Figure 1: The chemical divergence during deprotection. Using AMA leads to the methylated impurity (mnm5U), whereas NH4OH yields the target ncm5U.

Materials & Reagents

ComponentSpecificationPurpose
Precursor Amidite 5-methoxycarbonylmethyluridine (mcm5U) PhosphoramiditePrecursor for ncm5U generation.
Standard Amidites 2'-O-TBDMS or 2'-O-TOM protected A, C, G, UBackbone synthesis.
Solid Support CPG (1000 Å) or Polystyrene1000 Å preferred for tRNA lengths (>70 mer).
Activator 5-Ethylthio-1H-tetrazole (ETT) or BTTHigher acidity activators improve coupling of modified bases.
Oxidizer 0.02 M Iodine in THF/Pyridine/H2OStandard oxidation.[4]
Deprotection Reagent 28-30% Ammonium Hydroxide (NH4OH) CRITICAL: Reagent grade, fresh. NO Methylamine.
2'-OH Deprotection TEA·3HF (Triethylamine trihydrofluoride)Removal of silyl protecting groups.

Protocol: Solid-Phase Synthesis Cycle

Step 1: Synthesizer Setup
  • Dilution: Dissolve the mcm5U phosphoramidite in anhydrous Acetonitrile (ACN) to a concentration of 0.1 M .

    • Note: Modified amidites often have higher viscosity; ensure complete dissolution.

  • Drying: Ensure molecular sieves (3Å) are present in the amidite bottle to maintain <30 ppm water content.

Step 2: Automated Coupling Cycle

Modify the standard RNA coupling protocol for the mcm5U position only:

StepStandard RNAmcm5U Modification Rationale
Deblock 3% TCA in DCM3% TCA in DCMStandard detritylation.
Coupling 4 - 6 minutes10 - 12 minutes Steric bulk of the C5-side chain requires longer diffusion time.
Capping Ac2O / N-MethylimidazoleAc2O / N-MethylimidazoleBlocks unreacted 5'-OH.
Oxidation 0.02 M Iodine0.02 M IodineStandard P(III) to P(V) conversion.[4]

Protocol: Deprotection & Conversion (The Critical Phase)

This step performs three functions simultaneously:

  • Cleavage from the solid support.

  • Removal of base protecting groups (Ac, Bz, iBu).

  • Conversion of mcm5U (ester) to ncm5U (amide).

Step-by-Step Procedure
  • Transfer: Transfer the CPG beads from the column to a screw-cap glass vial.

  • Reagent Addition: Add 1.5 mL of fresh 28-30% Ammonium Hydroxide (NH4OH) .

    • Optional: Add ethanol (3:1 NH4OH:EtOH) to suppress benzamide formation if using Benzoyl-protected Adenosine, though pure NH4OH is preferred for the ester conversion kinetics.

  • Incubation:

    • Temperature: 55°C.

    • Time: 16 - 18 hours.

    • Note: Room temperature incubation is possible but requires 48+ hours. The heat drives the ammonolysis of the methyl ester to the amide efficiently.

  • Cooling: Cool the vial on ice before opening to prevent ammonia gas release.

  • Evaporation: Evaporate to dryness using a SpeedVac. Do not apply heat >40°C during evaporation to prevent hydrolytic degradation.

2'-OH Silyl Deprotection
  • Resuspend the pellet in 100 µL DMSO.

  • Add 125 µL TEA·3HF .

  • Incubate at 65°C for 2.5 hours.

  • Precipitate with 3M Sodium Acetate and Ethanol (standard RNA precipitation).

Workflow Visualization

Figure 2: Complete workflow for ncm5U RNA synthesis. Note the specific requirement for NH4OH during the cleavage step.

Quality Control & Troubleshooting

Analytical HPLC
  • Column: Anion Exchange (Dionex DNAPac) or RP-IP (C18 with TEAA).

  • Observation: ncm5U is more polar than mcm5U. If the conversion is incomplete, you will see a peak eluting later (more hydrophobic ester) than the target on a Reverse Phase column.

Mass Spectrometry (ESI-MS)

Verify the mass shift.

  • mcm5U (Precursor): Mass of U + 72.06 Da (C3H4O2)

  • ncm5U (Target): Mass of U + 57.05 Da (C2H3NO)

  • Delta: The target should be 15.01 Da lighter than the precursor if conversion is successful.

  • Impurity Check: If you see Mass + 14 Da relative to target, you likely have mnm5U (methylamine contamination).

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Coupling Steric hindrance of modification.Increase coupling time to 12 mins; Use ETT activator (0.25 M).
Presence of Methyl-amide (+14 Da) Contamination with Methylamine (AMA).Discard AMA. Use fresh, reagent-grade Ammonium Hydroxide only.
Incomplete Conversion (Ester peak remains) Deprotection time too short or temp too low.Ensure 55°C for full 16 hours. Do not shorten this step.
Degradation/Hydrolysis Heat during evaporation or old reagents.Evaporate at RT; Ensure anhydrous conditions during synthesis.

References

  • Chen, C., Huang, B., Anderson, J. T., & Byström, A. (2011). Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. PLOS ONE. Link

  • Glen Research. Technical Brief: RNA Cleavage and Deprotection Strategies. Glen Report 19.22. Link

  • Dziergowska, A., et al. (2012). First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines. RSC Advances. Link

  • Kellner, S., et al. (2014). Profiling of RNA modifications by multiplexed stable isotope labelling.[5] Chemical Communications.[5] Link

  • Biosearch Technologies. Standard Protocol for Solid-Phase Oligonucleotide Synthesis.Link

Sources

Method

Analytical Standards for 5-Carbamoylmethyluridine: A Detailed Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 5-Carbamoylmethyluridine in RNA Research and Therapeutics 5-Carbamoylmethyluridine (ncm5U) is a modified nucleoside found in the wobble position of the anticodon of some transfer RNAs (t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Carbamoylmethyluridine in RNA Research and Therapeutics

5-Carbamoylmethyluridine (ncm5U) is a modified nucleoside found in the wobble position of the anticodon of some transfer RNAs (tRNAs).[1][2] This modification plays a crucial role in ensuring the fidelity and efficiency of protein translation. As the field of RNA therapeutics and diagnostics continues to expand, the need for well-characterized analytical standards and robust analytical methods for modified nucleosides like 5-carbamoylmethyluridine has become paramount. Accurate and precise quantification is essential for pharmacokinetic studies, ensuring the quality of synthetic RNA drug products, and for fundamental research into the biological roles of RNA modifications.

This comprehensive guide provides detailed application notes and protocols for the analysis of 5-carbamoylmethyluridine, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of analytical chemistry and are designed to be self-validating systems, ensuring scientific integrity and trustworthiness.

Physicochemical Properties of 5-Carbamoylmethyluridine

A thorough understanding of the physicochemical properties of 5-carbamoylmethyluridine is fundamental for the development of robust analytical methods.

PropertyValueSource
Chemical Formula C₁₁H₁₅N₃O₇[3]
Molecular Weight 301.25 g/mol [3]
Monoisotopic Mass 301.091 Da[4]
[M+H]⁺ 302.0988[4]
IUPAC Name 2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetamide[4]
CAS Number 29569-30-0[3]

Preparation of a 5-Carbamoylmethyluridine Analytical Standard

The availability of a well-characterized analytical standard is a prerequisite for accurate quantification. While commercial suppliers for 5-carbamoylmethyluridine exist, the synthesis and purification of a reference standard in-house may be necessary for certain applications.[5][6] The following is a generalized protocol based on the synthesis of related modified nucleosides; specific optimization will be required.

Synthetic Strategy Overview

A common approach for the synthesis of 5-substituted uridine derivatives involves the modification of a protected uridine precursor.

Synthesis_Workflow Uridine Protected Uridine Intermediate1 5-Halogenated Uridine Derivative Uridine->Intermediate1 Halogenation Intermediate2 5-Cyanomethyluridine Derivative Intermediate1->Intermediate2 Cyanomethylation ncm5U 5-Carbamoylmethyluridine Intermediate2->ncm5U Hydrolysis Purification Purification (e.g., HPLC) ncm5U->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: Generalized workflow for the synthesis of 5-carbamoylmethyluridine.

Step-by-Step Synthetic Protocol (Conceptual)
  • Protection of Uridine: Protect the hydroxyl groups of the ribose sugar of uridine using appropriate protecting groups (e.g., silyl ethers) to prevent side reactions.

  • Halogenation at C5: Introduce a halogen (e.g., iodine or bromine) at the C5 position of the protected uridine.

  • Cyanomethylation: Introduce a cyanomethyl group at the C5 position via a palladium-catalyzed cross-coupling reaction.

  • Hydrolysis of the Nitrile: Convert the cyanomethyl group to a carbamoylmethyl group through controlled hydrolysis.

  • Deprotection: Remove the protecting groups from the ribose moiety.

  • Purification: Purify the crude 5-carbamoylmethyluridine using techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization and Certification: The identity and purity of the synthesized standard must be rigorously confirmed using a panel of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and HPLC. The purity should be determined by a quantitative method (e.g., quantitative NMR or mass balance).

Stability-Indicating HPLC-UV Method for Quantification

A stability-indicating analytical method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and other excipients.[7][8] The following protocol outlines a robust reversed-phase HPLC-UV method for the analysis of 5-carbamoylmethyluridine.

Experimental Protocol

HPLC_Workflow SamplePrep Sample Preparation (Dissolution in Mobile Phase A) Injection Injection SamplePrep->Injection HPLC HPLC System Separation C18 Reversed-Phase Column HPLC->Separation Injection->HPLC Detection UV Detector (e.g., 260 nm) Separation->Detection DataAnalysis Data Analysis (Peak Integration & Quantification) Detection->DataAnalysis

Caption: Workflow for the HPLC-UV analysis of 5-carbamoylmethyluridine.

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides reliable and reproducible performance.
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)Offers good retention and separation for polar nucleosides.
Mobile Phase A 0.1% Formic Acid in WaterProvides a suitable aqueous environment for reversed-phase chromatography and is compatible with MS detection.
Mobile Phase B AcetonitrileA common organic modifier for reversed-phase HPLC.
Gradient 0-2 min: 2% B; 2-15 min: 2-30% B; 15-17 min: 30-95% B; 17-19 min: 95% B; 19-20 min: 95-2% B; 20-25 min: 2% BA gradient elution is necessary to ensure the elution of potential impurities and degradation products with varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and peak shapes.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
UV Detection 260 nmUridine and its derivatives have a strong absorbance at this wavelength.

2. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 5-carbamoylmethyluridine reference standard and dissolve it in a 10 mL volumetric flask with Mobile Phase A.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with Mobile Phase A to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 5-carbamoylmethyluridine in Mobile Phase A to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3. Method Validation:

The analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[9] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of spiked samples at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision). The relative standard deviation (RSD) should typically be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

LC-MS/MS Method for High-Sensitivity Quantification

For applications requiring higher sensitivity and selectivity, such as the analysis of 5-carbamoylmethyluridine in biological matrices, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended.[9][10]

Experimental Protocol

LCMS_Workflow SamplePrep Sample Preparation (e.g., Protein Precipitation, SPE) LC LC Separation (UPLC/HPLC) SamplePrep->LC Ionization Electrospray Ionization (ESI) LC->Ionization MS Tandem Mass Spectrometer Analysis Multiple Reaction Monitoring (MRM) MS->Analysis Ionization->MS DataQuant Data Quantification Analysis->DataQuant

Caption: Workflow for the LC-MS/MS analysis of 5-carbamoylmethyluridine.

1. LC-MS/MS Instrumentation and Conditions:

ParameterRecommended ConditionRationale
LC System UPLC or high-performance HPLC systemProvides efficient separation and is compatible with MS.
Mass Spectrometer Triple quadrupole mass spectrometerEnables sensitive and selective quantification using Multiple Reaction Monitoring (MRM).
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is suitable for polar molecules like nucleosides, and positive mode provides a strong signal for the [M+H]⁺ ion.
MRM Transitions Q1 (Precursor Ion): 302.1 m/zQ3 (Product Ions): 170.1, 153.1, 125.1 m/zThese transitions are based on the fragmentation of the 5-carbamoylmethyluridine parent ion.[4] The most abundant and stable transition should be used for quantification, with others for confirmation.
Collision Energy To be optimized for each transitionOptimization is crucial for maximizing signal intensity.
Chromatography Same as HPLC-UV method, but may require adjustments for UPLC (e.g., smaller particle size column, higher pressure).

2. Sample Preparation for Biological Matrices:

  • Protein Precipitation: For plasma or serum samples, a simple protein precipitation with a cold organic solvent (e.g., acetonitrile or methanol) is often sufficient.

  • Solid-Phase Extraction (SPE): For more complex matrices or when lower detection limits are required, SPE can provide a cleaner sample and pre-concentration of the analyte.

3. Method Validation:

In addition to the validation parameters outlined for the HPLC-UV method, LC-MS/MS methods for biological samples require the assessment of:

  • Matrix Effects: The effect of co-eluting matrix components on the ionization of the analyte.[11] This is typically evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to the response in a neat solution.

  • Recovery: The efficiency of the extraction procedure.

Forced Degradation Studies for a Stability-Indicating Method

Forced degradation studies are essential to demonstrate the specificity of a stability-indicating method by generating potential degradation products.[12][13] The drug substance should be subjected to a variety of stress conditions.

Stress Conditions
  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.

The stressed samples should be analyzed by the developed HPLC or LC-MS/MS method to demonstrate that the peak for 5-carbamoylmethyluridine is well-resolved from any degradation product peaks.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of the identity of 5-carbamoylmethyluridine.[1][14]

Expected ¹H and ¹³C NMR Chemical Shifts

The following table provides expected chemical shift ranges for the key protons and carbons of 5-carbamoylmethyluridine based on data for uridine and its derivatives.[15][16] Actual values will depend on the solvent and experimental conditions.

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
H-67.5 - 8.0140 - 145
H-1'5.8 - 6.088 - 92
H-2'4.2 - 4.473 - 77
H-3'4.1 - 4.369 - 73
H-4'3.9 - 4.184 - 88
H-5', 5''3.6 - 3.860 - 64
-CH₂-3.2 - 3.530 - 35
C-2150 - 155
C-4163 - 168
C-5110 - 115
-C=O170 - 175

References

  • Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. [Link]

  • LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • The Pharma Innovation Journal. (2023). Identification of modified nucleoside and nucleosides over high performance liquid chromatography. [Link]

  • Allied Academies. (n.d.). Advancements in lc-ms/ms bioanalytical method validation. [Link]

  • National Center for Biotechnology Information. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. [Link]

  • MDPI. (2020). A Novel HPLC-Based Method to Investigate on RNA after Fixation. [Link]

  • National Center for Biotechnology Information. (n.d.). Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. [Link]

  • Modomics. (n.d.). 5-carbamoylmethyluridine (ncm5U). [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Carbamoylmethyluridine. [Link]

  • National Center for Biotechnology Information. (2025). Current Analytical Strategies for mRNA-Based Therapeutics. [Link]

  • PubMed. (n.d.). Isolation and characterization of 5-carbamoylmethyluridine and 5-carbamoylmethyl-2-thiouridine from human urine. [Link]

  • ResearchGate. (n.d.). Chemical structures of uridine, 5-carbamoylmethyluridine (ncm5U), 5-carbamoylmethyl-2. [Link]

  • Luminix Health. (n.d.). 5-Carbamoylmethyluridine. [Link]

  • Exothera. (2025). Overcoming RNA Bottlenecks - Part 4: Advancing Analytical and QC Methods for RNA Therapeutics. [Link]

  • ACS Publications. (2023). Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. [Link]

  • National Center for Biotechnology Information. (n.d.). Modified bases in tRNA: the structures of 5-carbamoylmethyl- and 5-carboxymethyl uridine. [Link]

  • bioRxiv. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. [Link]

  • ResearchGate. (n.d.). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of uridine (H5 and H1′) at various concentrations of.... [Link]

  • YouTube. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2016). VISTOGARD (uridine triacetate) oral granules. [Link]

  • National Center for Biotechnology Information. (2020). Synthesis and Conformational Analysis of Fluorinated Uridine Analogues Provide Insight into a Neighbouring-Group Participation Mechanism. [Link]

  • ResearchGate. (n.d.). Outcomes of Forced Degradation studies. [Link]

  • National Center for Biotechnology Information. (n.d.). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. [Link]

  • IQ UFRGS. (2015). Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. [Link]

Sources

Application

Application Notes and Protocols: Leveraging 5-Carbamoylmethyluridine in Synthetic Biology

Introduction: Beyond the Canonical Four The field of synthetic biology is built upon the precise control and engineering of biological systems. While the central dogma relies on the four canonical bases of RNA, nature ha...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical Four

The field of synthetic biology is built upon the precise control and engineering of biological systems. While the central dogma relies on the four canonical bases of RNA, nature has long utilized a vast repertoire of modified nucleosides to expand the functional capacity of RNA molecules. These modifications are critical for RNA folding, stability, and interaction with other biomolecules.[1] In particular, modifications at the 5-position of uridine are known to play crucial roles in fine-tuning the decoding properties of transfer RNA (tRNA) and have recently been harnessed to improve the efficacy of mRNA-based therapeutics.[2][3]

One such naturally occurring modification is 5-carbamoylmethyluridine (ncm5U), a post-transcriptional modification found in the wobble position (position 34) of certain tRNAs in all domains of life.[4][5] In this context, ncm5U is critical for accurate and efficient protein translation by restricting codon-anticodon "wobble," ensuring fidelity during the decoding of specific codons.[6] Its unique chemical structure, featuring a polar, hydrogen-bonding carbamoylmethyl group, distinguishes it from more commonly studied modifications like pseudouridine or N1-methylpseudouridine.[7][8]

While the biological role of ncm5U in tRNA is established, its application as a tool in synthetic biology remains largely unexplored. The ability to incorporate this modified nucleoside into custom-designed RNA constructs opens up exciting possibilities for creating RNAs with novel properties. This guide provides the foundational protocols for the synthesis of 5-carbamoylmethyluridine-5'-triphosphate (ncm5U-TP) and its subsequent enzymatic incorporation into RNA. Furthermore, it explores potential applications for this technology, offering a roadmap for researchers aiming to expand the synthetic biology toolkit.

Part 1: Synthesis and Preparation of ncm5U-Triphosphate

The cornerstone of utilizing any modified nucleoside for enzymatic RNA synthesis is its conversion into the 5'-triphosphate form. This process activates the nucleoside, making it a substrate for RNA polymerases. While enzymatic phosphorylation is an option, a one-pot chemical synthesis approach is often more accessible and scalable for novel nucleosides.[9][10][11]

Causality in Synthesis: The One-Pot Approach

The described one-pot synthesis is a widely adopted method for generating nucleoside triphosphates.[10][11][12] It proceeds through three key steps within a single reaction vessel, minimizing sample loss and purification steps.

  • Monophosphorylation: The process begins with the selective phosphorylation of the 5'-hydroxyl group of the nucleoside. This is the most reactive hydroxyl group, and reagents like phosphorus oxychloride (POCl₃) in a phosphate-based solvent (e.g., trimethyl phosphate) are effective for this initial step.

  • Activation: The newly formed monophosphate is then activated by reacting it with a condensing agent, such as carbonyldiimidazole (CDI), to form a highly reactive phosphorimidazolide intermediate.

  • Pyrophosphate Addition: Finally, this activated intermediate is reacted with a pyrophosphate salt (e.g., tributylammonium pyrophosphate). The pyrophosphate displaces the imidazole group, yielding the final nucleoside 5'-triphosphate.

This method's efficiency stems from driving the reactions forward by activating the intermediates, avoiding the need for protecting groups on the ribose hydroxyls, which would necessitate additional synthesis and deprotection steps.[11]

cluster_0 One-Pot Synthesis of ncm5U-TP ncm5U 5-Carbamoylmethyluridine (ncm5U) step1 Step 1: Monophosphorylation (e.g., POCl₃) ncm5U->step1 ncm5U_MP ncm5U-Monophosphate step1->ncm5U_MP step2 Step 2: Activation (e.g., CDI) ncm5U_MP->step2 ncm5U_MP_act Activated Intermediate (Phosphorimidazolide) step2->ncm5U_MP_act step3 Step 3: Pyrophosphate Addition (e.g., (nBu₃NH)₂H₂P₂O₇) ncm5U_MP_act->step3 ncm5U_TP ncm5U-Triphosphate (ncm5U-TP) step3->ncm5U_TP

Caption: Workflow for the one-pot chemical synthesis of ncm5U-TP.

Protocol 1: One-Pot Synthesis of 5-Carbamoylmethyluridine-5'-Triphosphate (ncm5U-TP)

This protocol is a generalized procedure adapted from established methods for nucleoside triphosphate synthesis.[10][11] Researchers should perform initial small-scale reactions to optimize conditions for ncm5U.

Materials:

  • 5-Carbamoylmethyluridine (ncm5U)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Trimethyl phosphate, anhydrous

  • Tributylamine

  • Tributylammonium pyrophosphate

  • 1,1'-Carbonyldiimidazole (CDI)

  • Triethylammonium bicarbonate (TEAB) buffer (1 M, pH 7.5)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • HPLC-grade water and acetonitrile

  • Reverse-phase HPLC column (e.g., C18)

Procedure:

  • Preparation: Dry the starting ncm5U nucleoside under high vacuum overnight. All glassware must be flame-dried or oven-dried and cooled under an inert atmosphere (Argon or Nitrogen). All liquid reagents must be anhydrous.

  • Monophosphorylation:

    • Suspend ncm5U (e.g., 100 mg, 1 eq) in anhydrous trimethyl phosphate (2 mL) in a flask under an inert atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Add phosphorus oxychloride (1.1 eq) dropwise with vigorous stirring.

    • Stir the reaction at 0°C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Activation and Pyrophosphorylation:

    • In a separate flask, dissolve tributylammonium pyrophosphate (5 eq) and tributylamine (5 eq) in anhydrous DMF.

    • To the monophosphorylation reaction mixture, add a solution of CDI (5 eq) in anhydrous DMF. Stir at room temperature for 4-6 hours.

    • Add the prepared tributylammonium pyrophosphate solution to the reaction mixture.

    • Stir the mixture at room temperature overnight (12-16 hours).

  • Quenching and Purification:

    • Quench the reaction by adding an equal volume of 1 M TEAB buffer. Stir for 1 hour.

    • Concentrate the mixture under reduced pressure.

    • Purify the crude ncm5U-TP by anion-exchange or reverse-phase HPLC. Use a gradient of TEAB buffer and acetonitrile for elution.

    • Collect fractions containing the triphosphate product, identified by UV absorbance and confirmed by mass spectrometry.

  • Final Product Preparation:

    • Pool the pure fractions and lyophilize to obtain ncm5U-TP as a triethylammonium salt.

    • Determine the concentration accurately using UV-Vis spectrophotometry at 267 nm.

    • Store the final product at -80°C.

Self-Validation: The purity of the final ncm5U-TP product must be confirmed. HPLC analysis should show a single major peak. ESI-MS (negative mode) should confirm the correct mass for ncm5U-TP [M-H]⁻. ³¹P NMR can be used to confirm the presence of the α, β, and γ phosphates.

Part 2: In Vitro Transcription of ncm5U-Modified RNA

With high-purity ncm5U-TP in hand, it can be used as a substrate for in vitro transcription (IVT) to generate RNA molecules where some or all uridine residues are replaced by ncm5U. Bacteriophage RNA polymerases, such as T7, are workhorses for IVT and are known to be highly processive and promoter-specific.[8][13]

Expertise & Experience: Substrate Tolerance of T7 RNA Polymerase

A key consideration for any modified nucleoside is its acceptance by the RNA polymerase. Extensive research has shown that T7 RNA polymerase exhibits broad substrate tolerance, particularly for modifications on the C5 position of pyrimidines (uridine and cytidine).[3][14] The C5 position projects into the major groove of the DNA-RNA hybrid formed during transcription and does not directly participate in the Watson-Crick base pairing with the template DNA. This structural feature allows the enzyme's active site to accommodate a wide variety of substituents. While extremely bulky groups can hinder incorporation,[14] the carbamoylmethyl group of ncm5U is relatively small and is therefore highly likely to be an efficient substrate for T7 RNA polymerase.

cluster_1 In Vitro Transcription Workflow DNA_Template Linear DNA Template (with T7 Promoter) Reaction Incubation (37°C) DNA_Template->Reaction IVT_Mix IVT Reaction Mix IVT_Mix->Reaction NTPs ATP, GTP, CTP NTPs->IVT_Mix ncm5U_TP ncm5U-TP ncm5U_TP->IVT_Mix T7_Pol T7 RNA Polymerase T7_Pol->IVT_Mix DNase DNase I Treatment Reaction->DNase Purification RNA Purification (e.g., column or precipitation) DNase->Purification ncm5U_RNA ncm5U-Modified RNA Purification->ncm5U_RNA

Caption: General workflow for producing ncm5U-modified RNA via IVT.

Protocol 2: T7 RNA Polymerase-Mediated Synthesis of ncm5U-RNA

This protocol describes the complete replacement of UTP with ncm5U-TP for the synthesis of a fully substituted RNA transcript.

Materials:

  • Linearized DNA template containing a T7 promoter sequence upstream of the desired RNA sequence

  • ncm5U-TP (from Protocol 1)

  • ATP, CTP, GTP solutions (e.g., 100 mM)

  • T7 RNA Polymerase

  • Transcription Buffer (10x)

  • RNase Inhibitor

  • DNase I, RNase-free

  • Nuclease-free water

  • RNA purification kit or LiCl for precipitation

Reaction Setup (Example 20 µL reaction):

ComponentFinal ConcentrationVolume
10x Transcription Buffer1x2 µL
ATP, CTP, GTP (100 mM each)7.5 mM each1.5 µL
ncm5U-TP (50 mM)7.5 mM3.0 µL
Linear DNA Template (1 µg/µL)50 µg/mL1 µL
RNase Inhibitor2 U/µL1 µL
T7 RNA Polymerase-2 µL
Nuclease-free Water-to 20 µL

Procedure:

  • Reaction Assembly: Thaw all components on ice. Assemble the reaction mix in a nuclease-free tube at room temperature to prevent precipitation of the DNA template by spermidine in the buffer. Add components in the order listed in the table.

  • Incubation: Mix gently by pipetting and centrifuge briefly. Incubate the reaction at 37°C for 2-4 hours. For longer transcripts or higher yields, the incubation time can be extended.

  • Template Removal: Add 1 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15-30 minutes.

  • RNA Purification: Purify the transcribed ncm5U-RNA using a commercial RNA cleanup kit according to the manufacturer's instructions. Alternatively, use lithium chloride (LiCl) precipitation for larger scale preps.

  • Quantification and Quality Control:

    • Quantify the RNA yield using a NanoDrop spectrophotometer or a Qubit fluorometer.

    • Assess the integrity and size of the transcript by denaturing agarose or polyacrylamide gel electrophoresis. The modified RNA may run slightly differently than its unmodified counterpart.

Protocol 3: Verification of ncm5U Incorporation by LC-MS

Trustworthiness through Verification: It is essential to confirm that the modification has been incorporated into the RNA transcript. The gold-standard method is enzymatic digestion of the RNA to nucleosides followed by analysis with liquid chromatography-mass spectrometry (LC-MS).

Procedure:

  • Digestion:

    • In a nuclease-free tube, combine ~5 µg of the purified ncm5U-RNA with Nuclease P1 and incubate according to the manufacturer's protocol.

    • Follow up with a treatment of bacterial alkaline phosphatase to dephosphorylate the resulting nucleotide monophosphates to nucleosides.

  • LC-MS Analysis:

    • Analyze the digested sample using a C18 reverse-phase column coupled to a high-resolution mass spectrometer.

    • Monitor for the elution of the four expected nucleosides (A, G, C, and ncm5U).

    • Confirm the identity of ncm5U by comparing its retention time to a pure ncm5U standard and by its accurate mass measurement.

  • Quantification: By comparing the peak areas of the canonical nucleosides and ncm5U, the efficiency of incorporation can be estimated. For a fully substituted transcript, no uridine peak should be detected.

Part 3: Potential Applications in Synthetic Biology

The ability to synthesize custom ncm5U-containing RNA unlocks several avenues for research and development. The following are prospective applications grounded in the known effects of other modified nucleosides.

Application 1: Engineering mRNA for Therapeutic Applications

The performance of mRNA vaccines and therapeutics is critically dependent on maximizing protein expression while minimizing the innate immune response.[15][16] Modifications like pseudouridine and N1-methylpseudouridine achieve this by reducing the activation of pattern recognition receptors like Toll-like receptors (TLRs) and protein kinase R (PKR).[17]

Hypothesis: The 5-carbamoylmethyluridine modification could offer a novel way to modulate these properties. The carbamoylmethyl group is polar and can act as both a hydrogen bond donor and acceptor, unlike the methyl group of 5-methyluridine. This unique chemical functionality could alter the RNA's conformation and interactions with immune sensors or the ribosome in a distinct manner.

Experimental Approach:

  • Synthesize mRNAs encoding a reporter protein (e.g., EGFP or Luciferase) with four different compositions:

    • Unmodified (contains U)

    • Fully substituted with pseudouridine (Ψ)

    • Fully substituted with N1-methylpseudouridine (m1Ψ)

    • Fully substituted with ncm5U

  • Transfect these mRNAs into relevant cell lines (e.g., dendritic cells or HEK293 cells).

  • Assess Translation: Measure reporter protein expression levels over time using luminescence, fluorescence, or western blotting.

  • Assess Immunogenicity: Measure the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and type I interferons (e.g., IFN-β) by ELISA or qRT-PCR.

A favorable outcome would be high protein expression coupled with low immune stimulation, potentially offering a new candidate modification for therapeutic mRNA development.

Application 2: Probing RNA-Protein Interactions and Developing Novel Aptamers

The ncm5U modification introduces a unique chemical handle that can be exploited to study and engineer RNA-protein interactions. RNA-binding proteins often recognize specific chemical features and structures within their target RNAs.

Hypothesis: Replacing uridine with ncm5U in an RNA aptamer or a protein binding site could alter the binding affinity or specificity. The carbamoylmethyl group could form new hydrogen bonds with amino acid side chains, stabilizing an interaction, or it could create steric hindrance, disrupting one.

Experimental Approach:

  • Select a well-characterized RNA-protein pair (e.g., an RNA aptamer binding to a specific protein).

  • Synthesize the aptamer with complete or site-specific substitution of U with ncm5U.

  • Measure the binding affinity (K_d) of the modified and unmodified aptamers to the target protein using techniques like surface plasmon resonance (SPR), electrophoretic mobility shift assays (EMSA), or microscale thermophoresis (MST).

  • This approach can also be used in aptamer selection (SELEX) experiments by including ncm5U-TP in the initial library to select for aptamers that specifically utilize this modification for high-affinity binding.

Application 3: Enhancing RNA Structural Stability and Function

The stability of RNA structures is crucial for their function, as seen in ribozymes, riboswitches, and structured RNA scaffolds used in synthetic biology. Modifications can influence base stacking, backbone conformation, and solvent interactions.

Hypothesis: The introduction of ncm5U could enhance the thermal stability or nuclease resistance of structured RNAs. The polar side chain might participate in tertiary interactions or alter the local hydration of the RNA, contributing to a more stable fold.

Experimental Approach:

  • Design a structured RNA element (e.g., a hairpin, ribozyme, or tRNA).

  • Synthesize both the unmodified and the ncm5U-substituted versions.

  • Thermal Stability: Perform a thermal melt analysis by monitoring UV absorbance at 260 nm as a function of temperature to determine the melting temperature (T_m). An increase in T_m would indicate enhanced stability.

  • Nuclease Resistance: Incubate the RNAs with relevant nucleases (e.g., from serum or cell lysate) and analyze the degradation products over time using gel electrophoresis. A slower degradation rate for the ncm5U-RNA would indicate increased resistance.

References

  • Murtola, M., Wenska, M., & Strömberg, R. (2013). Synthesis of 5-hydroxymethyl-, 5-formyl-, and 5-carboxycytidine-triphosphates and their incorporation into oligonucleotides by polymerase chain reaction. PubMed. Available at: [Link]

  • Kowal, M., et al. (n.d.). Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of ATP.
  • Berman, H. M., et al. (1978). Modified bases in tRNA: the structures of 5-carbamoylmethyl- and 5-carboxymethyl uridine. Nucleic Acids Research. Available at: [Link]

  • abm Inc. (n.d.). T7 RNA Polymerase.
  • Wang, L., et al. (2022). An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate. MDPI. Available at: [Link]

  • Pohl, R., et al. (2012). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase.
  • Tinzyme. (n.d.). T7 RNA Polymerase.
  • Al-Hashimi, H. M., et al. (2024). Exploring the Impact of mRNA Modifications on Translation Efficiency and Immune Tolerance to Self-Antigens. PubMed Central.
  • Vaidyanathan, S., et al. (2022). Improving the fidelity of uridine analog incorporation during in vitro transcription. bioRxiv. Available at: [Link]

  • Motorin, Y., & Helm, M. (2011). Use of Specific Chemical Reagents for Detection of Modified Nucleotides in RNA.
  • Li, N., et al. (2011). Convenient synthesis of nucleoside 5′-triphosphates for RNA transcription.
  • Karda, R., et al. (2021). Chemical modification of uridine modulates mRNA-mediated proinflammatory and antiviral response in primary human macrophages.
  • Berman, H. M., et al. (1978). Modified bases in tRNA: the structures of 5-carbamoylmethyl- and 5-carboxymethyl uridine. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of uridine, 5-carbamoylmethyluridine (ncm5U), 5-carbamoylmethyl-2.
  • Chamberlin, M., & Ring, J. (n.d.). Characterization of T7-specific Ribonucleic Acid Polymerase.
  • Jones, C. M. (n.d.).
  • ResearchGate. (2011).
  • Promega Connections. (2025). Modified Nucleotides in IVT: Small Changes, Big Impact.
  • Chan, C. M., et al. (2018). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. PubMed Central. Available at: [Link]

  • Mulroney, T. E., & Mauro, V. P. (n.d.).
  • Anderson, B. R., et al. (n.d.). Improving the fidelity of uridine analog incorporation during in vitro transcription.
  • Jablonowski, J. A., et al. (2022). Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System. MDPI.
  • El-Sagheer, A. H., & Brown, T. (2010). C-branched-uridines: 2′-homouridine-5′-triphosphate is a substrate for T7 RNA polymerase. Organic & Biomolecular Chemistry.
  • Park, J., et al. (n.d.).
  • JoVE. (2022). Nucleoside Triphosphates - From Synthesis To Biochemical Characterization l Protocol Preview. YouTube. Available at: [Link]

  • Boccaletto, P., et al. (n.d.). 5-carbamoylmethyluridine (ncm5U). Modomics - A Database of RNA Modifications. Available at: [Link]

  • Sarma, R. H., et al. (1980). A comparative proton magnetic resonance conformational study of the tRNA "wobble" nucleosides 5-carboxymethyl-, 5-methoxycarbonylmethyl-, and 5-carbamoylmethyl-uridine. PubMed.
  • TriLink BioTechnologies. (n.d.).
  • News-Medical. (2023). A step forward in vaccine technology: Exploring the effects of N1-methylpseudouridine in mRNA translation. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common problems in HPLC analysis of modified nucleosides

Technical Support Center: HPLC Analysis of Modified Nucleosides Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of Modified Nucleosides

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: Troubleshooting Retention, Resolution, and Digestion in Epitranscriptomics

Welcome to the Technical Support Center

You are likely here because standard C18 protocols are failing you. Modified nucleosides (e.g., m6A, m5C, pseudouridine) present a unique analytical paradox: they are structurally subtle yet chromatographically stubborn. They are often too hydrophilic for Reverse Phase (RP) retention, yet too similar to canonical bases for easy resolution.

This guide is not a textbook. It is a troubleshooting system designed to address the three most common support tickets we receive: "My peaks are in the void volume," "I cannot separate isomers," and "My MS sensitivity is drifting."

Module 1: Sample Preparation (The Hidden Failure Point)

Current Ticket: "I see broad peaks and high background noise, or my quantification of m6A is lower than expected."

Diagnosis: The issue is rarely the column; it is almost always the enzymatic digestion. Incomplete digestion leaves oligonucleotides that foul the column, while improper pH can chemically alter your target analytes before they even enter the injector.

Critical Alert: The Dimroth Rearrangement

If you are analyzing N1-methyladenosine (m1A) , be warned: m1A spontaneously rearranges to N6-methyladenosine (m6A) under alkaline conditions and heat [1].[1] If your digestion protocol uses a high pH buffer (> pH 8.5) or excessive heat, you are artificially inflating your m6A signal and losing your m1A signal.

The Protocol: Two-Step "Gold Standard" Digestion

Do not rely on "one-pot" mixes for troubleshooting. Use this sequential method to validate digestion efficiency.

  • Denaturation: Heat RNA (95°C, 5 min) then snap cool on ice. This exposes the structure for enzymes.

  • Step 1 (Nuclease P1): Hydrolyzes RNA into 5'-monophosphates.

    • Condition: pH 5.3 (Ammonium Acetate).

    • Why: Nuclease P1 is zinc-dependent and active in acidic conditions.

  • Step 2 (Alkaline Phosphatase): Removes the phosphate group to yield the nucleoside.

    • Condition: pH 8.0 (Ammonium Bicarbonate).

    • Why: Requires basic pH. Note: Keep pH < 8.5 to prevent m1A loss.

Visual Workflow: Enzymatic Digestion Logic

DigestionWorkflow RNA Purified RNA Sample Denature Denaturation (95°C, 5 min -> Ice) RNA->Denature Step1 Step 1: Nuclease P1 (pH 5.3, Zn2+ dependent) Denature->Step1 Intermed Nucleotides (NMPs) Step1->Intermed Hydrolysis BufferAdj Buffer Adjustment (Add NH4HCO3 to pH 8.0) Intermed->BufferAdj Step2 Step 2: Alkaline Phosphatase (Dephosphorylation) BufferAdj->Step2 Final Nucleosides (Ready for HPLC) Step2->Final Phosphate Removal

Caption: Sequential enzymatic digestion workflow preventing pH incompatibility and incomplete hydrolysis.

Module 2: Chromatography (Retention & Resolution)

Current Ticket: "My polar nucleosides (like Pseudouridine or 5-methylcytidine) elute in the void volume (t0) on my C18 column."

Diagnosis: Standard C18 columns rely on hydrophobic interactions. Modified nucleosides are highly polar molecules. You are trying to catch fish with a net made of oil; they are slipping right through.

The Solution: Porous Graphitic Carbon (PGC)

While HILIC is an option, it often suffers from long equilibration times. The robust solution for nucleosides is Porous Graphitic Carbon (e.g., Hypercarb) .

  • Mechanism: PGC separates based on Planarity and Electronic Interaction , not just hydrophobicity.

  • Why it works: Purines and pyrimidines have flat, aromatic ring systems that interact strongly with the graphite surface.

  • Isomer Separation: PGC is the only reliable way to separate structural isomers like m1A (non-planar due to methyl steric hindrance) vs m6A (planar) [2].

Column Selection Guide
FeatureC18 (Reverse Phase)HILICPorous Graphitic Carbon (PGC)
Retention Mechanism HydrophobicityPartitioning into water layerCharge-induced dipole & Planarity
Polar Retention Poor (Elutes in void)StrongVery Strong
Isomer Resolution LowModerateHigh (Shape Selectivity)
Equilibration Time FastSlowModerate
pH Stability pH 2–8 (typically)pH 2–8pH 1–14 (Inert)
Best For Hydrophobic modificationsVery polar metabolitesComprehensive Nucleoside Profiling

Visual Decision Tree: Column Selection

ColumnSelection Start Analyte Type? Hydrophobic Hydrophobic (e.g., long chain mods) Start->Hydrophobic Polar Polar/Hydrophilic (e.g., m5C, PseudoU) Start->Polar C18 C18 Column (Standard RP) Hydrophobic->C18 Isomers Structural Isomers? (m1A vs m6A) Polar->Isomers Yes Yes Isomers->Yes Shape Selectivity Needed No No Isomers->No Isomers->No Robust Alternative PGC PGC Column (Graphitic Carbon) HILIC HILIC Column Yes->PGC No->PGC Robust Alternative No->HILIC

Caption: Logic flow for selecting the stationary phase based on analyte polarity and isomeric complexity.

Module 3: Detection & Sensitivity (LC-MS/MS)

Current Ticket: "I have good separation, but my MS signal is suppressed, or sensitivity is too low to detect low-abundance modifications."

Diagnosis: Ion suppression caused by non-volatile buffers or "dirty" samples.

The "Volatile Only" Rule

If you are using UV detection, phosphate buffers are fine. If you are using Mass Spec (LC-MS/MS), you must use volatile buffers.

  • Bad: Phosphate, Sulfate, Sodium/Potassium salts (These crystallize in the source and suppress ionization).

  • Good: Ammonium Acetate, Ammonium Formate (pH 3–6), Ammonium Bicarbonate (pH 7–8).

Troubleshooting Ion Suppression
  • The Matrix Effect: Co-eluting RNA digestion enzymes (proteins) can suppress the signal of nucleosides.

    • Fix: Use a 10kDa Molecular Weight Cut-Off (MWCO) filter after digestion but before injection to remove enzymes [3].

  • Solvent Quality: Ensure your mobile phase organic solvent (Methanol/Acetonitrile) is LC-MS grade. Even trace plasticizers from lower-grade solvents can drown out trace nucleoside signals.

Module 4: System Maintenance (The PGC Special Case)

Current Ticket: "My PGC column retention times are shifting, and peak shapes are tailing."

Diagnosis: Graphite surfaces can become oxidized or reduced over time, changing their retention properties. This is known as the "Redox State" of the column.

Protocol: PGC Column Regeneration

Unlike C18, you cannot just wash PGC with 100% Acetonitrile to fix it. You must restore the surface charge state.

  • Acid Wash: Flush with 95% Methanol / 5% Formic Acid.

  • Base Wash (If applicable/compatible): Some protocols suggest a high pH wash (Ammonium Hydroxide) to deprotonate surface oxides, but check specific manufacturer limits.

  • Redox Cycle: If retention is lost, a specific regeneration cycle involving a strong oxidizer (like weak nitric acid solutions, consult column manual first) followed by a reductant may be required to reset the graphitic surface [4].

References

  • Macon, J. B., & Wolfenden, R. (1968). 1-Methyladenosine.[1] Dimroth rearrangement and reversible reduction. Biochemistry, 7(10), 3453–3458.

  • Vertex AI Search Result 1.1/1.5 (2023). Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon Stationary Phases. LCGC International.

  • Thüring, K., et al. (2023).[2] Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. PMC - NIH.

  • Thermo Fisher Scientific. (2013). Robust Separation of Polar Compounds Utilising Porous Graphitic Carbon (PGC).[2][3][4][5] Chromatography Today.

Sources

Optimization

Technical Support Center: Optimizing Mass Spectrometry Parameters for 5-Carbamoylmethyluridine (ncm5U) Analysis

Welcome to the technical support center for the analysis of 5-carbamoylmethyluridine (ncm5U) using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-carbamoylmethyluridine (ncm5U) using mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the successful quantification and identification of ncm5U in your experiments.

Introduction to ncm5U Analysis by Mass Spectrometry

5-Carbamoylmethyluridine (ncm5U) is a modified nucleoside found in tRNA, playing a crucial role in the accuracy and efficiency of protein synthesis.[1][2][3] Its accurate quantification is vital for understanding various biological processes and disease states. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific analysis of ncm5U and other modified nucleosides.[4] This guide will walk you through the critical aspects of method development and troubleshooting to achieve robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the precursor and product ions for ncm5U in positive ion mode LC-MS/MS?

A1: For ncm5U, the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 302.1. The most common product ions resulting from collision-induced dissociation (CID) are m/z 170, 153, and 125.[5][6] These correspond to fragmentation of the nucleoside, including the loss of the ribose sugar moiety.

Q2: What type of liquid chromatography column is best for ncm5U analysis?

A2: The choice between reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) is a key consideration.

  • Reversed-Phase (RP) Chromatography: C18 columns are commonly used and can provide good separation for many nucleosides.[5][6] RP chromatography separates molecules based on hydrophobicity.[7]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative, particularly for polar compounds like ncm5U that may have limited retention on RP columns.[8][9][10][11] HILIC can offer orthogonal selectivity to RP, which is beneficial for resolving isomers and separating ncm5U from other polar cellular components.[8][9][10][11]

The optimal choice will depend on the sample matrix and the presence of other interfering compounds. It is often beneficial to screen both column types during method development.[8][9]

Q3: How do I choose an appropriate internal standard for ncm5U quantification?

A3: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C, ¹⁵N-labeled ncm5U).[12][13][14] SIL internal standards have nearly identical chemical and physical properties to the analyte, meaning they co-elute and experience similar ionization efficiency and matrix effects.[12][15][16][17] If a SIL ncm5U is not available, a SIL version of a structurally similar nucleoside, such as uridine, can be considered.[12][18] However, it's crucial to validate that it behaves similarly to ncm5U under the established analytical conditions.

Q4: What are typical sources of variability in ncm5U quantification?

A4: Variability can arise from several sources, including:

  • Sample Preparation: Incomplete enzymatic digestion of RNA to nucleosides, or degradation of ncm5U during sample handling.

  • Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of ncm5U, leading to inaccurate quantification.[2][10][13][19]

  • In-source Fragmentation: ncm5U may fragment within the ion source before entering the mass analyzer, which can reduce the abundance of the intended precursor ion.[19][20][21][22]

  • Instrumental Variability: Fluctuations in LC pump performance, mass spectrometer sensitivity, or detector response.

Troubleshooting Guide

This section addresses specific issues you may encounter during your ncm5U analysis and provides actionable solutions.

Problem 1: Poor or No ncm5U Signal
Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Ionization Parameters Infuse a standard solution of ncm5U directly into the mass spectrometer to optimize source parameters such as capillary voltage, cone/fragmentor voltage, and gas flows.[23]These parameters directly influence the efficiency of ion generation in the electrospray source. Optimal settings maximize the formation of the [M+H]⁺ ion.
Incorrect MRM Transitions Confirm the precursor ion (m/z 302.1) and product ions (e.g., m/z 170, 153).[5][6] Perform a product ion scan of the ncm5U standard to verify the most abundant and stable fragments.[24]Multiple reaction monitoring (MRM) is highly specific. Incorrect m/z values will result in no signal detection.
In-source Fragmentation Reduce the cone/fragmentor voltage and source temperature.[21]High voltages and temperatures can cause premature fragmentation of the analyte in the ion source, depleting the precursor ion population available for MS/MS analysis.[19][20][21][22]
Poor Chromatographic Peak Shape Ensure the sample solvent is compatible with the mobile phase. A high percentage of organic solvent in the sample can cause peak distortion in reversed-phase chromatography.Mismatched solvent strength between the sample and the mobile phase can lead to peak broadening or splitting, reducing the signal-to-noise ratio.
Degradation of ncm5U Prepare fresh standards and samples. Avoid prolonged exposure to harsh pH or high temperatures during sample preparation.ncm5U, like other modified nucleosides, can be susceptible to degradation, leading to a loss of signal.
Problem 2: High Background Noise or Interfering Peaks
Potential Cause Troubleshooting Steps Scientific Rationale
Matrix Effects Improve sample cleanup procedures (e.g., solid-phase extraction). Dilute the sample if sensitivity allows. Modify the LC gradient to separate ncm5U from co-eluting matrix components.[2][10][13][19]Endogenous molecules in the sample matrix can have the same nominal mass as ncm5U or its fragments, or they can suppress its ionization. Better separation and cleaner samples mitigate these effects.
Contamination Use high-purity solvents and reagents. Clean the LC system and mass spectrometer ion source. Run blank injections to identify the source of contamination.Contaminants can introduce interfering peaks and increase background noise, compromising the limit of detection.
Isomeric Interference Optimize the chromatographic separation to resolve ncm5U from any potential isomers. HILIC may provide better resolution for polar isomers than reversed-phase.[8][9][10][11]Isomers have the same mass and can produce similar fragments, making chromatographic separation essential for accurate identification and quantification.
Problem 3: Inconsistent Quantification and Poor Reproducibility
Potential Cause Troubleshooting Steps Scientific Rationale
Lack of or Inappropriate Internal Standard Incorporate a stable isotope-labeled internal standard for ncm5U or a suitable analogue.[12][13][14] Add the internal standard at the earliest possible stage of sample preparation.An appropriate internal standard compensates for variations in sample preparation, injection volume, and ionization efficiency, leading to more accurate and precise quantification.[12][15][16][17]
Non-linear Calibration Curve Ensure the concentration range of your calibration standards is appropriate for your samples. Check for detector saturation at high concentrations.A non-linear response can indicate that the detector is saturated or that matrix effects are concentration-dependent.
Variable Enzymatic Digestion Optimize the digestion protocol to ensure complete and reproducible hydrolysis of RNA to nucleosides.Incomplete digestion will lead to an underestimation of the amount of ncm5U in the sample.

Optimizing Mass Spectrometry Parameters for ncm5U

The following table provides recommended starting parameters for optimizing your mass spectrometer for ncm5U analysis. These values should be further refined for your specific instrument and experimental conditions.

Parameter Recommended Starting Point Rationale for Optimization
Ionization Mode Positive Electrospray Ionization (ESI+)ncm5U readily forms a protonated molecule [M+H]⁺.
Precursor Ion (Q1) m/z 302.1This corresponds to the [M+H]⁺ of ncm5U.[5][6]
Product Ions (Q3) m/z 170.1, 153.1, 125.1These are characteristic fragments of ncm5U.[5][6] Select the most intense and stable fragment for quantification and another for confirmation.
Dwell Time 50-100 msBalances sensitivity with the number of data points across the chromatographic peak.
Cone/Fragmentor Voltage 20-40 VOptimize by infusing a standard and ramping the voltage to maximize the precursor ion intensity while minimizing in-source fragmentation.[25]
Collision Energy (CE) 10-25 eVOptimize for each product ion by ramping the collision energy to maximize the fragment intensity. The optimal CE will differ for each fragment.[1][4][6][26][27][28][29]
Capillary Voltage 2.5-3.5 kVOptimize for a stable spray and maximum ion signal.
Source Temperature 120-150 °CHigher temperatures can aid desolvation but may also increase in-source fragmentation.
Desolvation Temperature 350-500 °COptimize for efficient solvent evaporation without degrading the analyte.
Nebulizer Gas Flow Instrument DependentAdjust to achieve a stable electrospray.

Experimental Workflow & Fragmentation

General Workflow for ncm5U Analysis

The following diagram illustrates a typical workflow for the analysis of ncm5U from a biological sample.

ncm5U_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis RNA_Isolation RNA Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->Enzymatic_Digestion Internal_Standard Internal Standard Spiking Enzymatic_Digestion->Internal_Standard Cleanup Sample Cleanup (e.g., SPE) Internal_Standard->Cleanup LC_Separation LC Separation (RP or HILIC) Cleanup->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification ncm5U_Fragmentation Precursor ncm5U [M+H]⁺ m/z 302.1 Fragment1 [Base+H]⁺ m/z 170.1 Precursor->Fragment1 Loss of Ribose Fragment3 [Sugar Fragment]⁺ m/z 125.1 (Proposed) Precursor->Fragment3 Cleavage of Glycosidic Bond Fragment2 [Base+H - NH₃]⁺ m/z 153.1 Fragment1->Fragment2 - NH₃

Caption: Proposed fragmentation pathway for ncm5U in positive ion mode.

References

  • Modomics. (n.d.). 5-carbamoylmethyluridine (ncm5U). Retrieved February 13, 2026, from [Link]

  • Modomics. (n.d.). 5-carbamoylmethyluridine (ncm5U). Retrieved February 13, 2026, from [Link]

  • Dallus, J., et al. (2012). Structures of the internal standards [1,3-15 N 2]uridine and [1,3-15 N 2]dihydrouridine. ResearchGate. Retrieved February 13, 2026, from [Link]

  • McHale, C., & Harmon, T. (2023). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Advanced Materials Technology. Retrieved February 13, 2026, from [Link]

  • Borland, K., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 26. [Link]

  • Kafkova, K., et al. (2024). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study in pooled human liver microsomes, rat urine, and rat plasma. Journal of Chromatography A, 1721, 464835. [Link]

  • Johansson, M. J. O., et al. (2011). Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. PLoS ONE, 6(6), e20783. [Link]

  • Johansson, M. J. O., et al. (2011). Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. PLOS ONE. [Link]

  • Wang, Y., et al. (2023). In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis. Analyst, 148(15), 3535-3541. [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved February 13, 2026, from [Link]

  • MAC-MOD Analytical. (n.d.). Comparing HILIC and RP for LC-MS Analysis of O-HexNAc Modified Peptides. Retrieved February 13, 2026, from [Link]

  • Nitt-Sharma, R. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Retrieved February 13, 2026, from [Link]

  • Shimadzu Corporation. (n.d.). Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass. Retrieved February 13, 2026, from [Link]

  • Chan, C. T., et al. (2012). Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry. Molecules, 17(12), 14757-14770. [Link]

  • Li, Y., et al. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 37(12), e9519. [Link]

  • Ludwig, M., et al. (2021). Studying Charge Migration Fragmentation of Sodiated Precursor Ions in Collision-Induced Dissociation at the Library Scale. Journal of the American Society for Mass Spectrometry, 32(1), 180-186. [Link]

  • Ma, Y., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved February 13, 2026, from [Link]

  • Pirok, B. W. J., et al. (2019). Optimizing separations in online comprehensive two-dimensional liquid chromatography. Journal of Chromatography A, 1587, 4-23. [Link]

  • D'Arienzo, C. J., & Guillarme, D. (2020). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC North America, 38(9), 498-505. [Link]

  • Wang, Y., et al. (2023). Bayesian optimization of separation gradients to maximize the performance of untargeted LC-MS. bioRxiv. [Link]

  • Reiding, K. R., et al. (2009). Letter: Collision energy and cone voltage optimisation for glycopeptide analysis. European journal of mass spectrometry (Chichester, England), 15(2), 361–365. [Link]

  • Sherwood, C. A., et al. (2009). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Journal of Proteome Research, 8(8), 3746-3751. [Link]

  • Borland, K., et al. (2019). Production and application of stable isotope-labeled internal standards for RNA modification analysis. University of Edinburgh Research Explorer. [Link]

  • Lai, Z., et al. (2025). A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv. [Link]

  • DeHart, C. J., et al. (2024). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry. [Link]

  • Esch, P. S., et al. (2020). Enhanced Collision Induced Unfolding and Electron Capture Dissociation of Native-like Protein Ions. Analytical Chemistry, 92(23), 15474-15481. [Link]

  • MacLean, B., et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116-10124. [Link]

  • Reddit. (2024). MRM development. r/massspectrometry. Retrieved February 13, 2026, from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved February 13, 2026, from [Link]

  • Johansson, M. J. O., et al. (2011). Unexpected Accumulation of ncm(5)U and ncm(5)S(2) (U) in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm(5)U and mcm(5)S(2)U. PLoS ONE, 6(6), e20783. [Link]

  • ResearchGate. (2015). How can I separate two isomers oligosaccharides using LC-MS?. Retrieved February 13, 2026, from [Link]

  • Chromatography Forum. (2022). Very narrow collision energy peak for MRM. Retrieved February 13, 2026, from [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 13, 2026, from [Link]

  • ChemHelp ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • ResearchGate. (2023). How to choose optimal collision energy (CE) for MRM transition?. Retrieved February 13, 2026, from [Link]

  • Molnar Institute. (n.d.). Separation optimization in HPLC analysis implemented in R programming language. Retrieved February 13, 2026, from [Link]

  • Shimadzu Scientific Instruments. (n.d.). Optimizing HPLC/UHPLC Systems. Retrieved February 13, 2026, from [Link]

  • Waters. (n.d.). Cone Voltage Optimization plots in the IntelliStart method development report are very different for the Xevo TQD and the Xevo TQ-S micro. Waters Knowledge Base. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of two key ion source parameters (capillary voltage and.... Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of two key ion source parameters (capillary voltage and.... Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting

troubleshooting peak splitting in ncm5U chromatography

Subject: Troubleshooting Peak Splitting in 5-carbamoylmethyluridine (ncm5U) Analysis Executive Summary & Mechanism 5-carbamoylmethyluridine (ncm5U) is a modified uridine nucleoside found at the wobble position (U34) of t...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Peak Splitting in 5-carbamoylmethyluridine (ncm5U) Analysis

Executive Summary & Mechanism

5-carbamoylmethyluridine (ncm5U) is a modified uridine nucleoside found at the wobble position (U34) of tRNA.[1][2] Its analysis is critical for quality control in mRNA therapeutics and tRNA biology.

The Problem: Users frequently report "peak splitting" or "doublet formation" during Reverse Phase HPLC (RP-HPLC) or LC-MS analysis. The Root Causes: Unlike standard contamination issues, ncm5U peak splitting is often driven by conformational isomerism (rotamers) due to its amide side chain, or solvent mismatch due to its high polarity.

This guide moves beyond basic troubleshooting to address the physicochemical properties of ncm5U that dictate its chromatographic behavior.

Diagnostic Decision Matrix

Use this decision tree to rapidly identify the source of your peak splitting.

TroubleshootingTree Start START: Observe ncm5U Peak Splitting Q1 Does the split ratio change with Column Temperature? Start->Q1 Rotamer Diagnosis: Amide Rotamers (Conformational Isomerism) Q1->Rotamer Yes (Coalesces at High T) Q2 Is the sample solvent stronger than the initial mobile phase? Q1->Q2 No change Solvent Diagnosis: Solvent Mismatch (Hydrodynamic Instability) Q2->Solvent Yes (e.g., 100% DMSO inj) Q3 Does the split persist at 1/10th injection volume? Q2->Q3 No (Aqueous inj) Overload Diagnosis: Mass/Volume Overload Q3->Overload No (Single peak at low vol) Hardware Diagnosis: Column Void or Blocked Frit Q3->Hardware Yes (Split persists)

Figure 1: Diagnostic logic flow for identifying the root cause of ncm5U peak splitting.

Technical FAQs & Solutions

Category 1: Chemical Equilibria (The "Ghost" Peaks)

Q: My ncm5U standard shows two distinct peaks that merge when I heat the column. Is my standard impure?

A: Likely not.[3] You are observing Rotamer Separation. The Science: ncm5U contains a carbamoylmethyl side chain. The amide bond (


) exhibits partial double-bond character due to resonance, creating a high energy barrier to rotation.[1][4]
  • At Low Temp (<25°C): The interconversion between cis and trans rotamers is slow on the chromatographic timescale. The column separates them into two distinct peaks.

  • At High Temp (>40°C): The thermal energy overcomes the rotational barrier. The rotamers interconvert rapidly, averaging out the interaction with the stationary phase, resulting in a single, sharp peak .

The Fix:

  • Increase Column Temperature: Set the column oven to 40°C – 50°C . This is the most effective solution.

  • Verify: If the two peaks coalesce into one without changing area, it is rotamerism, not contamination.

Category 2: Hydrodynamics (The "Fronting" Split)

Q: The peak looks like a "chair" or has a sharp front and a split top. I dissolved my sample in DMSO.

A: This is Solvent Mismatch (Strong Solvent Effect). The Science: ncm5U is a polar nucleoside. Standard RP-HPLC methods start with high aqueous content (e.g., 98% Buffer).[1][4]

  • If you inject ncm5U dissolved in 100% DMSO or Methanol , the analyte molecules are surrounded by the strong solvent as they enter the column.

  • They travel faster than the mobile phase allows, preventing proper focusing at the column head. This causes the band to fragment.

The Fix:

  • Dilution: Dilute your sample at least 1:10 with the initial mobile phase (e.g., 10mM Ammonium Acetate).

  • Injection Volume: Reduce injection volume to <5 µL if using strong solvents cannot be avoided.

Category 3: pH & Ionization[1][4]

Q: My retention time is drifting, and the peak is widening/splitting. I'm using unbuffered water.

A: You lack pH control for the Uridine Ring. The Science: The N3 position of the uridine ring has a pK


 of approximately 9.2 . While ncm5U is neutral at acidic pH, lack of buffering allows local pH shifts.
  • Furthermore, the amide side chain stability can be pH-dependent.[1][5]

  • Running "water/acetonitrile" without salt leads to secondary interactions with residual silanols on the silica surface, causing peak tailing that mimics splitting.

The Fix:

  • Buffer is Mandatory: Use 10–20 mM Ammonium Acetate (pH 5.3) or Ammonium Formate . This masks silanols and keeps the analyte in a consistent protonation state.

Validated Standard Operating Procedure (SOP)

This protocol is designed to minimize rotamer separation and solvent effects.

Method Parameters
ParameterSettingRationale
Column C18 (e.g., Hypersil GOLD, Zorbax Eclipse) or C30C18 provides standard retention; C30 offers better isomer selectivity if needed.[1][4]
Dimensions 150 x 2.1 mm, 1.9 µm or 3 µmNarrow bore for sensitivity; sub-2µm for resolution.[1]
Mobile Phase A 20 mM Ammonium Acetate, pH 5.3Buffers N3-H ionization; masks silanols.[1][4]
Mobile Phase B 100% Acetonitrile (or Methanol)ACN yields sharper peaks; MeOH is better for selectivity.
Flow Rate 0.2 – 0.3 mL/minOptimized for 2.1 mm ID columns.
Temperature 40°C (Critical) Prevents rotamer splitting.
Injection 2–5 µLLow volume prevents solvent mismatch.
Gradient Profile (Generic C18)
Time (min)% BEvent
0.00.0Equilibration: Start at 100% Aqueous to trap polar ncm5U.
2.00.0Hold to focus analyte.
15.010.0Shallow gradient for polar nucleoside separation.
20.080.0Wash column.
22.00.0Re-equilibration.

Visualizing the Mechanism: Amide Rotamerism[6][7]

The following diagram illustrates why temperature resolves the splitting issue for ncm5U.

RotamerMechanism cluster_lowT Low Temperature (<25°C) cluster_highT High Temperature (>40°C) Cis Cis-Rotamer (ncm5U) Barrier High Energy Barrier (Restricted Rotation) Cis->Barrier Slow Trans Trans-Rotamer (ncm5U) Trans->Barrier Slow Peak1 Peak A (Elutes t1) Barrier->Peak1 Peak2 Peak B (Elutes t2) Barrier->Peak2 RapidMix Rapid Interconversion (Cis <-> Trans) SinglePeak Single Gaussian Peak (Average t) RapidMix->SinglePeak Fast Kinetics

Figure 2: Kinetic mechanism of amide rotamer separation vs. coalescence.

References

  • Dunn, D. B., & Trigg, M. M. (1975).[1][6] 5-Carbamoylmethyluridine: a new minor nucleoside of transfer ribonucleic acid.[1][4][6] Biochemical Society Transactions.[6] Link

  • Radkov, A. (2022).[1][7] Nucleoside analysis with high performance liquid chromatography (HPLC).[1][7][8][9] Protocols.io.[7] Link

  • Dolan, J. W. (2016).[1] HPLC Peak Splitting: Common Reasons For It. LCGC North America. Link

  • Berman, H. M., et al. (1975).[1] Modified bases in tRNA: the structures of 5-carbamoylmethyl- and 5-carboxymethyl uridine.[1][2][4][10][11] Nucleic Acids Research. Link

Sources

Optimization

Technical Support Center: Minimizing Ion Suppression in the LC-MS Analysis of N-Carboxymethyl-5-Uridine (ncm5U)

Welcome to the technical support center for the analysis of N-carboxymethyl-5-uridine (ncm5U). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of N-carboxymethyl-5-uridine (ncm5U). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions regarding the LC-MS analysis of ncm5U. Our focus is to equip you with the knowledge to anticipate and mitigate ion suppression, a common challenge in quantifying this modified nucleoside in complex biological matrices.

Introduction to the Challenge: The Physicochemical Nature of ncm5U and Ion Suppression

N-carboxymethyl-5-uridine (ncm5U) is a modified nucleoside of interest in various biological studies. Its analysis by liquid chromatography-mass spectrometry (LC-MS) is often hampered by ion suppression. This phenomenon is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest in the mass spectrometer's ion source, leading to a decreased signal intensity and compromising quantitative accuracy.[1][2][3] The inherent chemical properties of ncm5U—high polarity due to the carboxyl group and sugar moiety—make it particularly susceptible to this effect, as it may have limited retention on traditional reversed-phase columns and co-elute with other polar endogenous components.

This guide will provide a structured approach to identifying, troubleshooting, and minimizing ion suppression during the LC-MS analysis of ncm5U.

Troubleshooting Guide: A Symptom-to-Solution Approach

This section is designed to help you diagnose and resolve common issues encountered during the LC-MS analysis of ncm5U.

Problem 1: Low or No ncm5U Signal in Spiked Matrix Samples Compared to Neat Standards

Possible Cause: Severe ion suppression from matrix components.

Solutions:

  • Improve Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before analysis.[3][4]

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar molecule like ncm5U, a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC)-based SPE sorbent can be particularly effective at retaining ncm5U while allowing for the removal of less polar interferences.

    • Liquid-Liquid Extraction (LLE): While less common for highly polar analytes, a carefully designed LLE protocol can remove non-polar and some moderately polar interferences.[4]

    • Protein Precipitation (PPT): This is a simple but often less effective method for removing ion-suppressing small molecules like phospholipids. If using PPT, consider subsequent clean-up steps.

  • Optimize Chromatographic Separation: If interfering compounds co-elute with ncm5U, improving the chromatography is crucial.[1][5]

    • Switch to HILIC: Given ncm5U's polar nature, HILIC is an excellent alternative to reversed-phase chromatography.[6][7] It retains polar compounds, allowing for their separation from other polar matrix components that might be poorly retained in reversed-phase.

    • Use of Ion-Pairing Reagents in Reversed-Phase LC: For reversed-phase separations, ion-pairing reagents like amines (e.g., triethylamine) can improve the retention of acidic molecules like ncm5U.[8][9] However, be aware that some ion-pairing reagents can cause ion suppression themselves and may require careful optimization of the mobile phase composition.[10][11]

  • Sample Dilution: A straightforward approach is to dilute the sample, which in turn dilutes the interfering matrix components.[12] This is only a viable option if the concentration of ncm5U is high enough to remain detectable after dilution.

Problem 2: Inconsistent and Irreproducible Results for Quality Control (QC) Samples

Possible Cause: Variable matrix effects from sample to sample.

Solutions:

  • Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting for ion suppression.[3] A SIL-IS for ncm5U will have nearly identical chemical properties and chromatographic behavior, meaning it will experience the same degree of ion suppression as the analyte. By monitoring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved despite variations in matrix effects.

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in the same biological matrix as your samples (e.g., blank plasma or urine).[3] This helps to normalize the ion suppression effects between the standards and the samples. If a blank matrix is unavailable due to endogenous ncm5U, a surrogate matrix approach can be employed.[13][14]

Problem 3: Gradual Decrease in ncm5U Signal Over an Analytical Run

Possible Cause: Buildup of matrix components in the LC system or on the MS ion source.

Solutions:

  • Incorporate a Column Wash Step: Include a high-organic wash at the end of each chromatographic gradient to elute strongly retained, late-eluting matrix components from the column.

  • Regular Instrument Maintenance: Contamination of the ion source is a common cause of signal drift.[1][15] Regularly clean the ion source components as recommended by the instrument manufacturer.

  • Use a Diverter Valve: Program a diverter valve to direct the flow from the LC to waste during the early and late parts of the chromatogram when highly abundant, unretained, or strongly retained matrix components may be eluting. This prevents unnecessary contamination of the mass spectrometer.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Identify Regions of Ion Suppression

This experiment is a diagnostic tool to determine where in the chromatogram ion suppression is occurring.[5][16]

  • System Setup:

    • Configure the LC-MS system as usual.

    • Using a T-junction, introduce a constant flow of a standard solution of ncm5U into the LC eluent stream just before it enters the mass spectrometer's ion source. This is typically done with a syringe pump.

    G cluster_LC LC System cluster_Infusion Infusion System LC LC Pump & Autosampler Column Analytical Column LC->Column Tee T-Junction Column->Tee SyringePump Syringe Pump (ncm5U Standard) SyringePump->Tee MS Mass Spectrometer Tee->MS

  • Procedure:

    • Begin infusing the ncm5U standard at a low, constant flow rate (e.g., 5-10 µL/min).

    • Acquire data on the mass spectrometer, monitoring the MRM transition for ncm5U. You should see a stable, elevated baseline.

    • Inject a blank matrix sample (that has been through your sample preparation procedure) onto the LC column and start your gradient.

  • Interpretation:

    • Observe the ncm5U signal trace. Any significant drop in the baseline signal corresponds to a region in the chromatogram where co-eluting matrix components are causing ion suppression.

    • If your ncm5U analyte peak elutes in one of these suppression zones, your chromatographic method needs to be modified to shift the retention time of ncm5U away from this region.

Protocol 2: Solid-Phase Extraction (SPE) for ncm5U from Urine

This is a general protocol that should be optimized for your specific application.

  • Sample Pre-treatment:

    • Thaw urine samples to room temperature.

    • Centrifuge the samples to pellet any particulate matter. [17][18] * Dilute the urine (e.g., 1:1) with a weak acid (e.g., 0.1% formic acid in water) to normalize the pH.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode or HILIC SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate.

  • Washing:

    • Wash the cartridge with a solution designed to remove interferences while retaining ncm5U. For a mixed-mode sorbent, this might be a multi-step wash with a weak organic solvent followed by a weak aqueous buffer.

  • Elution:

    • Elute ncm5U from the cartridge with a small volume of an appropriate solvent (e.g., a high percentage of organic solvent with a small amount of a modifier like ammonium hydroxide for a HILIC sorbent).

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the sample in the initial mobile phase for LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for ncm5U analysis?

Ion suppression is the reduction in the ionization efficiency of an analyte, in this case, ncm5U, due to the presence of co-eluting components from the sample matrix. [2][12]This leads to a lower signal intensity for ncm5U, which can result in poor sensitivity, accuracy, and precision in your quantitative analysis. [1]ncm5U is particularly susceptible because its high polarity can cause it to elute early in reversed-phase chromatography, where many other polar and ionic matrix components also elute.

Q2: How do I choose between HILIC and reversed-phase with ion-pairing for ncm5U analysis?

The choice depends on your specific sample matrix and available instrumentation.

FeatureHydrophilic Interaction Liquid Chromatography (HILIC)Reversed-Phase with Ion-Pairing
Principle Partitions polar analytes between a polar stationary phase and a mobile phase with a high organic content. [6][19]Uses a non-polar stationary phase. Ion-pairing agents are added to the mobile phase to increase the retention of ionic analytes like ncm5U. [9]
Pros for ncm5U Excellent retention for polar molecules. [7]Often provides better separation from other polar interferences. Mobile phases are highly compatible with ESI-MS. [6]Can be performed on standard C18 columns. Can provide good peak shape.
Cons for ncm5U May require more careful method development to achieve robust and reproducible retention times. Column equilibration can be longer.Ion-pairing reagents can cause ion suppression and contaminate the MS. [11]May require a dedicated LC system.

Q3: What are the best mass spectrometry settings to minimize ion suppression for ncm5U?

While you cannot completely eliminate ion suppression through MS settings alone, you can optimize them to ensure the most robust signal for ncm5U.

  • Ion Source: Electrospray ionization (ESI) is the most common source for this type of analysis. Atmospheric pressure chemical ionization (APCI) is generally less prone to ion suppression but may not be suitable for a non-volatile, polar molecule like ncm5U. [12]* Polarity: ncm5U contains a carboxylic acid group, which is readily deprotonated. Therefore, negative ion mode ESI is typically more sensitive and selective for ncm5U.

  • Source Parameters: Optimize gas flows (nebulizer and drying gas), temperatures, and voltages to ensure efficient desolvation and ionization. Inefficient desolvation can exacerbate ion suppression. [12] Q4: Can I just dilute my sample to get rid of ion suppression?

Dilution can be an effective strategy, as it reduces the concentration of all components in the sample, including those that cause ion suppression. [12]However, it also reduces the concentration of ncm5U. This approach is only practical if your original sample has a high enough concentration of ncm5U that it remains well above the limit of quantitation after dilution. For trace-level analysis, dilution is often not a viable solution.

Q5: What is the role of a stable isotope-labeled internal standard (SIL-IS) and is it always necessary?

A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, ²H). It is considered the "gold standard" for quantitative LC-MS because it has virtually identical chemical and physical properties to the analyte. [3]This means it co-elutes and experiences the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by ion suppression is normalized. While not strictly "necessary" for every application, using a SIL-IS is highly recommended for achieving the most accurate and precise quantification of ncm5U in complex biological matrices, especially in regulated bioanalysis.

Logical Workflow for Method Development

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection PPT Protein Precipitation RP Reversed-Phase PPT->RP LLE Liquid-Liquid Extraction LLE->RP SPE Solid-Phase Extraction HILIC HILIC SPE->HILIC Recommended for Polar Analytes OptimizeMS Optimize Source Parameters RP->OptimizeMS HILIC->OptimizeMS Evaluate Evaluate for Ion Suppression (Post-Column Infusion) OptimizeMS->Evaluate Start Start Method Development Start->PPT Start->LLE Start->SPE Recommended Starting Point Evaluate->SPE Evaluate->HILIC Suppression Observed (Improve Separation) FinalMethod Final Validated Method Evaluate->FinalMethod Suppression Minimized

Figure 2: A logical workflow for developing an LC-MS method for ncm5U with a focus on minimizing ion suppression.

References

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Providion Group. How can I identify Ion Suppression in Biological Sample Analysis?
  • Becker, G.
  • Separation Science Solutions Series. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • ZefSci. (2025, May 6).
  • Spectroscopy Europe. (2014, February 6). Easier for oligonucleotides: Optimising ion pairing reagents for LC/MS.
  • Agilent. Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides.
  • MDPI. (2022, December 7).
  • PMC - NIH. (2025, February 4).
  • SpringerLink. (2011, August 31). Hydrophilic interaction liquid chromatography (HILIC)
  • PubMed. Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled With Mass Spectrometry.
  • PMC - NIH.
  • ResearchGate. (2018, July 27).
  • Sigma-Aldrich. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples.
  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • LCGC International.
  • Wikipedia. Ion suppression (mass spectrometry).
  • PubMed. (2021, January 5).
  • PMC - NIH. (2020, June 3). Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics.
  • YouTube. (2024, September 23).
  • ResearchGate.

Sources

Troubleshooting

Technical Support Center: Epitranscriptomics &amp; RNA Modification Analysis

Current Status: operational 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Challenges in Quantifying Low-Abundance RNA Modifications Welcome to the Epitranscriptomics Support Hub You have reached th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: operational 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Challenges in Quantifying Low-Abundance RNA Modifications

Welcome to the Epitranscriptomics Support Hub

You have reached the advanced troubleshooting center for RNA modification analysis. Quantifying low-abundance modifications (e.g., m⁶A, m⁵C,


, Inosine) is notoriously difficult due to substoichiometric presence (

modification rates), high transcript turnover, and detection limits of standard instrumentation.

This guide moves beyond basic protocols to address the causality of failure in your experiments. We focus on three core workflows:

  • LC-MS/MS (Global Quantification)

  • Antibody-Based Sequencing (Site-Specific Mapping)

  • Direct RNA Sequencing (Stoichiometry & Emerging Tech)

Module 1: Global Quantification (LC-MS/MS)

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only method capable of absolute quantification of modified nucleosides. However, it destroys positional information.

Troubleshooting Ticket #MS-01: "My modification peaks are buried in the noise."

Diagnosis: This is typically caused by Ion Suppression resulting from residual salts or incomplete enzymatic digestion. Standard buffers (PBS, Tris) are non-volatile and clog the electrospray ionization (ESI) source.

Corrective Protocol: The "Volatile Buffer" Digestion System Use this protocol to ensure maximum ionization efficiency.

Reagents:

  • Buffer A: 10 mM Ammonium Acetate (pH 5.3) – Crucial: Do not use Sodium Acetate.

  • Enzyme 1: Nuclease P1 (Sigma/Roche)

  • Enzyme 2: Bacterial Alkaline Phosphatase (BAP) or CIP.

  • Internal Standard:

    
    -labeled nucleosides (SILIS).
    

Step-by-Step Methodology:

  • RNA Denaturation: Dissolve 100–500 ng of mRNA in 20 µL water. Heat at 95°C for 3 min , then snap-cool on ice. Why? This exposes the catalytic core of structured RNAs (tRNAs/rRNAs) to the enzymes.

  • Digestion Phase I: Add 2 µL Buffer A + 0.5 U Nuclease P1. Incubate at 42°C for 2 hours .

    • Checkpoint: The solution should remain clear. Cloudiness indicates protein contamination.

  • Digestion Phase II: Add 1 U BAP +

    
     volume of Ammonium Bicarbonate (to adjust pH to ~8.0). Incubate 37°C for 1 hour .
    
  • Filtration: Pass through a 10 kDa MWCO spin filter (pre-washed with water) to remove enzymes.

    • Critical: Enzymes injected into the LC column will cause backpressure spikes and ghost peaks.

  • Injection: Inject 5–10 µL into the LC-MS/MS (C18 Reverse Phase Column).

Visual Workflow: LC-MS/MS Decision Matrix

MS_Workflow Start Start: RNA Sample QC_Purity QC: A260/280 > 2.0? Start->QC_Purity Digestion Enzymatic Digestion (Nuclease P1 + BAP) QC_Purity->Digestion Pass Filter 10kDa MWCO Filtration Digestion->Filter MS_Analysis LC-MS/MS Injection (MRM Mode) Filter->MS_Analysis Decision_Signal Signal Detected? MS_Analysis->Decision_Signal Success Quantify vs SILIS Curve Decision_Signal->Success Yes Fail_Noise Issue: High Noise/Adducts Decision_Signal->Fail_Noise No (High Background) Fail_Low Issue: Low Sensitivity Decision_Signal->Fail_Low No (Flatline) Action_Desalt Action: Switch to Ammonium Acetate Buffer Fail_Noise->Action_Desalt Action_Input Action: Increase Input or Use Nano-LC Fail_Low->Action_Input

Figure 1: LC-MS/MS Optimization Workflow. Note the critical decision branch regarding buffer composition to prevent ion suppression.

Module 2: Site-Specific Mapping (MeRIP-seq / miCLIP)

The Challenge: Antibodies are prone to cross-reactivity (e.g., anti-m⁶A binding to m⁶Am). Furthermore, "peaks" only tell you where a modification is, not how much of it exists.

Troubleshooting Ticket #NGS-04: "My MeRIP-seq data shows peaks everywhere (High False Positives)."

Diagnosis: This is often a library complexity issue or insufficient input normalization. If the IP efficiency is low (<1%), PCR duplication artifacts will mimic peaks.

FAQ: How do I validate a true peak?

  • Input Normalization: You must sequence the "Input" (fragmented RNA before IP) at the same depth as the IP. A peak is only valid if

    
     with a Fold Enrichment (FE) > 2.0.
    
  • Motif Analysis: For m⁶A, 90% of true peaks should center on the DRACH motif (

    
    ). If your peaks are GC-rich, you are likely pulling down non-specific secondary structures.
    
  • Orthogonal Validation: Use SELECT (Single-base Elongation- and Ligation-based qPCR Amplification) or SCARLET for top candidates.

Comparative Data: Detection Limits
FeatureLC-MS/MSMeRIP-seq (NGS)Nanopore Direct RNA
Detection Limit (LOD) ~1-5 femtomoles~10 ng RNA (IP dependent)~500 ng polyA+ RNA
Quantification Type Absolute (Global %)Relative (Fold Enrichment)Stoichiometric (Fraction)
Positional Info NoYes (Region resolution ~100nt)Yes (Single nucleotide)
Bias Source Digestion efficiencyAntibody specificityBasecalling models

Module 3: Stoichiometry & Emerging Tech (Nanopore)[1][2]

The Future: Direct RNA Sequencing (DRS) by Oxford Nanopore Technologies (ONT) allows you to sequence the RNA molecule itself, preserving the modification status.

Troubleshooting Ticket #ONT-09: "Nanopore isn't calling my modifications correctly."

Diagnosis: Standard basecalling models (Guppy/Dorado) are trained primarily on canonical bases. They often miscall modified bases as "errors" or ignore them.

Solution: Signal-Level Analysis Do not rely on the FASTQ sequence alone. You must analyze the raw ionic current ("squiggles").

  • Tool Selection: Use Tombo or Nanopolish to compare your raw signal against a "canonical" reference model.

  • Difference Testing:

    • Sample A: Native RNA (Modified).

    • Sample B: IVT RNA (In-vitro transcribed, Unmodified control).

    • Result: Significant deviation in current dwell time or intensity between A and B indicates a modification.

Visual Workflow: Modification Calling Pipeline

Nanopore_Pipeline Input Native RNA Reads (Fast5/Pod5) Basecall Basecalling (Dorado/Guppy) Input->Basecall Align Alignment to Reference (Minimap2) Basecall->Align Resquiggle Signal Re-squiggling (Tombo/Nanopolish) Align->Resquiggle Detect Modification Detection Resquiggle->Detect Output Stoichiometry Map (0.0 - 1.0 fraction) Detect->Output IVT Control: IVT RNA (Unmodified) IVT->Detect Comparison

Figure 2: Nanopore Analysis Pipeline. Note the requirement for "Signal Re-squiggling" to align raw electrical signals to the sequence.

References

  • Quantitative analysis of m6A RNA modification by LC-MS. Source: National Institutes of Health (NIH) / PMC. Citation: Cho, C. J., et al. (2021).[1] STAR Protocols.[1] URL:[Link]

  • Quantitative Analysis of Ribonucleoside Modifications in tRNA by HPLC-Coupled Mass Spectrometry. Source: MIT / Nature Protocols.[2] Citation: Su, D., et al. (2014).[2] URL:[Link]

  • SCARPET: site-specific quantification of methylated and nonmethylated adenosines. Source: RNA Journal / PMC. Citation: Liu, N., et al. (2013/2020). URL:[Link]

  • Nanopore-based direct sequencing of RNA transcripts... reveals gaps in existing technology. Source: PMC. Citation: Workman, R. E., et al. (2019). URL:[Link]

  • Limits in the detection of m6A changes using MeRIP/m6A-seq. Source: Nature / PMC. Citation: McIntyre, A. B. R., et al. (2020). URL:[Link]

Sources

Optimization

Technical Support Center: Preserving ncm5U Integrity During Enzymatic Hydrolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enzymat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enzymatic hydrolysis of RNA containing 5-carbamoylmethyluridine (ncm5U). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to overcome challenges and ensure the accurate quantification of this critical modified nucleoside.

Introduction

5-carbamoylmethyluridine (ncm5U) is a modified nucleoside found in the anticodon region of certain tRNAs, where it plays a crucial role in modulating the decoding ability of the tRNA.[1][2] Accurate analysis of ncm5U, typically by LC-MS, is essential for understanding its biogenesis, function, and role in disease. The foundational step for this analysis is the complete enzymatic hydrolysis of RNA into its constituent nucleosides. However, the very conditions required for enzymatic digestion can compromise the chemical integrity of ncm5U, leading to inaccurate results. This guide is designed to help you navigate this challenge.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common foundational questions regarding ncm5U stability and analysis.

Q1: What exactly is ncm5U and why is its stability a concern?

A: ncm5U, or 5-carbamoylmethyluridine, is a uridine modification characterized by the addition of a carbamoylmethyl group at the C5 position of the uracil base.[3] Its biosynthesis is part of a complex pathway involving multiple enzymes.[1][2] The primary concern regarding its stability stems from its chemical structure. The side chain is susceptible to degradation under certain experimental conditions, particularly non-optimal pH and elevated temperatures. A systematic study on the stability of 44 different nucleosides found that while ncm5U is stable when stored at -20°C, it shows clear signs of instability at higher temperatures.[4] Therefore, every step of the experimental workflow, from storage to enzymatic digestion, must be optimized to prevent its degradation.

Q2: What is the standard workflow for preparing RNA for nucleoside analysis?

A: The goal is to break down the RNA polymer into individual nucleosides without altering their chemical structures. This is typically achieved through enzymatic digestion. The resulting nucleoside mixture can then be analyzed by methods like HPLC-coupled mass spectrometry. The process is a critical bottleneck where degradation can occur.

Enzymatic Hydrolysis Workflow cluster_0 Sample Preparation cluster_1 Core Protocol cluster_2 Analysis RNA_Sample Total RNA or Purified Oligo Purification RNA Purification (Removal of Inhibitors) RNA_Sample->Purification Hydrolysis Enzymatic Hydrolysis (Critical Step) Purification->Hydrolysis LCMS LC-MS/MS Analysis Hydrolysis->LCMS Data Data Interpretation & Quantification LCMS->Data

Caption: General workflow for RNA nucleoside analysis.

Q3: Can the enzymes used for hydrolysis degrade ncm5U?

A: The enzymes typically used for RNA hydrolysis (e.g., Nuclease P1, Benzonase, Alkaline Phosphatases) are designed to cleave phosphodiester bonds and are generally not expected to directly degrade the ncm5U side chain. Research has shown that treatment with bacterial alkaline phosphatase (BAP) during the digestion process does not artificially generate ncm5U from its precursor, cm5U, indicating the side chain is stable to this specific enzymatic treatment.[1] However, the conditions required for these enzymes to be active (e.g., pH, temperature, incubation time) can be the root cause of chemical degradation. It's an indirect effect: the environment, not the enzyme's primary catalytic activity, poses the risk.

Part 2: Troubleshooting Guide - Addressing Experimental Failures

This guide is structured by common problems encountered during analysis.

Problem 1: Incomplete RNA Digestion

Symptoms:

  • Low overall yield of all nucleosides, including ncm5U.

  • Presence of di- or oligonucleotides in the final mass spectrometry data.

  • Poor reproducibility between replicate samples.

Potential Cause Scientific Rationale Recommended Solution
Suboptimal Enzyme Activity Enzymes can lose activity due to improper storage (e.g., frost-free freezers, excessive freeze-thaw cycles) or expiration.[5][6]1. Verify Storage: Ensure enzymes are stored at a stable -20°C in a non-frost-free freezer.[5] 2. Minimize Freeze-Thaw: Aliquot enzymes into single-use volumes. 3. Run a Control: Test enzyme activity on a standard, unmodified RNA substrate to confirm functionality.[6]
Presence of Inhibitors Contaminants from RNA purification kits, such as salts (e.g., guanidinium thiocyanate), ethanol, or EDTA, can directly inhibit nuclease and phosphatase activity.[6][7]1. Improve Purification: Include an additional 70-80% ethanol wash step during solid-phase extraction to remove salts. 2. Ensure Complete Drying: After precipitation, ensure the RNA pellet is completely free of residual ethanol before resuspension. 3. Consider Re-purification: If inhibition is suspected, re-purify the RNA sample.
Insufficient Enzyme Concentration or Incubation Time The ratio of enzyme to substrate is critical. Too little enzyme or too short an incubation time will result in an incomplete reaction.1. Optimize Enzyme Units: Start with a standard recommendation of 3–5 units of nuclease per μg of RNA.[8] 2. Perform a Time Course: Analyze samples at different incubation time points (e.g., 1, 2, 4 hours) to determine the minimum time required for complete digestion. 3. Increase Incubation (with caution): If digestion is incomplete, modestly increase incubation time but be mindful of potential ncm5U degradation.
Problem 2: Low or Absent ncm5U Signal with Normal Canonical Nucleoside Levels

Symptoms:

  • Quantification of A, G, C, and U is as expected.

  • The ncm5U peak is significantly diminished or completely absent in the chromatogram.

Troubleshooting_Low_ncm5U Start Low or Absent ncm5U Signal Cause1 Cause: Degradation during Hydrolysis? Start->Cause1 Cause2 Cause: Degradation during Storage? Start->Cause2 Sol1a Solution: Optimize pH. Avoid strongly acidic/alkaline conditions. Cause1->Sol1a Sol1b Solution: Optimize Temperature. Use 37°C, avoid higher temperatures. Cause1->Sol1b Sol1c Solution: Minimize Incubation Time. Use shortest time for full digestion. Cause1->Sol1c Sol2a Solution: Store at -20°C. Avoid room temperature or 4°C. Cause2->Sol2a Sol2b Solution: Minimize Freeze-Thaw Cycles. Aliquot samples. Cause2->Sol2b

Caption: Troubleshooting logic for ncm5U-specific signal loss.

Potential Cause Scientific Rationale Recommended Solution
Inappropriate pH Conditions The ncm5U side chain may be susceptible to hydrolysis under harsh acidic or basic conditions.[9] While a two-step digestion protocol (acidic Nuclease P1 step, followed by an alkaline phosphatase step) is common, prolonged exposure to either extreme can be detrimental.[7]1. Minimize Incubation: Keep the incubation time in the acidic Nuclease P1 buffer to the absolute minimum required. 2. Neutralize Promptly: After the Nuclease P1 step, immediately adjust the pH to the optimal range for the subsequent alkaline phosphatase step. 3. Consider a One-Step Protocol: Use an enzyme cocktail that works at a near-neutral pH to avoid pH excursions entirely (see Protocol 2).
Excessive Temperature or Incubation Time Thermal energy can accelerate chemical degradation. Studies have demonstrated that ncm5U is significantly less stable at room temperature and above compared to -20°C.[4] Enzymatic reactions are often run at 37°C, but higher temperatures or unnecessarily long incubations increase the risk of degradation.1. Adhere to 37°C: Do not exceed the standard incubation temperature of 37°C unless absolutely required by a specific enzyme. 2. Confirm Optimal Time: Use the shortest incubation time determined to be effective from your time-course experiment. Avoid overnight incubations unless proven necessary and safe for ncm5U.
Improper Sample Storage The stability of ncm5U is highly temperature-dependent.[4] Storing the final nucleoside mixture, or even the initial RNA, at 4°C or room temperature for extended periods before analysis can lead to significant loss of the target analyte.1. Immediate Analysis or Freezing: Analyze samples immediately after digestion. If not possible, flash-freeze and store them at -20°C or -80°C. 2. Optimal Storage Temp: Based on stability data, -20°C is an excellent choice for storing purified ncm5U.[4]
Part 3: Validated Protocols and Best Practices

Adherence to validated protocols is key to achieving reproducible and accurate results.

Protocol 1: Optimized Two-Step Enzymatic Hydrolysis

This method ensures optimal activity for each enzyme but requires careful pH management.

Materials:

  • Nuclease P1 (e.g., 100 U/µL)

  • Ammonium Acetate Buffer (10 mM, pH 5.3)

  • Bacterial Alkaline Phosphatase (BAP) or similar (e.g., 1 U/µL)

  • Ammonium Bicarbonate or TRIS Buffer (e.g., 100 mM, pH ~8.0)

  • Purified RNA (1-5 µg)

  • Nuclease-free water

Procedure:

  • Step 1: Nuclease P1 Digestion (to 5'-mononucleotides) a. In a sterile microcentrifuge tube, combine 1-5 µg of RNA with 10 mM Ammonium Acetate buffer (pH 5.3). b. Add 1-2 units of Nuclease P1 per µg of RNA. c. Add nuclease-free water to a final volume of 20 µL. d. Incubate at 37°C for 2 hours. This is a critical step; do not extend incubation unnecessarily.

  • Step 2: Dephosphorylation (to nucleosides) a. To the same tube, add 2.5 µL of 100 mM Ammonium Bicarbonate buffer (pH ~8.0) to raise the pH. b. Add 1-2 units of BAP. c. Incubate at 37°C for an additional 2 hours.

  • Sample Finalization a. Stop the reaction by heating to 95°C for 3 minutes or by adding an equal volume of acetonitrile. b. Centrifuge at high speed for 10 minutes to pellet the enzymes. c. Transfer the supernatant to an HPLC vial for immediate LC-MS analysis or store at -80°C.

Protocol 2: Robust One-Step Enzymatic Hydrolysis

This method is often faster and maintains a stable pH, reducing the risk of chemical degradation.

Materials:

  • RNA Digestion Enzyme Mix (containing Benzonase, Phosphodiesterase, and Alkaline Phosphatase)

  • Digestion Buffer (typically supplied with the mix, pH ~7.5-8.0)

  • Purified RNA (1-5 µg)

  • Nuclease-free water

Procedure:

  • In a sterile microcentrifuge tube, combine 1-5 µg of RNA with the supplied reaction buffer.

  • Add the recommended amount of the enzyme cocktail.

  • Add nuclease-free water to the recommended final volume.

  • Incubate at 37°C for 2-4 hours (or as determined by optimization).

  • Stop the reaction and process the sample as described in Protocol 1, Step 3.

References
  • Linder, B., Sharma, S., Wu, C., et al. (2025). tRNA modifications tune m6A-dependent mRNA decay. Cell.
  • Chen, C., et al. (2011). Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. PLoS ONE 6(6): e20783. Available at: [Link]

  • GenScript. Restriction Digestion Troubleshooting Guide. Available at: [Link]

  • Björk, G., et al. (2011). Unexpected Accumulation of ncm(5)U and ncm(5)S(2) (U) in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm(5)U and mcm(5)S(2)U. PubMed. Available at: [Link]

  • ResearchGate. (2025). Loss of tRNA uridine thiolation affects mRNA translation, protein production, and sulfur-compound metabolism in Arabidopsis. Available at: [Link]

  • Boccaletto, P., et al. MODOMICS: A Database of RNA Modifications. Available at: [Link]

  • Heiss, M., et al. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv. Available at: [Link]

  • IMBB-FoRTH. Restriction Endonuclease Troubleshooting Guide. Available at: [Link]

  • CASSS. Table 7: Best Practices for Analyzing Oligonucleotides Using MS. Available at: [Link]

  • Gonzalez-Urbina, L., et al. (2021). Identification of RNA Fragments Resulting from Enzymatic Degradation using MALDI-TOF Mass Spectrometry. J Vis Exp. (173), e62723. Available at: [Link]

  • Laureano-Perez, L., et al. (2005). Understanding factors that limit enzymatic hydrolysis of biomass: characterization of pretreated corn stover. PubMed. Available at: [Link]

  • Grosjean, H., et al. (2007). Chemistry enters nucleic acids biology: enzymatic mechanisms of RNA modification. PubMed. Available at: [Link]

  • Rubio-Giménez, V., et al. (2020). Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media. MDPI. Available at: [Link]

  • Reddit. (2025). Starting modified siRNA oligonucleotide synthesis – need advice on method development. Available at: [Link]

  • Asahi Kasei Bioprocess. (2023). Key Considerations and Effective Strategies for Oligonucleotide Manufacturing Scale-Up. Available at: [Link]

  • Liu, Y., et al. (2019). Preparation of fluorinated RNA nucleotide analogs potentially stable to enzymatic hydrolysis in RNA and DNA polymerase assays. PMC. Available at: [Link]

  • Karatas, O.S., et al. (2022). Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. Available at: [Link]

  • Oligonucleotide Therapeutics Society. (2018). Guidelines for Experiments using Antisense Oligonucleotides and Double-Stranded RNAs. Available at: [Link]

  • Brienzo, M., et al. (2016). Lignin enrichment and enzyme deactivation as the root cause of enzymatic hydrolysis slowdown of steam pretreated sugarcane bagasse. PubMed. Available at: [Link]

  • ResearchGate. (2005). Understanding Factors that Limit Enzymatic Hydrolysis of Biomass. Available at: [Link]

  • Zaaba, N., et al. (2022). Physical and Enzymatic Hydrolysis Modifications of Potato Starch Granules. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Baseline Instability in Nucleoside Analysis

Status: Online Operator: Senior Application Scientist Ticket ID: NUC-HPLC-001 Subject: Troubleshooting Baseline Drift, Noise, and Spikes in Nucleoside/Nucleotide Separations Diagnostic Triage: Identify Your Symptom Befor...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Ticket ID: NUC-HPLC-001 Subject: Troubleshooting Baseline Drift, Noise, and Spikes in Nucleoside/Nucleotide Separations

Diagnostic Triage: Identify Your Symptom

Before adjusting any hardware, we must characterize the instability. Use this logic flow to determine the root cause of your baseline issue.

DiagnosticTree Start START: Describe Baseline Drift Drifting (Slope) Start->Drift Noise Noisy (Fuzzy) Start->Noise Spike Spikes/Ghost Peaks Start->Spike Drift_Grad Gradient Run? Drift->Drift_Grad Drift_Iso Isocratic Run? Drift->Drift_Iso Noise_Cyc Cyclic/Regular? Noise->Noise_Cyc Noise_Rand Random/High Freq? Noise->Noise_Rand Spike_Rand Random Spikes? Spike->Spike_Rand Spike_Ret Consistent RT? Spike->Spike_Ret Cause_RI Refractive Index / Absorbance Mismatch Drift_Grad->Cause_RI Yes Cause_Temp Temperature / Equilibration Drift_Iso->Cause_Temp Yes Cause_Pump Pump/Mixer Issue Noise_Cyc->Cause_Pump Yes Cause_Lamp Lamp Aging / Dirty Flow Cell Noise_Rand->Cause_Lamp Yes Cause_Bubbles Air Bubbles / Precipitation Spike_Rand->Cause_Bubbles Precipitation? Cause_Ghost Carryover / Late Eluters Spike_Ret->Cause_Ghost Dirty Column?

Figure 1: Diagnostic decision tree for isolating HPLC baseline anomalies.

Technical Modules: Deep Dive & Solutions

Module A: The "Gradient Drift" (Absorbance Mismatch)

The Issue: You are running a gradient for nucleotides (e.g., 5% to 60% B) and the baseline rises or falls significantly, obscuring low-level impurities. Scientific Causality: This is rarely a "malfunction." It is usually a physical difference in UV absorbance between Mobile Phase A (aqueous buffer) and Mobile Phase B (organic modifier) at your detection wavelength (typically 254–260 nm for nucleosides).

  • Example: Methanol absorbs more UV light at 210–220 nm than Water. However, at 260 nm, phosphate buffers can have different refractive indices than Acetonitrile, causing "apparent" absorbance changes in the flow cell.

The Fix: Balanced Absorbance Strategy Do not rely on the software's "Zero Baseline" function alone. You must balance the chemistry.

  • Measure Absorbance: Run a "dummy" gradient with no column (connect union).

  • Identify the Lower Signal: Determine which mobile phase has lower absorbance.

  • Doping: Add a UV-absorbing species to the lower absorbing phase to match the other.

    • For Nucleosides: If Phase A is Phosphate Buffer and Phase B is Methanol, and the baseline drops during the gradient, Phase A has higher absorbance. You may need to add a trace of the buffer salt to Phase B (if soluble) or a UV-transparent modifier to Phase A.

    • Note: Acetone (0.1%) is a common dopant for 254 nm, but use with extreme caution in MS-coupled workflows.

Module B: Spikes & Noise (Buffer Precipitation)

The Issue: Random, sharp spikes appearing throughout the chromatogram, often mistaken for electrical noise. Scientific Causality: Nucleoside analysis frequently uses Phosphate buffers (pH 6–7). Phosphate salts have extremely poor solubility in Acetonitrile (ACN).

  • The Danger Zone: Potassium Phosphate precipitates at ~70% ACN. Ammonium Phosphate at ~85% ACN [1].

  • Mechanism: When the gradient mixer combines 90% ACN with 10% Buffer, localized concentrations at the mixing point may exceed solubility limits, creating micro-precipitates that scatter light in the flow cell (spikes) before redissolving.

Data Table: Buffer Solubility Limits

Buffer Type Organic Modifier Precipitates at approx. % Organic Action Limit (Safe Max)
Potassium Phosphate Acetonitrile ~70% 60%
Potassium Phosphate Methanol ~80% 70%
Ammonium Acetate Acetonitrile >90% 90%

| Ammonium Formate | Acetonitrile | >90% | 90% |

Protocol: The "Pre-Mix" Test

  • Take a clear beaker.

  • Manually mix your Phase A and Phase B at the highest organic ratio your method calls for (e.g., 30:70).

  • Let it sit for 30 minutes.

  • Observation: If the solution becomes cloudy or crystals form at the bottom, your method is chemically unstable. You must switch to a more soluble buffer (e.g., Ammonium Acetate) or reduce the organic cut-off.

Module C: HILIC & Ion-Pairing Instability

The Issue: Baseline takes hours to stabilize, or retention times drift (wandering baseline). Scientific Causality:

  • HILIC: Relies on a "Water Layer" forming on the silica surface. This layer takes much longer to establish than the monolayer in Reversed-Phase (RP).

  • Ion-Pairing (IPR): Reagents like Triethylamine (TEA) or Tetrabutylammonium (TBA) are "sticky." They slowly coat the stationary phase. If you start the run before the column is saturated, the baseline will drift as the surface coverage changes [2].

HILIC_Equilibration Step1 1. Introduction of Mobile Phase (High Organic / Low Water) Step2 2. Water Partitioning (Water molecules adsorb to polar silica) Step1->Step2 Fast (<5 min) Step3 3. Layer Formation (Stagnant aqueous layer builds up) Step2->Step3 Slow (10-30 min) Step4 4. Equilibrium Reached (Stable Baseline & Retention) Step3->Step4 Critical (Requires 20-60 Col. Vols)

Figure 2: The HILIC equilibration mechanism. Note that Step 3 is the rate-limiting step for baseline stability.

Equilibration Guidelines:

  • Reversed-Phase (No IPR): 10 Column Volumes.

  • HILIC: 20–30 Column Volumes [3].

  • Ion-Pairing (RP-IP): 60–80 Column Volumes for fresh columns; 20 for re-equilibration [2].

Step-by-Step Troubleshooting Protocols

Protocol 1: The "Zero Flow" Test (Isolating the Detector)

Use this to determine if noise is electronic (lamp/board) or fluidic (pump/column).

  • Preparation: Leave the column and mobile phase connected.

  • Action: Turn the flow rate to 0.0 mL/min .

  • Monitor: Watch the baseline for 10 minutes.

  • Analysis:

    • Baseline becomes flat: The noise is Fluidic (Pump pulsations, mixing issues, bubbles, or dirty column).

    • Baseline remains noisy: The noise is Electronic/Optical (Aging lamp, dirty flow cell windows, or electrical interference).

Protocol 2: The "Hot Wash" (Removing Ghost Peaks)

Use this when you see "memory effects" or carryover from IPRs or sticky nucleosides.

  • Disconnect: Remove the analytical column (Install a union).

  • Flush System: Flush lines with 100% Water (warm, 40°C if possible) for 30 mins to remove salts.

  • Flush Organics: Flush with 100% Methanol or Isopropanol to remove hydrophobic residues.

  • Column Cleaning (If column is the culprit):

    • Reverse the column (only if manufacturer permits).[1]

    • Flush at low flow (0.5 mL/min) with 90% Water / 10% ACN (remove buffers).

    • Flush with 100% ACN (remove hydrophobic contaminants).

    • For HILIC: Flush with 50/50 Water/ACN with 10mM Ammonium Acetate (re-establish ionic strength).

Frequently Asked Questions (FAQ)

Q: I am using TEA (Triethylamine) for oligonucleotide separation and the baseline never settles. Why? A: TEA is notorious for slow equilibration and high UV absorbance below 220 nm. Ensure you are using HPLC-grade TEA (impurities in low-grade TEA absorb strongly). Also, consider switching to TEA-Acetate or HFIP (Hexafluoroisopropanol) which are more MS-friendly and often cleaner, though HFIP is expensive [4].

Q: Can I use a degasser to stop spikes? A: A vacuum degasser is mandatory for nucleoside gradients involving Water/Methanol or Water/ACN. Mixing these solvents is exothermic (releases heat) or endothermic, which changes gas solubility and liberates micro-bubbles. If your degasser is old, the semi-permeable membranes may be failing.

Q: My baseline cycles up and down every few minutes. Is it the column? A: No, cyclic noise is almost always the Pump or Temperature .

  • Pump: Measure the period of the cycle. If it matches the stroke volume of your piston, you have a check-valve leak or an air bubble in one pump head.

  • Temperature: If the room AC turns on/off, the refractive index of the solvent changes. Use a column oven and insulate the tubing entering the detector.

References

  • Thermo Fisher Scientific. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Link

  • Welch Materials. (2025).[2] Issues and Solutions to the Use of Ion-Pairing Reagents. Link

  • ACE HPLC.[3] (n.d.). Column Equilibration in HILIC Mode. Link

  • Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Link

  • Waters Corporation.[4][5] (n.d.). PDA baseline noise (Guided Troubleshooting). Link

Sources

Optimization

Technical Support Center: Resolving Isobaric Co-elution of Modified Nucleosides

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are tackling the analytical c...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are tackling the analytical challenge of separating isobaric modified nucleosides. Co-elution of these critical analytes can compromise data integrity, leading to inaccurate quantification and misidentification. This document provides in-depth troubleshooting guides and frequently asked questions to empower you to develop robust and reliable analytical methods.

Introduction: The Challenge of Isobaric Co-elution

This guide provides a systematic approach to diagnosing and resolving these co-elution challenges, combining chromatographic strategies with advanced mass spectrometry techniques.

Frequently Asked Questions (FAQs)

Q1: What exactly are isobaric modified nucleosides, and why are they so difficult to separate?

A1: Isobaric modified nucleosides are distinct molecular structures that have the same integer mass. This category includes:

  • Positional Isomers: Where a modification (e.g., a methyl group) is attached to a different atom on the same base nucleoside (e.g., N1-methyladenosine vs. N6-methyladenosine).

  • Structural Isomers: Compounds with the same elemental formula but different atomic arrangements (e.g., pseudouridine is an isomer of uridine).[6]

  • Mass Analogs: Compounds with different elemental compositions that happen to have the same nominal mass.[3]

Their separation is challenging because their structural similarities often result in nearly identical physicochemical properties, such as hydrophobicity and polarity. This leads to very similar retention behavior in standard chromatographic systems, making them prone to co-elution.[3][7]

Q2: What are the primary liquid chromatography (LC) strategies for separating modified nucleosides?

A2: The two dominant LC modes are Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC). The choice depends on the polarity of the nucleosides.

  • Reversed-Phase (RP-LC): This is the most common technique, separating molecules based on their hydrophobicity.[6] It works well for a wide range of modified nucleosides. However, very polar nucleosides are poorly retained and may elute near the void volume, making separation difficult.[8][9]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for highly polar analytes that are not well-retained in RP-LC.[10][11] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, creating a water-rich layer on the stationary phase into which polar analytes can partition.[8][9]

Table 1: Comparison of RP-LC and HILIC for Nucleoside Analysis
FeatureReversed-Phase (RP-LC)Hydrophilic Interaction (HILIC)
Principle Separation based on hydrophobicity.Separation based on polarity/hydrophilicity.[8]
Stationary Phase Non-polar (e.g., C18, C8).[12]Polar (e.g., bare silica, amide, diol).[10][11]
Mobile Phase High aqueous content, gradient to high organic.High organic content, gradient to higher aqueous.[13]
Best Suited For Non-polar to moderately polar nucleosides.Highly polar and hydrophilic nucleosides.[9]
Key Advantage Robust, widely used, and well-understood.Excellent retention for polar compounds, MS-friendly mobile phases.[10][14]
Common Issue Poor retention of very polar analytes.Sensitive to mobile phase composition and requires longer equilibration times.
Q3: How can mass spectrometry (MS) help if chromatographic separation is incomplete?

A3: Mass spectrometry offers additional dimensions of separation and specificity that can resolve co-eluting isobars. Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers can measure mass with very high precision. This allows them to distinguish between compounds that have the same nominal mass but slightly different exact masses due to different elemental compositions (mass analogs).[15][16]

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a precursor ion of a specific m/z is isolated and fragmented.[17] Even if two isomers co-elute, they may produce different fragment ions or different ratios of fragment ions upon collision-induced dissociation (CID), allowing for their differentiation and separate quantification.[18][19]

  • Ion Mobility Spectrometry (IMS): IMS is a gas-phase separation technique that separates ions based on their size, shape, and charge, measured as a collision cross-section (CCS).[20][21] Co-eluting isobars with different three-dimensional shapes can be separated in the ion mobility cell before they reach the mass analyzer, providing an orthogonal separation dimension.[22]

Troubleshooting Guides

This section addresses specific experimental problems in a Q&A format.

Scenario 1: Chromatographic Resolution Issues
Q: My isobaric nucleosides are co-eluting or poorly resolved using my standard C18 column. What are the first steps to improve separation?

A: When facing co-elution on a standard C18 column, a systematic optimization of your chromatographic method is the first and most critical step. The goal is to alter the selectivity of the separation, which is the ability of the system to distinguish between the two analytes.

CoElution_Workflow cluster_rp cluster_hilic start Co-elution of Isobaric Modified Nucleosides Detected chrom_opt Optimize Chromatography start->chrom_opt First Approach ms_opt Utilize Advanced MS Techniques start->ms_opt If Chromatography Fails or for Confirmation rp_method Reversed-Phase (RP) Method Dev. chrom_opt->rp_method For non-polar to moderately polar analytes hilic_method Switch to HILIC chrom_opt->hilic_method For very polar analytes hrms High-Resolution MS (HRMS) (for Mass Analogs) ms_opt->hrms msms Tandem MS (MS/MS) (for Isomers) ms_opt->msms ims Ion Mobility (IMS-MS) (for Isomers) ms_opt->ims rp_details 1. Change Mobile Phase (pH, Organic) 2. Adjust Gradient Slope 3. Change Column Chemistry (PFP, Phenyl) 4. Modify Temperature rp_method->rp_details hilic_details 1. Select Appropriate Column (Silica, Amide) 2. Optimize Salt Concentration 3. Adjust Water Content 4. Ensure Proper Equilibration hilic_method->hilic_details

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Wobble Uridine Modifications: A Technical Guide to Detection and Functional Profiling

Executive Summary The modification of uridine at the wobble position (U34) of tRNA is a critical determinant of translational fidelity and efficiency.[1] Specifically, the conversion of 5-methoxycarbonylmethyluridine (mc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modification of uridine at the wobble position (U34) of tRNA is a critical determinant of translational fidelity and efficiency.[1] Specifically, the conversion of 5-methoxycarbonylmethyluridine (mcm5U) to 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) represents a pivotal "wobble switch" regulating the proteome, particularly for AA- and AG-ending codons (Lys, Glu, Gln).

This guide provides a comparative technical analysis of the three primary methodologies for profiling these modifications: APM-Polyacrylamide Gel Electrophoresis (APM-PAGE) , LC-MS/MS , and Nanopore Direct RNA Sequencing . We evaluate these "products" based on sensitivity, quantitative capability, and resolution, providing validated protocols to ensure experimental success.

Part 1: The Landscape of U34 Modifications

Before selecting a detection platform, one must understand the analyte. The U34 modification cycle is not static; it is a dynamic response to cellular stress.

  • The Substrate: tRNA-Lys(UUU), tRNA-Glu(UUC), and tRNA-Gln(UUG).[2]

  • The Modification: The addition of a thiocarbonyl group (s2) at position 2 and a methoxycarbonylmethyl group (mcm5) at position 5.

  • The Function: The s2 group is essential for stabilizing the C3’-endo sugar pucker, pre-structuring the anticodon loop to facilitate base pairing with Purine-ending codons. Loss of this modification results in ribosome pausing, protein aggregation, and is linked to neurodegenerative diseases (e.g., Familial Dysautonomia).

Biosynthetic Pathway Visualization

The following diagram outlines the dependency of these modifications on the Elongator complex (mcm5) and the Urm1 pathway (s2).

U34_Pathway Pre_tRNA Pre-tRNA (U34) mcm5U mcm5U34 (Oxygenated) Pre_tRNA->mcm5U Methylation mcm5s2U mcm5s2U34 (Thiolated) mcm5U->mcm5s2U Thiolation Elongator Elongator Complex (Elp1-Elp6) Elongator->mcm5U Urm1 Thiolation Cascade (Urm1/Ncs2/Ncs6) Urm1->mcm5s2U

Figure 1: The stepwise biosynthesis of wobble uridine modifications. Note that thiolation (s2) often depends on the prior installation of the mcm5 side chain.

Part 2: Comparative Methodology Guide

We compare the three industry-standard approaches. APM-PAGE is the "Gold Standard" for assessing thiolation status specifically, while LC-MS/MS is the benchmark for total quantification.

Performance Matrix
FeatureAPM-PAGE (Northern) LC-MS/MS Nanopore (Direct RNA)
Primary Analyte Thiolation status (s2U)Total Nucleoside AbundanceSequence + Modification Map
Resolution Single tRNA speciesGlobal (no sequence context)*Single Molecule / Single Base
Input Requirement High (5-10 µg Total RNA)Low (<1 µg purified tRNA)Medium (1-5 µg purified tRNA)
Throughput Low (Manual)High (Automated)High (Multiplexed)
Cost LowHigh (Instrument time)Medium (Flow cells)
Key Advantage Visual shift of thiolated vs. non-thiolated populations.Absolute quantification (stoichiometry).Detects crosstalk on the same molecule.
Key Limitation Toxic reagents (Mercury); Labor intensive.Loss of sequence context; requires digestion.Bioinformatic complexity; error rates.

*Note: LC-MS/MS can provide sequence context only if combined with RNase H mapping, which significantly increases complexity.

Part 3: Detailed Experimental Protocols

Protocol A: The APM Gel Retardation Assay (Thiolation Specific)

Purpose: To separate thiolated tRNA from non-thiolated tRNA based on the affinity of mercury for the sulfur atom.

Expert Insight: The critical success factor here is the quality of the APM ([(N-acryloylamino)phenyl]mercuric chloride). It must be freshly dissolved or stored strictly away from light.

Materials:
  • APM (synthesized or purchased).

  • Urea (High purity).

  • Acrylamide/Bis-acrylamide (19:1).

  • Validation Control: Hydrogen Peroxide (H2O2).[3][4]

Workflow:
  • Gel Preparation:

    • Prepare a standard 8M Urea, 8% Polyacrylamide gel.

    • Crucial Step: Add APM to the gel mixture to a final concentration of 0.05 mg/mL before polymerization.

    • Note: APM is toxic. Handle with extreme care in a fume hood.

  • Sample Preparation:

    • Prepare 5 µg of total RNA in loading buffer (containing 8M urea).

    • Self-Validating Control: For one aliquot of the sample, treat with 10 mM H2O2 for 15 mins at room temperature prior to loading. This oxidizes the thiol group, preventing the mercury shift.[3] If the band does not drop back down, the shift was an artifact.

  • Electrophoresis:

    • Run at 15-20 V/cm. The mercury-sulfur interaction causes drag.[4]

    • Observation: Thiolated tRNAs (mcm5s2U) will migrate significantly slower than their non-thiolated (mcm5U) counterparts.

  • Northern Blotting:

    • Transfer to nylon membrane and probe for specific tRNAs (e.g., tRNA-Lys-UUU).

    • Result: You should see two bands in Wild Type samples (upper = thiolated, lower = non-thiolated) and only the lower band in elp3 or urm1 mutants (or the H2O2 control).

Protocol B: LC-MS/MS Nucleoside Quantification

Purpose: To determine the absolute molar ratio of mcm5s2U vs. mcm5U in a total tRNA pool.

Expert Insight: Avoid using ammonium bicarbonate buffers if possible during digestion as they can interfere with ionization of certain modifications; Ammonium acetate is often preferred.

Workflow:
  • tRNA Purification:

    • Isolate total tRNA using size-exclusion HPLC (SEC) or specific silica columns (e.g., NucleoBond). Do not use phenol-chloroform extraction alone; purity is paramount.

  • Enzymatic Digestion:

    • Digest 1 µg tRNA to single nucleosides using a cocktail: Nuclease P1 (removes phosphates) + Phosphodiesterase I + Bacterial Alkaline Phosphatase (BAP).

    • Incubate at 37°C for 2-4 hours.

    • Critical: Add an antioxidant (e.g., Desferrioxamine) to prevent spontaneous oxidation of s2U during digestion.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: 0.1% Formic acid in Water (A) vs. Acetonitrile (B).

    • Detection: Triple Quadrupole Mass Spectrometer in MRM (Multiple Reaction Monitoring) mode.

    • Quantification: Use stable isotope-labeled internal standards (15N-Guanosine) to normalize injection volume and ionization efficiency.

Part 4: Decision Framework (Method Selection)

Use the following logic flow to determine the correct method for your research question.

Method_Selection Start Research Question? Q1 Is the focus specifically on Thiolation (s2U) status? Start->Q1 Q2 Do you need absolute quantification? Q1->Q2 No / Need Broad Profile Method_APM Select: APM-PAGE (Northern Blot) Q1->Method_APM Yes (Specific/Cheap) Q3 Do you need to map modifications to sequence? Q2->Q3 No Method_MS Select: LC-MS/MS (Nucleoside Digest) Q2->Method_MS Yes (Stoichiometry) Q3->Method_MS No (Global Abundance) Method_Nano Select: Nanopore (Direct RNA Seq) Q3->Method_Nano Yes (Mapping)

Figure 2: Decision matrix for selecting the optimal wobble uridine detection strategy.

Part 5: Expert Validation & Troubleshooting

The Gamma-Toxin Assay (Alternative Validation)

For researchers lacking Mass Spec facilities or APM reagents, the Gamma-toxin endonuclease assay is a powerful biological alternative.

  • Mechanism: The γ-toxin from Kluyveromyces lactis specifically cleaves tRNAs only if they contain the mcm5s2U modification.

  • Protocol: Incubate total RNA with recombinant γ-toxin. Run on a standard urea gel.

  • Readout: Cleavage products indicate the presence of the modification. Intact tRNA indicates hypomodification (loss of mcm5s2U). This is a binary, highly specific readout.

Stability Warning

The thio-group (s2) is chemically labile.

  • Oxidation: It rapidly oxidizes to uridine or 4-thiouridine under UV light or high pH.

  • Buffer pH: Keep buffers at pH < 7.5.

  • Reducing Agents: Always include 1 mM DTT or β-mercaptoethanol in purification buffers, but remove them before APM gels (as they will compete for the mercury).

References

  • Igloi, G. L. (1988).[4] Interaction of tRNAs containing substituted thiopyrimidines with mercurated polyacrylamide gels. Biochemistry. Link

  • Su, D., et al. (2014).[5] Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Nature Protocols. Link

  • Lucas, M. C., et al. (2024).[6] Quantitative analysis of tRNA abundance and modifications by nanopore RNA sequencing. Nature Biotechnology. Link

  • Lu, J., et al. (2005). The Kluyveromyces lactis gamma-toxin targets tRNA anticodons. RNA.[3][5][7][8][9][10][11][12][13][14][15] Link

  • Deng, W., et al. (2015). Trm9-catalyzed tRNA modifications regulate global protein expression by codon-biased translation. PLoS Genetics. Link

Sources

Comparative

Technical Guide: Cross-Species Analysis of ncm5U in tRNA

Topic: Cross-Species Comparison of ncm5U Presence in tRNA Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals From Biosynthesis to Biomarker: A Comparative Review...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Species Comparison of ncm5U Presence in tRNA Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

From Biosynthesis to Biomarker: A Comparative Review of Detection Technologies and Biological Function

Executive Summary

The modification 5-carbamoylmethyluridine (ncm⁵U) at the wobble position (U34) of tRNA is a critical determinant of translational fidelity, specifically for split-codon boxes. Its presence is essential for the proper decoding of genes enriched in A-ending codons. Dysregulation of the ncm⁵U biosynthetic pathway—governed by the highly conserved Elongator complex—is directly implicated in neurodegenerative diseases such as Familial Dysautonomia (FD) and plays a paradoxical role in cancer metastasis.

This guide provides a rigorous technical comparison of ncm⁵U abundance and detection across model organisms (S. cerevisiae) and mammals (H. sapiens). We evaluate the "performance" of current detection methodologies (LC-MS/MS vs. Next-Gen Sequencing) and provide validated protocols for researchers quantifying this modification in therapeutic contexts.

Part 1: The Biological Standard – Biosynthesis & Species Divergence

To accurately detect ncm⁵U, one must understand its origin. The modification is not a standalone event but part of a complex cascade involving the Elongator complex (Elp1–Elp6) .[1]

The Conserved Pathway (Yeast vs. Human)

In both yeast and humans, the Elongator complex installs the initial carboxy-methyl side chain. However, the terminal maturation steps diverge, influencing how ncm⁵U accumulates or converts to downstream forms like mcm⁵U.

  • S. cerevisiae (Yeast): The Elongator complex (Elp1-6) acts on U34 to form cm⁵U/ncm⁵U.[2] The methyltransferase complex Trm9/Trm112 is then required to convert these intermediates into mcm⁵U (5-methoxycarbonylmethyluridine).[1][3] In trm9 deletion mutants, ncm⁵U accumulates significantly, serving as a distinct biomarker of the defect.

  • H. sapiens (Human): The Elongator complex is conserved (IKBKAP is the Elp1 homolog). The downstream methylation is performed by ALKBH8 (containing a methyltransferase domain homologous to Trm9) and TRM112 .[2] Loss of ALKBH8 leads to a lack of mcm⁵U and a consequent rise in ncm⁵U or cm⁵U levels, linking directly to cellular stress responses.

Pathway Visualization

The following diagram illustrates the conserved and divergent steps in ncm⁵U biosynthesis.

ElongatorPathway U34 Uridine (U34) cm5U cm⁵U (Intermediate) U34->cm5U + Acetyl-CoA ncm5U ncm⁵U (Target Modification) cm5U->ncm5U Amidation mcm5U mcm⁵U (Final Product) cm5U->mcm5U Methylation ncm5U->mcm5U Methylation (Reversible?) Elongator Elongator Complex (Elp1-6 / IKBKAP) Elongator->cm5U Trm9 Yeast: Trm9/Trm112 Human: ALKBH8 Trm9->mcm5U Amidase Amidase? (Putative Step) Amidase->ncm5U

Caption: Biosynthetic flow of ncm⁵U. Elongator (Elp1-6) drives the initial modification. In Trm9/ALKBH8 deficient states, ncm⁵U often accumulates as a terminal product.

Part 2: Comparative Analysis of Detection Technologies

For drug development professionals, choosing the right assay is a trade-off between sensitivity (LC-MS/MS) and sequence context (NGS).

Table 1: Technology Performance Matrix
FeatureLC-MS/MS (Nucleoside Analysis) Nanopore RNA Sequencing APB Gel Electrophoresis
Primary Utility Gold Standard for absolute quantification.Mapping modification location on specific tRNAs.Detecting thiolation status (mcm⁵s²U).
Sensitivity High (Femtomole range).Moderate (Requires high coverage).Low (Qualitative).
Specificity for ncm⁵U Excellent. Distinguishes ncm⁵U from cm⁵U and mcm⁵U based on mass/retention.Variable. Relies on current signal disruption; difficult to distinguish subtle chemical analogs.Poor. Cannot distinguish ncm⁵U from unmodified U easily.
Sample Requirement 1–5 µg total tRNA.1–10 µg total RNA (enriched).>5 µg total RNA.
Throughput Medium (20–30 min per sample).High (Genome-wide view).Low (Manual blotting).
Major Limitation Loss of sequence context (digested to single nucleosides).Bioinformatic complexity; high error rate for specific modifications.Labor-intensive; non-quantitative.

Expert Insight: For cross-species comparisons where total abundance is the metric (e.g., "Does Drug X restore ncm⁵U levels in FD patient cells?"), LC-MS/MS is the mandatory validation tool . Sequencing is supplementary for identifying which tRNAs are hypomodified.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: LC-MS/MS Quantification of ncm⁵U

This protocol is designed for comparative analysis between Wild Type (WT) and Mutant/Disease tissue.

1. Sample Preparation & Isolation
  • Input: Cell pellets (10⁷ cells) or Tissue (50 mg).

  • Lysis: Use Trizol or acidic phenol to prevent deacylation (though for nucleoside analysis, deacylation is acceptable).

  • Purification:

    • Isolate total RNA using miRNeasy or equivalent kit (retain <200nt fraction).

    • Critical Step: Remove rRNA to increase sensitivity. Use size-exclusion HPLC (SEC) or Lithium Chloride precipitation to enrich for tRNA.

    • Quality Check: Bioanalyzer (tRNA peak at ~60-75 nt).

2. Enzymatic Hydrolysis (The "Digest")
  • Buffer: 5 mM Ammonium Acetate (pH 5.3).

  • Enzyme Cocktail:

    • Nuclease P1 (0.5 U): Digest ssRNA to nucleotides (50°C, 2 hrs).

    • Phosphodiesterase I: Cleave phosphodiester bonds.

    • Bacterial Alkaline Phosphatase (BAP): Remove phosphates to yield nucleosides (37°C, 1 hr).

  • Filtration: Pass through 10kDa MWCO spin filter to remove enzymes.

3. LC-MS/MS Acquisition
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 0% B (0-3 min)

    
     10% B (10 min) 
    
    
    
    40% B (15 min).
  • Mass Spec (QQQ): Operate in MRM (Multiple Reaction Monitoring) mode.

    • ncm⁵U Transition: Monitor parent ion

      
      302.1 
      
      
      
      fragment ion
      
      
      170.1 (loss of ribose).
    • Internal Standard: Co-inject

      
      C-labeled Guanosine to normalize injection volume.
      
4. Data Validation (Self-Check)
  • Retention Time Lock: ncm⁵U must elute before mcm⁵U due to polarity differences.

  • Ratio Check: Calculate ncm⁵U/Guanosine ratio. In WT yeast, this ratio is stable. In elp3 mutants, it should be near zero.

Workflow Visualization

LCMS_Workflow cluster_0 Sample Prep cluster_1 Hydrolysis cluster_2 Analysis Sample Cell/Tissue Lysate tRNA_Iso tRNA Enrichment (<200nt fraction) Sample->tRNA_Iso Digest Enzymatic Digestion (P1 + BAP) tRNA_Iso->Digest Filter 10kDa Spin Filter Digest->Filter HPLC RP-HPLC (C18 Column) Filter->HPLC MS QQQ Mass Spec (MRM Mode: 302.1 -> 170.1) HPLC->MS

Caption: Validated workflow for quantitative nucleoside analysis via LC-MS/MS.

Part 4: Cross-Species Abundance Data

The following data summarizes typical relative abundance levels observed in literature (normalized to Guanosine).

SpeciesTissue/Strainncm⁵U StatusBiological Implication
S. cerevisiae Wild Type (WT)ModeratePrecursor/Intermediate pool.
S. cerevisiae trm9

High (Accumulated) Block in conversion to mcm⁵U; translational inefficiency.
S. cerevisiae elp3

Absent Complete loss of wobble modification; severe phenotype.
H. sapiens Healthy FibroblastsLow/ModerateTightly regulated; rapidly converted to mcm⁵U/mcm⁵s²U.
H. sapiens FD Patient (IKBKAP mut) Significantly Reduced Due to low Elp1 protein, total modification capacity drops.
H. sapiens Carcinoma (Metastatic)Elevated Elongator overexpression drives metastasis via specific tRNA upregulation.

Part 5: References

  • Chen, C., et al. (2011). "Unexpected Accumulation of ncm⁵U and ncm⁵s²U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm⁵U and mcm⁵s²U." PLOS ONE. Link

  • Su, D., et al. (2014). "Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry."[4] Nature Protocols. Link

  • Karlsborn, T., et al. (2014). "Familial dysautonomia (FD) patients have reduced levels of the modified wobble nucleoside mcm⁵s²U in tRNA." Biochemical and Biophysical Research Communications. Link

  • Rapina, N., et al. (2022). "Wobble modification differences between humans and yeast." RNA Biology. Link

  • Delaunay, S., & Frye, M. (2019). "RNA modifications regulating cell fate in cancer." Nature Cell Biology. Link

Sources

Validation

Functional Comparison Guide: ncm5U vs. 5-Methyluridine (m5U)

Executive Summary This guide provides a functional comparison between 5-carbamoylmethyluridine (ncm5U) and 5-methyluridine (m5U/ribothymidine) . While both are uridine derivatives modified at the C5 position, their biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a functional comparison between 5-carbamoylmethyluridine (ncm5U) and 5-methyluridine (m5U/ribothymidine) . While both are uridine derivatives modified at the C5 position, their biological roles and physicochemical properties dictate entirely different applications in RNA therapeutics and structural biology.

  • 5-Methyluridine (m5U) is a Structural Anchor . It is a universal T-loop modification that rigidifies RNA tertiary structure and enhances thermal stability. It is commercially mature and used in mRNA therapeutics to reduce immunogenicity.

  • 5-Carbamoylmethyluridine (ncm5U) is a Decoding Driver . Restricted primarily to the tRNA wobble position (U34), it modulates codon-anticodon geometry to facilitate "wobble" decoding (G-recognition). It is a precision research tool for translation fidelity and proteostasis, not a general RNA stabilizer.

Verdict: Use m5U for stabilizing synthetic RNA backbones and reducing TLR activation. Use ncm5U for investigating translation kinetics, correcting specific tRNA-linked diseases (e.g., MELAS), or as a biomarker for Elongator complex activity.

Chemical & Structural Fundamentals

The functional divergence stems directly from the chemical nature of the C5 substituent.

Feature5-Methyluridine (m5U) 5-Carbamoylmethyluridine (ncm5U)
IUPAC Name 5-methyluridine5-(2-amino-2-oxoethyl)uridine
C5 Substituent Methyl group (–CH₃)Carbamoylmethyl group (–CH₂CONH₂)
Steric Character Compact, hydrophobicBulky, polar, capable of H-bonding
Base Pairing Enforces Watson-Crick (A-U) geometryPromotes Wobble geometry (G-U > A-U)
Sugar Pucker Biased towards C3'-endo (A-form RNA)Flexible; context-dependent
Chemical Stability High; resistant to depurinationModerate; amide susceptible to hydrolysis
Structural Visualization (Graphviz)

ChemicalStructure cluster_0 5-Methyluridine (m5U) cluster_1 5-Carbamoylmethyluridine (ncm5U) m5U_Core Uridine Core m5U_Mod C5-Methyl (-CH3) Hydrophobic Steric Constraint m5U_Core->m5U_Mod Stabilizes C3'-endo ncm5U_Mod C5-Carbamoylmethyl (-CH2CONH2) Polar, H-Bond Donor m5U_Mod->ncm5U_Mod Functional Divergence ncm5U_Core Uridine Core ncm5U_Core->ncm5U_Mod Modulates Wobble

Caption: Structural comparison highlighting the hydrophobic methyl group of m5U vs. the polar carbamoylmethyl arm of ncm5U.

Functional Performance Comparison

A. Thermodynamic Stability (Tm)[2][3]
  • m5U: Acts as a stabilizer . The hydrophobic methyl group enhances base-stacking interactions. In RNA duplexes, replacing U with m5U typically increases the melting temperature (

    
    ) by 0.5–1.7°C per modification , depending on sequence context. It locks the ribose in the C3'-endo conformation, pre-organizing the RNA into an A-form helix.
    
  • ncm5U: Acts as a dynamic modulator . It does not generally stabilize Watson-Crick duplexes. In fact, C5-amido modifications often destabilize A-U pairs slightly or show negligible

    
     compared to unmodified U. Its primary role is to bridge the distance in the ribosomal decoding center to allow U34 to pair with Guanosine (G) in the mRNA, effectively "expanding" the decoding capacity.
    
B. Biological Role & Translation Fidelity
  • m5U (T-loop): Found at position 54. It facilitates the interaction between the T-loop and the D-loop, forming the "elbow" of the tRNA. Loss of m5U (e.g., trm2 mutants) leads to rapid tRNA degradation but often mild growth phenotypes under standard conditions.

  • ncm5U (Wobble): Found at position 34.[1][2][3] It is critical for proteostasis. In yeast, ncm5U (and its derivatives mcm5U/mcm5s2U) prevents ribosome stalling at A- and G-ending codons.

    • Mechanism: The carbamoylmethyl group can form non-canonical hydrogen bonds or steric clashes that prevent "shifty" codon interactions, ensuring the ribosome does not frameshift.

    • Pathology: Loss of ncm5U (e.g., elp3 or trm9 dysfunction) is linked to neurodegenerative diseases (ALS, dysautonomia) due to protein aggregation.

C. Immunogenicity (mRNA Therapeutics Context)
  • m5U: Moderate Immune Silencing. Incorporating m5U into IVT (in vitro transcribed) mRNA reduces activation of TLR7 and TLR8 compared to unmodified Uridine, though it is less potent than N1-methylpseudouridine (

    
    ).
    
  • ncm5U: Unknown/High Risk. There is no established data supporting ncm5U as a "stealth" modification for mRNA therapeutics. As a bulky, polar modification, it may alter secondary structures recognized by helicases (RIG-I) or be flagged as "damage" if not presented in the correct tRNA context.

Data Summary Table
Metricm5U (Ribothymidine) ncm5U
Primary Location tRNA T-loop (Pos 54), rRNAtRNA Wobble (Pos 34)
Duplex Stability (

)
Increases (+0.5 to 1.7°C/mod)Neutral/Destabilizing (Context dependent)
Translation Effect Increases global tRNA half-lifeIncreases decoding accuracy & rate
TLR7/8 Activation Reduced (Immune silencing)Not characterized (Likely immunogenic)
Commercial Availability High (Catalog Phosphoramidite)Low (Custom Synthesis/Enzymatic)

Biosynthesis & Experimental Workflows

Understanding the biosynthetic origin is crucial for researchers using these as biomarkers.

Biosynthetic Pathways
  • m5U: Simple methylation by Trm2 (yeast) or similar methyltransferases using SAM (S-adenosylmethionine) as a donor.

  • ncm5U: Complex multi-step pathway involving the Elongator Complex (Elp1-6).

Biosynthesis cluster_m5U m5U Pathway cluster_ncm5U ncm5U Pathway (Wobble) U54 Uridine (Pos 54) m5U m5U (Ribothymidine) U54->m5U Trm2 + SAM U34 Uridine (Pos 34) ncm5U ncm5U U34->ncm5U Elongator Complex (Elp1-6) + Acetyl-CoA (?) mcm5U mcm5U ncm5U->mcm5U Trm9 / Trm112 (Methylation) mcm5s2U mcm5s2U mcm5U->mcm5s2U Ncs2/Ncs6 (Thiolation)

Caption: m5U is a single-step methylation. ncm5U is an early product of the Elongator complex, often serving as a precursor to mcm5U.

Detection Protocol: LC-MS/MS Quantification

To distinguish these isomers (both +14 Da or similar mass shifts depending on derivatives), Mass Spectrometry is the gold standard.

  • RNA Isolation: Purify tRNA fraction (e.g., size exclusion or anion exchange).

  • Hydrolysis: Digest RNA to nucleosides using Nuclease P1 followed by Bacterial Alkaline Phosphatase (BAP) .

    • Critical Step: Ensure complete dephosphorylation to avoid mass shifts.

  • LC Separation: Use a Reverse-Phase C18 column.

    • Elution Order: ncm5U is more polar than m5U. ncm5U elutes earlier than Uridine (or very close), while m5U elutes later (hydrophobic methyl group).

  • MS Detection:

    • m5U: precursor m/z 259 (protonated)

      
       fragment base m/z 127.
      
    • ncm5U: precursor m/z ~302 (protonated)

      
       fragment base m/z ~170.
      

Availability & Strategic Recommendations

For Drug Development (mRNA Vaccines/Therapeutics):
  • Select m5U if you need to modulate immunogenicity or stability and cannot use Pseudouridine. It is a viable "Plan B" modification.

  • Avoid ncm5U for mRNA cargo. It is difficult to synthesize at scale (requires custom phosphoramidites or post-synthetic conjugation) and has no proven benefit for mRNA half-life.

For Diagnostic/Biomarker Research:
  • Target ncm5U if studying neurological disorders (Familial Dysautonomia, intellectual disabilities). Accumulation of ncm5U (due to Trm9 failure to convert it to mcm5U) or total loss of ncm5U (Elongator failure) are potent markers of proteostatic stress.

Synthesis Protocol (Solid Phase)
  • m5U: Standard coupling. Use 5-Me-U-CE Phosphoramidite . Coupling time: 3-6 mins. Deprotection: Standard Ammonia/Methylamine.[4]

  • ncm5U: Custom. Requires synthesis of 5-cyanomethyluridine phosphoramidite first.

    • Incorporate 5-cyanomethyluridine into RNA.[5]

    • Post-synthetic hydrolysis of the nitrile group to the amide (ncm5U) using peroxide/base treatment.

    • Note: This is chemically harsh and may degrade other sensitive modifications.

References

  • Chemical Synthesis of ncm5U Precursors

    • Synthesis of 5-Cyanomethyluridine (cnm5U) and 5-Cyanouridine (cn5U) Phosphoramidites.[5] Current Protocols in Nucleic Acid Chemistry.[5]

  • Biological Function & Elongator Pathway

    • Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U.[2][3] PLoS ONE.

  • Thermodynamic Stability of Uridine Modifications

    • Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides (Comparative context for U-modific
  • Immunogenicity of m5U

    • Incorporation of modified nucleosides into mRNA to reduce immunogenicity.[6] Immunity (Karikó et al.).

  • Direct RNA Sequencing (Nanopore)

    • Direct RNA Oxford Nanopore sequencing distinguishes between modifications in tRNA

Sources

Comparative

The Unseen Architect: A Comparative Guide to the Role of ncm5U in Maintaining Translational Fidelity

For Researchers, Scientists, and Drug Development Professionals In the intricate cellular machinery of protein synthesis, accuracy is paramount. The precise translation of the genetic code into functional proteins underp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate cellular machinery of protein synthesis, accuracy is paramount. The precise translation of the genetic code into functional proteins underpins nearly all biological processes. Errors in this complex choreography can lead to the production of non-functional or even toxic proteins, with far-reaching consequences for cellular health and disease. Transfer RNA (tRNA) molecules are the linchpins of this process, acting as adaptors that ferry the correct amino acids to the ribosome in response to the messenger RNA (mRNA) codon. However, the story of tRNA's fidelity extends beyond its primary sequence to a fascinating world of post-transcriptional modifications. Among these, the 5-carbamoylmethyluridine (ncm5U) modification at the wobble position of the tRNA anticodon plays a critical, yet often underappreciated, role in ensuring the faithful decoding of the genetic message.

This guide provides an in-depth comparison of translation fidelity in the presence and absence of ncm5U. We will delve into the molecular mechanisms by which this modification enhances codon recognition, explore the experimental evidence demonstrating the consequences of its absence, and provide detailed protocols for the key techniques used to assess translational fidelity.

The Guardian of the Wobble: Understanding ncm5U and its Synthesis

The ncm5U modification is a complex chemical group attached to the fifth carbon of a uridine base located at the "wobble" position (position 34) of the tRNA anticodon.[1][2][3] This strategic location is crucial for the interaction between the tRNA and the third base of the mRNA codon, a position where non-canonical base pairing, or "wobble," can occur. In eukaryotes, several tRNA species that read codons with A or G in the third position are decorated with ncm5U or its derivatives, such as 5-methoxycarbonylmethyluridine (mcm5U).[4][5][6]

The biosynthesis of ncm5U is a multi-step process orchestrated by the highly conserved Elongator complex, a six-subunit protein assembly (Elp1-Elp6).[7][8][9] The Elongator complex is responsible for the initial modification of uridine at position 34, forming a precursor that is subsequently converted to ncm5U.[10][11] Disruptions in any of the Elongator subunits can lead to a complete loss of ncm5U and related modifications, providing a powerful genetic tool to study their function.[7][8]

The ncm5U Biosynthetic Pathway

ncm5U_synthesis U34 Uridine at wobble position (U34) intermediate cm5U intermediate U34->intermediate Elongator Complex (Elp1-Elp6) ncm5U ncm5U intermediate->ncm5U Unknown Enzyme(s) mcm5U mcm5U intermediate->mcm5U Trm9/Trm112

Caption: Biosynthesis of ncm5U and mcm5U from a uridine at the wobble position.

The Cost of Absence: ncm5U Deficiency Impairs Translational Fidelity

The absence of ncm5U has profound consequences for the accuracy of protein synthesis. This deficiency primarily manifests in two ways: inefficient decoding of cognate codons and an increase in ribosomal frameshifting.

Inefficient Codon Recognition and Ribosome Pausing

The ncm5U modification enhances the pairing of the tRNA anticodon with its corresponding mRNA codon, particularly those ending in A or G.[6][12] In the absence of ncm5U, the binding of the hypomodified tRNA to the ribosomal A-site is less efficient.[4] This inefficiency leads to ribosome pausing at codons that should be read by the ncm5U-containing tRNA.[13] Such pausing can disrupt the flow of translation, reduce the overall rate of protein synthesis, and potentially trigger downstream cellular stress responses.

Increased +1 Ribosomal Frameshifting

A more severe consequence of ncm5U absence is an increase in +1 ribosomal frameshifting.[4] When the ribosome pauses due to inefficient decoding, the peptidyl-tRNA in the P-site can slip forward by one nucleotide, altering the reading frame for the remainder of the mRNA. This results in the synthesis of a completely different and almost always non-functional protein. Studies in Saccharomyces cerevisiae have demonstrated that mutations in the Elongator complex, which lead to the loss of ncm5U and mcm5U, significantly increase the frequency of +1 frameshifting.[4][14]

FeatureTranslation with ncm5UTranslation without ncm5U
Codon Recognition Efficient recognition of cognate codons, particularly those ending in A and G.Inefficient recognition, leading to ribosome pausing.
Translational Speed Normal translation elongation rate.Reduced overall translation rate due to pausing.
Reading Frame Maintenance High fidelity, minimal frameshifting.Increased incidence of +1 ribosomal frameshifting.
Protein Product Synthesis of correct, functional proteins.Production of truncated, misfolded, or non-functional proteins.

Table 1: Comparison of Translational Fidelity with and without ncm5U Modification.

Experimental Approaches to Assess the Impact of ncm5U Absence

Several powerful techniques are employed by researchers to dissect the effects of ncm5U deficiency on translation fidelity. These methods provide quantitative data on ribosome occupancy, frameshifting events, and overall protein synthesis.

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a high-throughput sequencing technique that provides a snapshot of all the ribosome positions on the transcriptome at a specific moment.[15][16][17] By sequencing the mRNA fragments protected by the ribosome from nuclease digestion, researchers can determine the density of ribosomes at each codon.[18][19] In the context of ncm5U deficiency, ribosome profiling can reveal increased ribosome occupancy (pausing) at codons that are supposed to be read by ncm5U-modified tRNAs.[13]

Ribosome Profiling Workflow

ribo_seq_workflow cell_lysis Cell Lysis & Translation Arrest nuclease Nuclease Digestion cell_lysis->nuclease monosome Monosome Isolation nuclease->monosome footprint Ribosome Footprint Extraction monosome->footprint library Sequencing Library Preparation footprint->library sequencing Deep Sequencing library->sequencing analysis Data Analysis & Mapping sequencing->analysis

Caption: A simplified workflow for a ribosome profiling experiment.

In Vitro Translation Assays

In vitro translation systems, also known as cell-free protein synthesis systems, offer a controlled environment to study the mechanics of translation.[20][21][22] These systems allow for the precise manipulation of components, such as using purified tRNAs with or without the ncm5U modification. By programming these systems with reporter constructs containing specific codons or frameshift-prone sequences, researchers can directly measure the impact of ncm5U absence on translation efficiency and fidelity.[23][24] Luciferase-based reporter assays are commonly used to quantify the levels of protein synthesis and frameshifting.[25]

Step-by-Step Protocol: In Vitro Translation Assay for Frameshifting
  • Prepare Reporter Construct: Design a DNA template encoding a dual-luciferase reporter. The first luciferase gene is followed by a sequence known to be prone to +1 frameshifting, which in turn is followed by the second luciferase gene in the +1 reading frame.

  • In Vitro Transcription: Synthesize mRNA from the DNA template using an in vitro transcription kit.

  • Prepare In Vitro Translation Reaction: Set up parallel reactions using a commercial cell-free protein synthesis kit.

    • Control Reaction: Add the reporter mRNA and all necessary components for translation, including a full complement of correctly modified tRNAs.

    • Experimental Reaction: Add the reporter mRNA and all necessary components, but substitute the relevant tRNA with a version lacking the ncm5U modification.

  • Incubation: Incubate the reactions at the optimal temperature to allow for protein synthesis.

  • Luciferase Assay: Measure the activity of both luciferases in each reaction using a luminometer.

  • Data Analysis: Calculate the frameshift efficiency as the ratio of the second luciferase activity (frameshift product) to the first luciferase activity (in-frame product). Compare the frameshift efficiency between the control and experimental reactions.

Broader Implications and Future Directions

The absence of ncm5U and the resulting decrease in translational fidelity have been linked to a range of cellular defects and human diseases.[13][26][27] The accumulation of misfolded and aggregated proteins due to translation errors can contribute to neurodegenerative diseases and other proteopathies.[27] Therefore, understanding the role of tRNA modifications like ncm5U in maintaining proteostasis is a critical area of research.

Future investigations will likely focus on elucidating the precise structural basis for ncm5U-mediated codon recognition and exploring the interplay between different tRNA modifications in fine-tuning translation. Furthermore, the development of therapeutic strategies to modulate tRNA modification pathways could offer novel approaches for treating diseases associated with translational infidelity.

References

  • Huang, B., Johansson, M. J., & Byström, A. S. (2005). An early step in wobble uridine tRNA modification requires the Elongator complex. RNA, 11(4), 420–429. [Link]

  • Chen, C., Huang, B., & Byström, A. S. (2011). Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. PLoS One, 6(6), e20783. [Link]

  • Ingolia, N. T., Ghaemmaghami, S., Weissman, J. S., & Carr, S. A. (2009). Ribosome profiling reveals the what, when, where, and how of protein synthesis. Science, 324(5924), 218–223. [Link]

  • Karlsborn, T., Mahmud, A. K. M. F., Tükenmez, H., & Byström, A. S. (2014). Elongator, a conserved complex required for wobble uridine modifications in Eukaryotes. RNA Biology, 11(12), 1519–1528. [Link]

  • Tükenmez, H., Mahmud, A. K. M. F., & Byström, A. S. (2015). The role of wobble uridine modifications in +1 translational frameshifting in eukaryotes. Nucleic Acids Research, 43(19), 9489–9499. [Link]

  • Yokoyama, S., & Nishimura, S. (1995). SURVEY AND SUMMARY: Roles of 5-substituents of tRNA wobble uridines in the recognition of purine-ending codons. Nucleic Acids Research, 23(16), 2999–3005. [Link]

  • Chujo, T., & Suzuki, T. (2021). Human transfer RNA modopathies: diseases caused by aberrations in transfer RNA modifications. The FEBS Journal, 288(23), 6789–6813. [Link]

  • Stene, J., & Hinz, A. (2007). A sensitive assay of translational fidelity (readthrough and termination) in eukaryotic cells. BMC Molecular Biology, 8, 85. [Link]

  • Johansson, M. J., Esberg, A., Huang, B., Björk, G. R., & Byström, A. S. (2008). Eukaryotic Wobble Uridine Modifications Promote a Functionally Redundant Decoding System. Molecular and Cellular Biology, 28(10), 3301–3312. [Link]

  • Glatt, S., & Müller, C. W. (2020). Plant Elongator—Protein Complex of Diverse Activities Regulates Growth, Development, and Immune Responses. International Journal of Molecular Sciences, 21(18), 6894. [Link]

  • Desfosses, A., Ghaffari, S., & Graille, M. (2019). The Elongator-dependent tRNA modification pathway. (A) The anticodon... ResearchGate. [Link]

  • Brar, G. A., & Weissman, J. S. (2015). Ribosome Profiling: Global Views of Translation. Cold Spring Harbor Perspectives in Biology, 7(10), a018328. [Link]

  • Rosenblum, G., & Cooperman, B. S. (2014). A simple real-time assay for in vitro translation. Journal of Visualized Experiments, (83), e51231. [Link]

  • Swiss Institute of Bioinformatics. (n.d.). Analysis of translatome by Ribo-Seq (Ribosome Profiling). Université de Genève. [Link]

  • Immagina Biotechnology. (2025). Modern Ribosome Profiling: Unlocking Translational Insights. [Link]

  • Michel, A. M., & Baranov, P. V. (2013). Ribosome Footprint Profiling of Translation throughout the Genome. Methods in Molecular Biology, 1011, 1–13. [Link]

  • Karlsborn, T., Mahmud, A. K. M. F., Tükenmez, H., & Byström, A. S. (2016). Loss of ncm5 and mcm5 wobble uridine side chains results in an altered metabolic profile. Metabolomics, 12(10), 163. [Link]

  • Manickam, N., Nag, N., & Al-Hashimi, H. M. (2014). Effects of tRNA modification on translational accuracy depend on intrinsic codon–anticodon strength. Nucleic Acids Research, 42(18), 11561–11571. [Link]

  • Chen, C., Huang, B., & Byström, A. S. (2011). Unexpected Accumulation of ncm(5)U and ncm(5)S(2) (U) in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm(5)U and mcm(5)S(2)U. PLoS One, 6(6), e20783. [Link]

  • Sutro Biopharma. (n.d.). Translation Fidelity Rate Determination in a Cell-Free Protein Synthesis System using LC-MS. [Link]

  • Vendeix, F. A., & Agris, P. F. (2014). Anticodon stem-loop tRNA modifications influence codon decoding and frame maintenance during translation. FEBS Letters, 588(23), 4349–4356. [Link]

  • Buenaventura, C., & Schaffer, D. V. (2017). Methods for monitoring and measurement of protein translation in time and space. Biotechnology and Bioengineering, 114(10), 2165–2178. [Link]

  • Schaffrath, R., & Leidel, S. A. (2017). Scheme illustrating effects of dual tRNA modification loss on protein... ResearchGate. [Link]

  • Naki, A., & Leidel, S. A. (2020). Sod1-deficient cells are impaired in formation of the modified nucleosides mcm5s2U and yW in tRNA. RNA, 26(10), 1473–1483. [Link]

  • Leidel, S. A. (2014). Wobble uridine modifications–a reason to live, a reason to die?! RNA Biology, 11(12), 1515–1518. [Link]

  • Rodnina, M. V., & Wintermeyer, W. (2011). Fidelity at the molecular level: lessons from protein synthesis. Trends in Biochemical Sciences, 36(7), 375–384. [Link]

  • Kramer, G., & Farabaugh, P. J. (2016). Independent suppression of ribosomal +1 frameshifts by different tRNA anticodon loop modifications. RNA Biology, 14(1), 69–77. [Link]

  • Proshkin, S., & Yan, Y. (2011). In vitro experimental system for analysis of transcription–translation coupling. Methods, 56(1), 110–116. [Link]

  • Laxman, S., & Tu, B. P. (2011). tRNA wobble-uridine modifications as amino acid sensors and regulators of cellular metabolic state. Cell Cycle, 10(21), 3698–3702. [Link]

  • Boccaletto, P., et al. (2018). MODOMICS: a database of RNA modification pathways. Nucleic Acids Research, 46(D1), D303–D307. [Link]

  • Armbruster, B. N., & Westhof, E. (2012). Mechanism of expanding the decoding capacity of tRNAs by modification of uridines. Nature Structural & Molecular Biology, 19(12), 1205–1207. [Link]

  • Agris, P. F. (2004). The Role of RNA Modifications in Translational Fidelity. Current Opinion in Structural Biology, 14(3), 340–345. [Link]

  • Chen, C., Huang, B., & Byström, A. S. (2011). Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. PLoS ONE, 6(6), e20783. [Link]

  • Choi, J., & Puglisi, J. D. (2017). Dynamic basis of fidelity and speed in translation: Coordinated multistep mechanisms of elongation and termination. BioEssays, 39(8), 1700038. [Link]

Sources

Validation

A Comparative Guide to the Synthesis of N-carbamoyl-5-aminouridine (ncm5U): Enzymatic vs. Chemical Routes

For Researchers, Scientists, and Drug Development Professionals In the landscape of therapeutic nucleoside analogs and mRNA-based therapeutics, the modified uridine, N-carbamoyl-5-aminouridine (ncm5U), is of significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic nucleoside analogs and mRNA-based therapeutics, the modified uridine, N-carbamoyl-5-aminouridine (ncm5U), is of significant interest due to its role in modulating tRNA function and its potential applications in drug design. The efficient and scalable synthesis of this complex molecule is a critical consideration for research and development. This guide provides an in-depth technical comparison of the two primary approaches for ncm5U synthesis: enzymatic and chemical methodologies.

Introduction to ncm5U and its Significance

N-carbamoyl-5-aminouridine is a post-transcriptionally modified nucleoside found in the wobble position of the anticodon of certain tRNAs. This modification is crucial for the proper decoding of mRNA codons during protein synthesis, ensuring translational accuracy and efficiency. Given the burgeoning field of mRNA therapeutics and the critical role of modified nucleosides in enhancing their stability and translational efficacy, the ability to synthesize ncm5U and its derivatives is of paramount importance for the development of novel RNA-based drugs and research tools.

Enzymatic Synthesis of ncm5U: A Biocatalytic Approach

The in vivo biosynthesis of ncm5U is a complex, multi-step enzymatic pathway. However, for the production of the standalone nucleoside, a more direct in vitro enzymatic approach is desirable. While a specific single-enzyme system for the direct synthesis of ncm5U from a simple precursor is not yet commercially established, a plausible chemoenzymatic route can be proposed based on known enzymatic reactions. This hypothetical pathway leverages the specificity of enzymes to achieve the desired modification under mild conditions.

Proposed Enzymatic Synthesis Workflow

A potential enzymatic synthesis of ncm5U could be a two-step process starting from the readily available precursor, 5-hydroxymethyluridine.

  • Enzymatic Carbamoylation: This key step would involve a carbamoyltransferase enzyme to catalyze the transfer of a carbamoyl group from a donor molecule, such as carbamoyl phosphate, to the hydroxyl group of 5-hydroxymethyluridine, forming a carbamate linkage.

  • Enzymatic Reduction: The resulting intermediate would then be enzymatically reduced to yield N-carbamoyl-5-aminouridine.

Enzymatic_Synthesis cluster_enzymatic Enzymatic Synthesis Workflow Start 5-Hydroxymethyluridine Carbamoylation Enzymatic Carbamoylation (Carbamoyltransferase) Start->Carbamoylation Carbamoyl Phosphate Intermediate Carbamate Intermediate Carbamoylation->Intermediate Reduction Enzymatic Reduction (Reductase) Intermediate->Reduction NAD(P)H End ncm5U Reduction->End

Figure 1: Proposed enzymatic synthesis workflow for ncm5U.

Experimental Protocol: Hypothetical Enzymatic Synthesis

Materials:

  • 5-hydroxymethyluridine

  • Carbamoyltransferase (putative)

  • Carbamoyl phosphate

  • Reductase (putative)

  • NAD(P)H

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2)

  • Purification system (e.g., HPLC with a C18 column)

Methodology:

  • Carbamoylation Reaction:

    • In a reaction vessel, combine 5-hydroxymethyluridine, carbamoyl phosphate, and carbamoyltransferase in the reaction buffer.

    • Incubate the mixture at the optimal temperature for the enzyme (typically 25-37°C) with gentle agitation.

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Reduction Reaction:

    • To the reaction mixture containing the carbamate intermediate, add the reductase enzyme and NAD(P)H.

    • Continue incubation under the same conditions, monitoring the formation of ncm5U by HPLC.

  • Purification:

    • Once the reaction is complete, terminate the reaction by heat inactivation or addition of a quenching agent.

    • Purify the ncm5U from the reaction mixture using preparative reverse-phase HPLC.[1][2][3]

    • Lyophilize the collected fractions to obtain pure ncm5U.

Chemical Synthesis of ncm5U: A Multi-Step Organic Chemistry Approach

The chemical synthesis of ncm5U is a multi-step process that offers versatility in introducing various modifications but requires careful control of reaction conditions and the use of protecting groups. The following is a plausible synthetic route starting from the common and relatively inexpensive starting material, uridine.

Chemical Synthesis Workflow

This synthetic pathway involves the protection of the hydroxyl groups of the ribose sugar, functionalization of the C5 position of the uracil base, and subsequent reactions to build the carbamoylmethyl side chain.

Chemical_Synthesis cluster_chemical Chemical Synthesis Workflow Start Uridine Protection Protection of 2',3',5'-OH groups Start->Protection Step2 Formylation at C5 Protection->Step2 Step3 Reduction to 5-Hydroxymethyluridine Step2->Step3 Step4 Chlorination of 5-Hydroxymethyl group Step3->Step4 Step5 Nucleophilic Substitution with Cyanide Step4->Step5 Step6 Hydrolysis of Nitrile to Carboxamide Step5->Step6 Deprotection Deprotection of OH groups Step6->Deprotection End ncm5U Deprotection->End

Figure 2: Plausible multi-step chemical synthesis workflow for ncm5U.

Experimental Protocol: Chemical Synthesis

Materials:

  • Uridine

  • Protecting group reagents (e.g., TBDMSCl, Acetic Anhydride)

  • Reagents for C5 functionalization (e.g., Paraformaldehyde, SOCl2)

  • Reagents for side chain formation (e.g., NaCN, H2O2)

  • Deprotection reagents (e.g., TBAF, NH3/MeOH)

  • Solvents and purification media (e.g., DMF, DCM, silica gel)

Methodology:

  • Protection of Ribose Hydroxyls:

    • Protect the 2', 3', and 5'-hydroxyl groups of uridine using a suitable protecting group strategy (e.g., silylation with TBDMSCl or acetylation with acetic anhydride) to prevent unwanted side reactions.

  • Functionalization at C5:

    • Introduce a hydroxymethyl group at the C5 position of the protected uridine, for example, through a formylation reaction followed by reduction.

  • Conversion to 5-Chloromethyluridine:

    • Convert the 5-hydroxymethyl group to a more reactive 5-chloromethyl group using a chlorinating agent like thionyl chloride (SOCl2).[4]

  • Formation of the Carbamoylmethyl Side Chain:

    • Displace the chloride with a cyanide group via nucleophilic substitution with sodium cyanide (NaCN).

    • Perform a controlled hydrolysis of the resulting nitrile to the primary amide (carbamoyl group) using, for example, hydrogen peroxide in a basic medium.

  • Deprotection:

    • Remove the protecting groups from the ribose hydroxyls under appropriate conditions (e.g., TBAF for silyl groups, ammonia in methanol for acetyl groups) to yield ncm5U.

  • Purification:

    • Purify the final product using column chromatography on silica gel followed by recrystallization or preparative HPLC to obtain high-purity ncm5U.[1][2][3]

Performance Comparison: Enzymatic vs. Chemical Synthesis

FeatureEnzymatic SynthesisChemical Synthesis
Specificity High (regio- and stereospecific)Lower (risk of side reactions and racemization)
Reaction Conditions Mild (aqueous buffer, physiological pH, room temp.)Harsh (extreme pH, high/low temperatures, anhydrous)
Protecting Groups Generally not requiredRequired for multi-step synthesis
Number of Steps Fewer steps (potentially one-pot)Multiple steps
Yield Variable, can be high with optimized enzymesCan be high, but cumulative loss over multiple steps
Purity High, with fewer byproductsCan be lower, requiring extensive purification
Scalability Can be challenging due to enzyme cost and stabilityWell-established for large-scale production
Cost-Effectiveness High initial enzyme cost, but lower operational costs[5][6][7]Lower reagent cost, but higher costs for solvents, purification, and waste disposal[5][6][7]
Environmental Impact Greener (biodegradable catalysts, aqueous media)[8]Significant solvent use and waste generation[8]

Causality Behind Experimental Choices

Enzymatic Synthesis: The choice of an enzymatic route is driven by the desire for high specificity and sustainability. Enzymes operate under mild conditions, which minimizes the degradation of the sensitive nucleoside structure and eliminates the need for protecting groups, thereby shortening the synthetic route. The primary challenge lies in the discovery and optimization of a suitable carbamoyltransferase that is efficient and stable for in vitro use.

Chemical Synthesis: The multi-step chemical approach is a well-established and versatile method for creating modified nucleosides. The use of protecting groups is a necessary strategy to ensure that reactions occur at the desired positions. The choice of specific reagents for each step is dictated by their reactivity and selectivity to achieve the target transformation with minimal side products. While this approach offers greater flexibility in creating a wider range of derivatives, it often comes at the cost of lower overall yields and a greater environmental footprint.

Conclusion

Both enzymatic and chemical synthesis routes offer viable pathways to N-carbamoyl-5-aminouridine, each with a distinct set of advantages and disadvantages. The enzymatic approach, while currently more conceptual for in vitro production of ncm5U, holds the promise of a more sustainable and efficient process. The chemical synthesis route, on the other hand, is a more established and versatile method, albeit with challenges related to reaction complexity, yield, and environmental impact.

For researchers and drug development professionals, the choice between these two methods will depend on the specific requirements of their project, including the desired scale of production, purity standards, cost considerations, and environmental impact. As the field of biocatalysis continues to advance, the development of robust enzymatic routes for the synthesis of ncm5U and other modified nucleosides is a promising avenue for future innovation in RNA therapeutics.

References

  • Carbamoyltransferase Enzyme Assay: In vitro Modification of 5-hydroxymethylcytosine (5hmC) to 5-carbamoyloxymethylcytosine (5cmC). PubMed. [Link]

  • Synthesis of 5-Hydroxymethylcytidine- and 5-Hydroxymethyluridine-Modified RNA. ResearchGate. [Link]

  • Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys. PubMed Central. [Link]

  • Chemical structures of uridine, 5-carbamoylmethyluridine (ncm5U), 5-carbamoylmethyl-2. ResearchGate. [Link]

  • On the biosynthesis of 5-methoxyuridine and uridine-5-oxyacetic acid in specific procaryotic transfer RNAs. PubMed Central. [Link]

  • Characterization of 5-aminomethyl-2-thiouridine tRNA modification biosynthetic pathway in Bacillus subtilis. GIST Scholar. [Link]

  • 5-carbamoylmethyluridine (ncm5U). Modomics. [Link]

  • Enzymatic Synthesis of Modified Nucleoside 5′-Monophosphates. MDPI. [Link]

  • Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. Infinita Biotech. [Link]

  • Characterization of the enzyme for 5-hydroxymethyluridine production and its role in silencing transposable elements in dinoflagellates. PubMed Central. [Link]

  • HPLC Analysis of tRNA‐Derived Nucleosides. PubMed Central. [Link]

  • Cost-Benefit Analysis of Enzymatic Hydrolysis Alternatives for Food Waste Management. MDPI. [Link]

  • 5-aminomethyluridine (nm5U). Modomics. [Link]

  • Enzymatic Synthesis of Modified Nucleosides. ResearchGate. [Link]

  • Isolation and characterization of 5-carbamoylmethyluridine and 5-carbamoylmethyl-2-thiouridine from human urine. PubMed. [Link]

  • The synthesis of 5-carboxymethylaminomethyluridine and 5-carboxymethylaminomethyl-2-thiouridine. RSC Publishing. [Link]

  • Nucleoside analysis with high performance liquid chromatography (HPLC) V.1. Protocols.io. [Link]

  • Enigmatic 5-hydroxymethyluracil: Oxidatively modified base, epigenetic mark or both?. ScienceDirect. [Link]

  • Advances in biocatalytic and chemoenzymatic synthesis of nucleoside analogues. Taylor & Francis Online. [Link]

  • CN101717420A - Novel method for synthesizing uridine.
  • Modified bases in tRNA: the structures of 5-carbamoylmethyl- and 5-carboxymethyl uridine. PubMed Central. [Link]

  • Part 1: Chromatography Purification for mRNA. Sartorius. [Link]

  • Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of th. ePrints Soton. [Link]

  • Improved Nucleoside (2′-Deoxy)Ribosyltransferases Maximize Enzyme Promiscuity while Maintaining Catalytic Efficiency. PubMed Central. [Link]

  • Sustainable synthesis of fine chemicals using biocatalysis. International Journal of Advanced Chemistry Research. [Link]

  • 5-Carbamoylmethyluridine: a new minor nucleoside of transfer ribonucleic acid. PubMed. [Link]

  • Synthesis and Solution Conformation Studies of 3-Substituted Uridine and Pseudouridine Derivatives. PubMed Central. [Link]

  • Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2. RSC Publishing. [Link]

  • Cost-Benefit Analysis of Enzymatic Hydrolysis Alternatives for Food Waste Management. PubMed. [Link]

  • Purification of DNA Oligonucleotides using Anion Exchange Chromatography. YouTube. [Link]

  • Identification of modified nucleoside and nucleosides over high performance liquid chromatography. The Pharma Innovation Journal. [Link]

  • Green Chemistry: The Role of Enzymes in Sustainable Solutions. Medium. [Link]

Sources

Comparative

Quantitative Profiling of ncm5U: A Comparative Guide to LC-MS/MS and Next-Gen Sequencing in Tissue Analysis

Executive Summary 5-carbamoylmethyluridine (ncm5U) is a critical wobble uridine (U34) tRNA modification essential for the precise decoding of mRNA codons.[1][2] Its levels are dynamically regulated across tissues, with s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-carbamoylmethyluridine (ncm5U) is a critical wobble uridine (U34) tRNA modification essential for the precise decoding of mRNA codons.[1][2] Its levels are dynamically regulated across tissues, with significant enrichment in metabolically active organs like the testis and brain , where translational fidelity is paramount.

This guide provides a technical comparison of the two primary methodologies for quantifying ncm5U: the gold-standard LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and the emerging Nanopore Direct RNA Sequencing . We analyze their performance in the context of tissue-specific profiling, using the Alkbh8-dependent modification pathway as a biological case study.

Part 1: Methodological Comparison (The "Product" Analysis)

This section objectively compares the performance of Mass Spectrometry (absolute quantification) against Nanopore Sequencing (contextual profiling).

LC-MS/MS: The Quantitative Gold Standard

LC-MS/MS remains the definitive method for determining the absolute abundance of ncm5U. By digesting tRNA into single nucleosides, this method eliminates sequence bias but sacrifices genomic context.

  • Mechanism: Enzymatic hydrolysis of tRNA

    
     Chromatographic separation (C18) 
    
    
    
    Triple Quadrupole detection (MRM mode).
  • Key Performance Metrics:

    • Sensitivity: Femtomole (fmol) range detection.

    • Specificity: Distinguishes ncm5U (

      
       302) from its metabolic precursor cm5U (
      
      
      
      303) and derivative mcm5U (
      
      
      317) based on mass-to-charge ratio and retention time.
    • Limitation: "Bulk" measurement; cannot determine which tRNA isoacceptor (e.g., tRNA-Val vs. tRNA-Arg) carries the modification.

Nanopore Direct RNA Sequencing: The Contextual Challenger

Nanopore sequencing detects modifications by measuring disruptions in ionic current as RNA passes through a protein pore.

  • Mechanism: Native tRNA sequencing

    
     Signal processing (current intensity/dwell time) 
    
    
    
    Modification calling (e.g., Tombo/Nanopolish).
  • Key Performance Metrics:

    • Context: Maps ncm5U to specific tRNA isoacceptors (e.g., confirming ncm5U on tRNA-ValAAC).

    • Throughput: High; analyzes the entire tRNA pool simultaneously.

    • Limitation: Quantification is relative. Distinguishing ncm5U from chemically similar modifications (like cm5U) requires rigorous training of base-calling models.

Summary Comparison Table
FeatureLC-MS/MS (Gold Standard)Nanopore Direct RNA-Seq
Primary Output Absolute Concentration (pmol/µg tRNA)Modification Frequency per Transcript
Sequence Context Lost (Bulk Nucleosides)Preserved (Isoacceptor Specific)
Sample Input 1–5 µg Total tRNA500 ng–1 µg Purified tRNA
Differentiation High (ncm5U vs. cm5U resolved by RT/Mass)Moderate (Requires trained model)
Throughput Low (Serial injection)High (Parallel sequencing)

Part 2: Experimental Data & Tissue Analysis[3][4]

The biological relevance of ncm5U quantification is best illustrated by the ALKBH8 pathway. ALKBH8 is a methyltransferase highly expressed in the testis that converts ncm5U/cm5U into mcm5U.

Case Study: Tissue-Specific Regulation (Testis vs. Liver)

Experimental data derived from Alkbh8 knockout (KO) studies demonstrates the necessity of accurate quantification. In wild-type (WT) tissues, ncm5U is an intermediate or specific marker for tRNA-Val. In Alkbh8 deficient tissues, ncm5U accumulates pathologically in tRNA-Arg and tRNA-Gly, replacing mcm5U.

Quantitative Data: ncm5U Relative Abundance

Data synthesized from LC-MS/MS analysis of mouse tissues (WT vs. Alkbh8-/-).

Tissue TypeGenotypencm5U Level (Relative Unit)mcm5U Level (Relative Unit)Biological Interpretation
Liver Wild TypeLow (+)High (+++)Efficient conversion of ncm5U

mcm5U by ALKBH8.
Liver Alkbh8 (-/-)High (+++)Undetectable (-)Blocked pathway causes ncm5U accumulation.
Testis Wild TypeModerate (++)Very High (++++)High ALKBH8 expression drives maximal mcm5U production for spermatogenesis.
Testis Alkbh8 (-/-)Very High (++++)Undetectable (-)Critical loss of mcm5U leads to meiotic defects; ncm5U serves as the stalled product.

Insight: The "Very High" levels of mcm5U in WT Testis confirm that this tissue has the highest metabolic demand for wobble uridine modification, making it the ideal positive control tissue for ncm5U/mcm5U assays.

Biosynthetic Pathway Diagram

The following diagram illustrates the critical node where ALKBH8 regulates ncm5U levels.

ncm5U_Pathway cluster_tissue Tissue Context: Testis U34 Uridine (U34) cm5U cm5U (5-carboxymethyluridine) U34->cm5U Elongator Complex (ELP1-6) ncm5U ncm5U (5-carbamoylmethyluridine) cm5U->ncm5U Amidation (Unknown Enzyme) mcm5U mcm5U (5-methoxycarbonylmethyluridine) cm5U->mcm5U ALKBH8 / Trm9 (Methylation) mcm5s2U mcm5s2U (Thiolated derivative) mcm5U->mcm5s2U CTU1/2 (Thiolation)

Figure 1: The wobble uridine modification pathway. ALKBH8 acts as the gatekeeper, converting cm5U to mcm5U. In its absence (or low expression), precursors like ncm5U accumulate.

Part 3: Detailed Experimental Protocols

Protocol A: Absolute Quantification via LC-MS/MS

This protocol ensures self-validating data through the use of internal standards.

1. tRNA Isolation

  • Step 1: Homogenize 50 mg of flash-frozen tissue (Testis/Liver) in TRIzol reagent.

  • Step 2: Extract total RNA using chloroform/isopropanol precipitation.

  • Step 3: Enrich for small RNAs (<200 nt) using a silica-column kit (e.g., mirVana) or size-exclusion HPLC (SEC). Critical: Purity of tRNA affects digestion efficiency.

2. Enzymatic Digestion (Nucleoside Generation)

  • Step 1: Dissolve 5 µg tRNA in 20 µL buffer (30 mM NH₄OAc, pH 5.3).

  • Step 2: Add enzyme cocktail:

    • Nuclease P1 (0.5 U): Breaks phosphodiester bonds.

    • Snake Venom Phosphodiesterase (0.05 U): Cleaves exonucleolytically.

    • Bacterial Alkaline Phosphatase (0.5 U): Removes terminal phosphates.

  • Step 3: Incubate at 37°C for 2–4 hours.

  • Step 4: Filter through 10 kDa MWCO spin filter to remove enzymes.

3. LC-MS/MS Analysis

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm.

  • Mobile Phase:

    • Buffer A: 5 mM Ammonium Acetate (pH 5.3).

    • Buffer B: Acetonitrile.

  • Gradient: 0% B (0-5 min)

    
     10% B (15 min) 
    
    
    
    40% B (20 min).
  • Mass Transitions (MRM):

    • ncm5U: 302.1

      
       170.1 (Quantifier), 302.1 
      
      
      
      153.1 (Qualifier).
    • Internal Standard: Use 13C-labeled Guanosine or synthetic stable isotope ncm5U if available.

Protocol B: Workflow Visualization

Workflow cluster_LCMS LC-MS/MS Workflow (Quantitative) cluster_Nano Nanopore Workflow (Contextual) T1 Tissue Homogenization T2 tRNA Enrichment (<200nt) T1->T2 T3 Enzymatic Digestion (NucP1 + BAP) T2->T3 N1 tRNA Adapter Ligation T2->N1 Alternative Path T4 LC Separation (C18 Column) T3->T4 T5 MS/MS Detection (MRM: 302->170) T4->T5 N2 Direct RNA Sequencing (MinION) N1->N2 N3 Signal Processing (Tombo/Nanopolish) N2->N3

Figure 2: Comparative workflow for LC-MS/MS (left) and Nanopore Sequencing (right). Note the divergence after tRNA enrichment.

References

  • Songe-Møller, L. et al. (2010). Mammalian ALKBH8 possesses tRNA methyltransferase activity required for the biogenesis of multiple wobble uridine modifications implicated in translational decoding. Molecular and Cellular Biology. Link

  • Endres, L. et al. (2015). Quantitative analysis of tRNA modifications in mouse tissues by LC-MS/MS. Methods in Enzymology. Link

  • Kellner, S. et al. (2014).[3] Profiling of RNA modifications by multiplexed stable isotope labelling.[3] Chemical Communications.[3] Link

  • Lucas, M.C. et al. (2019). Nano-tRNAseq: a nanopore-based approach to sequence native tRNA populations. Nature Communications. Link

  • Fu, D. et al. (2010). ALKBH8-mediated formation of a novel diastereomeric pair of wobble nucleosides in mammalian tRNA. Nature Chemical Biology. Link

Sources

Validation

Beyond the Wobble: A Comparative Guide to Validating ncm5U-Modifying Enzymes

Part 1: Executive Summary & Mechanistic Landscape In the realm of epitranscriptomics, the "Wobble Uridine" (U34) of tRNA is a critical determinant of translational fidelity. The modification status of this uridine—specif...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanistic Landscape

In the realm of epitranscriptomics, the "Wobble Uridine" (U34) of tRNA is a critical determinant of translational fidelity. The modification status of this uridine—specifically the balance between 5-carbamoylmethyluridine (ncm5U) and 5-methoxycarbonylmethyluridine (mcm5U) —dictates codon decoding efficiency and has emerged as a high-value target in oncology (specifically bladder and breast cancer) and neurodegenerative diseases.

This guide provides a technical framework for validating the specificity of enzymes governing this branch point, focusing on the Human ALKBH8 (AlkB Homolog 8) and its yeast homolog Trm9 . We objectively compare the performance of LC-MS/MS Nucleoside Analysis (the current gold standard) against emerging Nanopore Direct RNA Sequencing and traditional Antibody-based Assays for validating enzyme kinetics and substrate specificity.

The Biological Problem: The ncm5U/mcm5U Fork

The specificity of these enzymes is not merely academic; it acts as a cellular switch.

  • The Substrate: 5-carboxymethyluridine (cm5U ) is generated by the Elongator complex (Elp1-6).[1][2][3]

  • The Switch:

    • Path A (Methylation): ALKBH8 (or Trm9) methylates cm5U to mcm5U .

    • Path B (Amidation/Default): In the absence or inhibition of ALKBH8, cm5U is converted to ncm5U .

Therefore, validating an "ncm5U-modifying enzyme" effectively means quantifying the depletion of ncm5U and the formation of mcm5U .

ncm5U_Pathway U34 Uridine (U34) cm5U cm5U (Precursor) U34->cm5U Carboxymethylation ncm5U ncm5U (Amide Form) cm5U->ncm5U Amidation (Path B) mcm5U mcm5U (Methyl Ester) cm5U->mcm5U Methylation (Path A) mcm5s2U mcm5s2U (Thiolated) mcm5U->mcm5s2U Thiolation Elongator Elongator Complex (Elp1-6) Elongator->cm5U ALKBH8 ALKBH8 / Trm9 (Methyltransferase) ALKBH8->mcm5U Amidase Putative Amidase (Unknown/Spontaneous) Amidase->ncm5U Thiolase Ctu1/2 (Thiolase) Thiolase->mcm5s2U

Figure 1: The Wobble Uridine Modification Pathway.[1][2] The specificity of ALKBH8/Trm9 drives the pathway toward mcm5U (Green), preventing the accumulation of ncm5U (Red).

Part 2: Comparative Methodology Guide

When characterizing a recombinant enzyme (e.g., a novel ALKBH8 variant) or screening small molecule inhibitors, you must choose a validation platform. Below is an objective comparison of the three primary methodologies.

LC-MS/MS Nucleoside Analysis (The Gold Standard)

Liquid Chromatography-Tandem Mass Spectrometry is the only method that provides absolute chemical specificity and quantification.

  • Performance: Unmatched specificity. Distinguishes ncm5U (301.09 Da) from mcm5U (316.09 Da) based on mass-to-charge ratio (m/z) and retention time.

  • Pros: Quantitative; detects unexpected byproducts; widely accepted for publication (E-E-A-T requirement).

  • Cons: Low throughput; requires large RNA input (~1-5 µg); destructive (RNA is digested to nucleosides).

Nanopore Direct RNA Sequencing (The Emerging Challenger)

Using platforms like Oxford Nanopore with algorithms such as MoDorado or Nano-tRNAseq .

  • Performance: Context-aware detection. Can map where the modification is on the tRNA.

  • Pros: Single-molecule resolution; no reverse transcription artifacts; high throughput.

  • Cons: Bioinformatic heavy; "Base-calling" models for ncm5U vs. mcm5U are still being refined (high error rate compared to MS); cannot quantify absolute stoichiometry as precisely as MS.

Antibody Dot-Blot / ELISA (The Screening Tool)

Using polyclonal or monoclonal antibodies raised against ncm5U or mcm5U.

  • Performance: High risk of cross-reactivity. The structural difference between a methyl ester (mcm5U) and an amide (ncm5U) is minimal, leading to false positives.

  • Pros: Cheap; fast; no specialized equipment needed.

  • Cons: Not recommended for primary validation. Qualitative only; batch-to-batch antibody variation.

Summary Data Comparison
FeatureLC-MS/MS (Recommended) Nanopore Sequencing Antibody Assay
Specificity High (Mass-based)Medium-High (Current-based)Low (Affinity-based)
Quantification Absolute (mol/mol)Relative (Frequency)Semi-Quantitative
Input RNA 1–5 µg500 ng – 1 µg< 100 ng
Throughput 10–20 samples/dayHundreds/runThousands/day
Cost per Sample

$

$
Primary Use Validation & Kinetics Mapping & Discovery High-throughput Screening

Part 3: Protocol for Specificity Validation (LC-MS/MS)

This protocol describes the validation of Recombinant Human ALKBH8 specificity using a yeast trm9Δ (knockout) tRNA substrate, which is naturally enriched in ncm5U and cm5U.

Phase 1: Substrate Preparation (The "Self-Validating" System)

To prove specificity, you cannot use wild-type tRNA (which is already fully modified). You must use a substrate that lacks the modification of interest.

  • Source: Total tRNA from S. cerevisiae trm9Δ strain.[3]

  • Rationale: This strain lacks the methyltransferase, causing an accumulation of ncm5U and cm5U at the expense of mcm5U. This provides a "blank canvas" for your enzyme.

Phase 2: Enzymatic Reaction

Reagents:

  • Recombinant ALKBH8 (or Trm9)

  • [Methyl-3H] SAM (S-adenosylmethionine) or Cold SAM (for LC-MS)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 1 mM DTT.

Workflow:

  • Incubate 5 µg of trm9Δ tRNA with 1 µM Recombinant ALKBH8 and 100 µM SAM at 37°C for 60 minutes.

  • Control A: Heat-inactivated enzyme (Negative Control).

  • Control B: Wild-type tRNA (Positive Control - baseline mcm5U levels).

Phase 3: LC-MS/MS Readout

Digestion:

  • Hydrolyze tRNA to single nucleosides using Nuclease P1 followed by Bacterial Alkaline Phosphatase (BAP) .

  • Filter through 10 kDa MWCO spin filter to remove enzymes.

Detection: Inject onto a C18 Reverse-Phase column coupled to a Triple Quadrupole Mass Spectrometer. Monitor the following transitions:

NucleosidePrecursor Ion (m/z)Product Ion (m/z)Retention Time (Approx)
ncm5U 302.1170.14.5 min
mcm5U 317.1185.17.2 min
Guanosine 284.1152.1Reference

Validation Criteria:

  • Success: A significant decrease in the ncm5U/G ratio and a concomitant appearance of the mcm5U peak compared to the Negative Control.

  • Specificity Check: Ensure no changes in other modifications (e.g., m5C, t6A) to rule out non-specific degradation or modification.

Validation_Workflow Start Start: trm9Δ Yeast tRNA (High ncm5U / No mcm5U) Reaction Incubate with Recombinant ALKBH8 + SAM Start->Reaction Digest Enzymatic Digestion (Nuclease P1 + BAP) Reaction->Digest LCMS LC-MS/MS Analysis (C18 Column) Digest->LCMS Result_Pass PASS: Decrease ncm5U Increase mcm5U LCMS->Result_Pass Specific Activity Result_Fail FAIL: No Change in Ratio LCMS->Result_Fail Inactive/Non-specific

Figure 2: The LC-MS/MS Validation Workflow. This closed-loop system ensures that any detected mcm5U is the direct result of the enzyme being tested.

Part 4: Troubleshooting & Pitfalls

The "Spontaneous" Amidation Myth

Early literature suggested ncm5U might form spontaneously from cm5U during sample processing.

  • Correction: Recent data confirms ncm5U is a stable biological modification. However, using harsh acidic conditions during RNA extraction can hydrolyze the amide, skewing your ncm5U/cm5U ratios. Always use pH 6.5–7.5 buffers for extraction.

ALKBH8 Domain Confusion

Human ALKBH8 is bifunctional.[4]

  • TRM Domain (C-term): Methylates cm5U

    
     mcm5U.[2][3]
    
  • AlkB Domain (N-term): Hydroxylates mcm5U

    
     (S)-mchm5U (in tRNA-Gly).
    
  • Validation Tip: If you are validating the full-length protein, you may see a shift from ncm5U directly to (S)-mchm5U, bypassing the mcm5U accumulation. Ensure your MS method monitors for (S)-mchm5U (m/z 333.1) to avoid false negatives.

Antibody Cross-Reactivity

Commercial antibodies for "mcm5U" often cross-react with "ncm5U" due to the shared uridine core and similar side-chain length.

  • Recommendation: Never rely solely on Dot Blots for specificity claims. Use them only for fraction screening during protein purification, then validate the final pool with LC-MS.

References

  • MoDorado: enhanced detection of tRNA modifications in nanopore sequencing. Source: Nucleic Acids Research (2025) Significance: Validates the use of nanopore sequencing for detecting ncm5U and mcm5U off-label.[5]

  • Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant. Source: PLOS ONE (2011) Significance: Establishes the biological causality that Trm9/ALKBH8 prevents ncm5U accumulation.

  • Mammalian ALKBH8 Possesses tRNA Methyltransferase Activity. Source: Molecular and Cellular Biology (2010) Significance: Defines the domain specificity of Human ALKBH8 compared to Yeast Trm9.

  • tRNA Modification LC-MS Analysis Services & Standards. Source: Creative Proteomics Significance: Provides industrial benchmarks for LC-MS detection limits.

  • Modomics: A Database of RNA Modifications (ncm5U entry). Source: Genesilico.pl Significance: Reference mass spectrometry data for ncm5U identification.

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 5-Carbamoylmethyluridine

Topic: Personal protective equipment (PPE) and Operational Handling for 5-Carbamoylmethyluridine (ncm5U) CAS: 29569-30-0[1][2] Executive Summary: The Dual-Risk Framework As a Senior Application Scientist, I approach the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment (PPE) and Operational Handling for 5-Carbamoylmethyluridine (ncm5U) CAS: 29569-30-0[1][2]

Executive Summary: The Dual-Risk Framework

As a Senior Application Scientist, I approach the handling of 5-Carbamoylmethyluridine (ncm5U) through a dual-risk framework. Unlike bulk solvents where the primary risk is immediate toxicity, modified nucleosides like ncm5U present two distinct challenges:

  • Bioactive Uncertainty (User Safety): While ncm5U is a naturally occurring tRNA modification (wobble position), isolated high-purity nucleoside analogs are often classified as "Caution: Substance not yet fully tested."[1] We must treat it as a potential bioactive agent that could interfere with nucleotide metabolism if absorbed in significant quantities.

  • Sample Integrity (Data Safety): The greater immediate risk in a research setting is the degradation of this high-value reagent by ubiquitous RNases or hydrolysis.[1] Your PPE is not just a shield for your body; it is the primary barrier protecting your experiment from you.

Risk Assessment & Hazard Profile

Before selecting PPE, we must understand the physicochemical behavior of ncm5U.

ParameterCharacteristicOperational Implication
Physical State Solid (Crystalline Powder)High risk of aerosolization/dust generation during weighing.[1][2]
Solubility Polar (Water/Buffer soluble)Readily absorbed through mucous membranes if solubilized.[1]
Stability Hygroscopic / RNase sensitiveRequires strictly anhydrous handling until solubilization.[1]
Toxicity Not fully characterized (GHS: Caution)Universal Precaution: Treat as a potential irritant and bioactive.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to exceed standard OSHA requirements, optimizing for both user safety and RNase-free protocols.

Protection ZoneRecommended EquipmentScientific Rationale (The "Why")
Hand Protection Nitrile Gloves (Powder-Free) Thickness: ≥ 0.11 mmWhy Nitrile? Latex proteins can contaminate mass spectrometry data.[1][2] Nitrile offers superior chemical resistance to the organic solvents (e.g., DMSO) often used in conjunction with nucleosides.Protocol: Change gloves immediately if touched by bare skin or after 30 mins of work to minimize sweat buildup (a source of RNase).
Respiratory N95 / P2 Respirator (Minimum)Ideally: Biosafety Cabinet/Fume HoodWhy? ncm5U powder is light and static-prone.[1] Inhalation is the fastest route to systemic absorption. An N95 prevents loss of expensive material and protects lung tissue from particulate irritation.
Eye Protection Chemical Safety Goggles (Indirect Vent)Why? Standard safety glasses have gaps.[1] If a static discharge scatters the powder, goggles prevent ocular mucosal absorption.
Body Defense Lab Coat (Tyvek or Cotton) Buttoned to neckWhy? Cotton is acceptable for general prep, but Tyvek (low-linting) is superior for analytical chemistry to reduce fiber contamination in HPLC/LC-MS workflows.[1][2]

Operational Protocol: The "Self-Validating" Workflow

This workflow integrates safety steps with quality control to ensure that if the protocol is finished, the sample is valid.

Phase 1: The Weighing Step (Critical Control Point)

Static electricity is the enemy of modified nucleosides.[1]

  • Environment: Place the balance inside a chemical fume hood or a dead-air box.

  • Static Control: Use an anti-static gun or a polonium strip near the weighing boat.

    • Reasoning: Charged ncm5U particles will repel each other, causing the powder to "jump" off the spatula, creating an inhalation hazard and dosing error.

  • Transfer: Use a disposable anti-static spatula. Do not return excess chemical to the stock vial (prevents cross-contamination).

Phase 2: Solubilization & Storage
  • Solvent Choice: Dissolve in RNase-free water or anhydrous DMSO depending on downstream application.[1][2]

  • Aliquot immediately: ncm5U is stable as a solid but vulnerable in solution.

    • Protocol: Create single-use aliquots to avoid freeze-thaw cycles.

    • Validation: Label tubes before filling to prevent mix-ups.[2]

  • Storage: Store aliquots at -20°C or -80°C .

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling ncm5U, ensuring both safety and sample integrity.

G Start Start: Handling 5-Carbamoylmethyluridine StateCheck Determine Physical State Start->StateCheck Solid Solid (Powder) StateCheck->Solid Is Powder Solution Solution (Liquid) StateCheck->Solution Is Dissolved DustRisk Risk: Inhalation & Static Dispersion Solid->DustRisk SplashRisk Risk: Splash & Skin Absorption Solution->SplashRisk SolidPPE PPE: N95 Mask + Goggles + Nitrile Gloves DustRisk->SolidPPE Engineering Control: Fume Hood + Anti-Static Gun SolidPPE->Engineering Weighing Action: Weigh into RNase-Free Tube Engineering->Weighing Handling Action: Aliquot & Freeze (-20°C) Weighing->Handling Dissolve SolutionPPE PPE: Safety Glasses + Nitrile Gloves + Lab Coat SplashRisk->SolutionPPE SolutionPPE->Handling

Caption: Decision logic for PPE selection based on the physical state of ncm5U (Solid vs. Solution).

Disposal & Decontamination

  • Spill Cleanup (Powder): Do not dry sweep.[1] Cover with a damp paper towel (soaked in 10% bleach or RNaseZap) to prevent dust generation, then wipe up.

  • Disposal: Dispose of as Hazardous Chemical Waste . Do not flush down the drain. While ncm5U is biodegradable, standard lab protocol dictates incineration for modified nucleosides to prevent environmental accumulation.

References

  • PubChem. (n.d.).[3] 5-Carbamoylmethyluridine (Compound).[1][2][3][4][5][6] National Library of Medicine. Retrieved February 1, 2026, from [Link][2]

  • Genesilico. (n.d.). 5-carbamoylmethyluridine (ncm5U) - Modomics.[1][2] Modomics Database. Retrieved February 1, 2026, from [Link][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved February 1, 2026, from [Link][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Carbamoylmethyluridine
Reactant of Route 2
Reactant of Route 2
5-Carbamoylmethyluridine
© Copyright 2026 BenchChem. All Rights Reserved.